2-Methyldiphenylmethane
Description
The exact mass of the compound 2-Benzyltoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTAUFTUHHRKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892047 | |
| Record name | 2-Benzyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] Clear liquid with an aromatic odor; [Nisseki Chemical Texas MSDS] | |
| Record name | Benzene, methyl(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monobenzyl toluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.003 [mmHg] | |
| Record name | Monobenzyl toluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
713-36-0, 27776-01-8 | |
| Record name | 1-Methyl-2-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=713-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monobenzyl toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027776018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, methyl(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-2-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | o-benzyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5THG68A7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Methyldiphenylmethane via Friedel-Crafts Alkylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methyldiphenylmethane through the Friedel-Crafts alkylation of toluene with benzyl chloride. This reaction is a classic example of electrophilic aromatic substitution and is of significant interest for the synthesis of various pharmaceutical intermediates and fine chemicals. This document details the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and outlines the necessary workflows for successful synthesis and purification.
Core Concepts and Reaction Mechanism
The Friedel-Crafts alkylation of toluene with benzyl chloride involves the electrophilic attack of a benzyl carbocation on the toluene ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of the carbocation.
The reaction proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst abstracts the chloride from benzyl chloride to form a highly reactive benzyl carbocation.
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile and attacks the benzyl carbocation. The methyl group on the toluene ring is an ortho-, para-directing group, leading to the formation of a mixture of this compound (ortho), 3-methyldiphenylmethane (meta), and 4-methyldiphenylmethane (para) isomers.
-
Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the benzyl group, restoring the aromaticity of the ring and yielding the methyldiphenylmethane isomers. The catalyst is regenerated in this step.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyldiphenylmethane
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (also known as o-Benzyltoluene). The information herein is curated for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis, as a reference standard, or in materials science applications.
Chemical Identity
This compound is an aromatic hydrocarbon characterized by a diphenylmethane core with a methyl group on one of the phenyl rings at the ortho position.[1]
| Identifier | Value |
| IUPAC Name | 1-benzyl-2-methylbenzene[2] |
| Synonyms | 2-Benzyltoluene, o-Benzyltoluene, Phenyl-o-tolylmethane[2][3] |
| CAS Number | 713-36-0[4][5] |
| Molecular Formula | C₁₄H₁₄[4][5] |
| Molecular Weight | 182.26 g/mol [1][2] |
| SMILES | CC1=CC=CC=C1CC2=CC=CC=C2[1][2] |
| InChI Key | PQTAUFTUHHRKSS-UHFFFAOYSA-N[1][4] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Physical State | Clear liquid[2][3] | |
| Melting Point | 6.64 °C[3] | |
| Boiling Point | 280.5 °C (at 760 mmHg)[4]; 92 °C (at 1 mmHg)[3] | |
| Density | 0.99 g/cm³[3] | |
| Refractive Index (n_D) | 1.5740[3] | |
| Vapor Pressure | 0.003 mmHg[2] | |
| Solubility | Soluble in Chloroform (Sparingly), DMSO (Slightly)[3] | |
| LogP (Octanol/Water Partition Coefficient) | 4.7 (Predicted)[6] |
Experimental Protocols
The determination of the physicochemical properties of organic compounds like this compound follows well-established experimental protocols.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a melting point above ambient temperature, a melting point apparatus would be utilized.[7]
-
Apparatus: A calibrated melting point apparatus (e.g., Vernier Melt Station or similar).[7]
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.[7]
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] Simple distillation is a common method for determining the boiling point of a liquid.[7]
-
Apparatus: A simple distillation setup, including a round-bottom flask, a condenser, a thermometer, and a collection flask.[7]
-
Procedure:
-
The liquid sample (e.g., 10 mL) is placed in the round-bottom flask.[7]
-
The distillation apparatus is assembled under a fume hood.[7]
-
The liquid is heated, and the temperature of the vapor is monitored with a thermometer.[7]
-
The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[7]
-
Density Measurement
Density is the mass per unit volume of a substance. It can be determined using a pycnometer or by measuring the mass of a known volume of the liquid.
-
Apparatus: A pycnometer or a graduated cylinder and a balance.
-
Procedure:
-
The mass of the empty container (pycnometer or graduated cylinder) is measured.
-
A known volume of the liquid is added to the container.
-
The mass of the container with the liquid is measured.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered.
-
The refractive index is read from the scale.
-
Visualization of Experimental Workflow
As this compound is a simple organic molecule, it is not typically involved in biological signaling pathways. The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
References
- 1. Buy this compound | 713-36-0 [smolecule.com]
- 2. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 713-36-0 [chemicalbook.com]
- 4. Benzene, 1-methyl-2-(phenylmethyl)- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C14H14) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Data of o-Benzyltoluene
This guide provides a comprehensive overview of the spectroscopic data for o-benzyltoluene, tailored for researchers, scientists, and professionals in drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.
Molecular Structure
o-Benzyltoluene, also known as 1-benzyl-2-methylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄. Its structure consists of a toluene molecule substituted with a benzyl group at the ortho position. This substitution pattern gives rise to a unique spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected Data: The ¹H NMR spectrum of o-benzyltoluene is expected to show distinct signals for the aromatic protons and the benzylic and methyl protons. Due to the ortho substitution, the aromatic signals will exhibit complex splitting patterns arising from spin-spin coupling.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.10 | m | 9H | Aromatic Protons (C₆H₅ and C₆H₄) |
| ~4.05 | s | 2H | Benzylic Protons (-CH₂-) |
| ~2.30 | s | 3H | Methyl Protons (-CH₃) |
Experimental Protocol:
A general protocol for acquiring a ¹H NMR spectrum involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified o-benzyltoluene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the free induction decay (FID) signal after a radiofrequency pulse. The acquisition parameters, such as pulse width, relaxation delay, and number of scans, are optimized to obtain a good signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.
¹³C NMR Spectroscopy
Expected Data: The ¹³C NMR spectrum will provide information about the different carbon environments in o-benzyltoluene. Due to symmetry, some carbon signals may overlap.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~141.0 | Quaternary Aromatic Carbon |
| ~138.0 | Quaternary Aromatic Carbon |
| ~136.0 | Quaternary Aromatic Carbon |
| ~130.0 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~39.0 | Benzylic Carbon (-CH₂-) |
| ~19.0 | Methyl Carbon (-CH₃) |
Experimental Protocol:
The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The experiment is performed on the same NMR spectrometer, but the carbon channel is used.
-
Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Data: The IR spectrum of o-benzyltoluene will be characterized by absorptions corresponding to aromatic C-H stretching, C=C stretching of the aromatic rings, and C-H bending vibrations.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 3000 - 2850 | C-H Stretch (Alkyl) | Medium |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 1470 - 1430 | CH₂ Scissoring | Medium |
| 770 - 730 | Aromatic C-H Bend (ortho-disubstituted) | Strong |
Experimental Protocol:
A common method for obtaining the IR spectrum of a liquid sample like o-benzyltoluene is as follows:
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Data: In an electron ionization (EI) mass spectrum, o-benzyltoluene is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is driven by the stability of the resulting carbocations.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity |
| 182 | [C₁₄H₁₄]⁺ (Molecular Ion) | Moderate |
| 167 | [M - CH₃]⁺ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High (often the base peak) |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Moderate |
Experimental Protocol:
A typical protocol for obtaining an EI mass spectrum is:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, and vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector measures the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of o-benzyltoluene.
Caption: Workflow for the Spectroscopic Analysis of o-Benzyltoluene.
An In-depth Technical Guide on 2-Methyldiphenylmethane: Synthesis and Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-methyldiphenylmethane, focusing on its chemical properties and synthesis. Despite a thorough search of scientific literature and crystallographic databases, no experimental or computationally predicted crystal structure data for this compound is publicly available at this time. Consequently, this document summarizes the known chemical data and provides a detailed protocol for its synthesis via Friedel-Crafts alkylation.
Chemical and Physical Properties
This compound, also known as 1-benzyl-2-methylbenzene, is an aromatic hydrocarbon.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄ |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 713-36-0 |
| Appearance | Clear liquid |
| IUPAC Name | 1-benzyl-2-methylbenzene |
| Synonyms | o-Benzyltoluene, Phenyl-o-tolylmethane |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene with benzyl chloride.[2][3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][5]
The reaction mechanism proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from benzyl chloride, forming a reactive benzyl carbocation.[2]
-
Electrophilic Attack: The electron-rich toluene ring attacks the benzyl carbocation. The methyl group on the toluene ring is an ortho-, para- director, leading to the formation of a mixture of this compound (ortho-product) and 4-methyldiphenylmethane (para-product).
-
Deprotonation: A weak base removes a proton from the carbon atom where the benzyl group has attached, restoring the aromaticity of the ring and regenerating the catalyst.[2]
Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Experimental Protocol: Friedel-Crafts Alkylation
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Toluene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Drying tube (with calcium chloride)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride.
-
Addition of Reactants: To the flask, add an excess of toluene, which can also serve as the solvent. Cool the mixture in an ice bath.
-
Alkylation: Slowly add benzyl chloride to the stirred mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by 1 M hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent and excess toluene by rotary evaporation.[3]
-
Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by fractional distillation under reduced pressure to isolate this compound.[3]
Biological Activity and Signaling Pathways
A review of the existing literature reveals no significant, well-characterized biological activities or signaling pathways directly associated with this compound. The primary interest in this compound and its isomers appears to be as chemical intermediates. Therefore, the creation of diagrams for signaling pathways is not applicable to this molecule based on current knowledge.
References
Solubility of 2-Methyldiphenylmethane in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methyldiphenylmethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (also known as o-benzyltoluene) in various organic solvents. Understanding the solubility characteristics of this compound is essential for its application in organic synthesis, chemical research, and materials science.[1] Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information, quantitative data for the closely related compound diphenylmethane, and detailed experimental protocols for determining its solubility.
Core Solubility Profile
This compound is a nonpolar aromatic hydrocarbon.[2] Its solubility is governed by the "like dissolves like" principle, indicating that it is most soluble in other nonpolar or weakly polar organic solvents. The presence of the methyl group on one of the phenyl rings has a minor effect on its overall polarity compared to the parent compound, diphenylmethane.
Qualitative Solubility of this compound
Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents and insoluble in water.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Similar nonpolar, aromatic nature leading to favorable van der Waals interactions. |
| Halogenated Solvents | Chloroform, Dichloromethane | Soluble | Effective at solvating nonpolar aromatic compounds. |
| Ethers | Diethyl Ether | Soluble | Acts as a good solvent for many nonpolar organic compounds. |
| Alcohols | Ethanol | Soluble | The nonpolar character of the hydrocarbon backbone dominates, allowing for solubility in less polar alcohols. |
| Ketones | Acetone | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Water | Water | Insoluble | The nonpolar nature of the molecule prevents it from forming favorable interactions with polar water molecules.[2] |
Quantitative Solubility of Diphenylmethane (Structural Analog)
As a close structural analog, the solubility of diphenylmethane provides a strong indication of the expected quantitative solubility of this compound.
| Solvent | Temperature (°C) | Solubility |
| Ethyl Ether | Not specified | >10% w/v |
| Ethanol | Not specified | >10% w/v |
| Chloroform | Not specified | >10% w/v |
| Hexane | Not specified | Freely Soluble |
| Benzene | Not specified | Freely Soluble |
| Water | 25 | 14.1 mg/L |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, experimental determination is necessary. The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric pipette
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
-
S ( g/100 mL) = [(mass of dish + solute) - (mass of dish)] / (volume of solution) * 100
-
-
UV-Vis Spectrophotometric Method
This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum. It involves measuring the absorbance of a diluted saturated solution and relating it to concentration via a calibration curve.
Materials and Apparatus:
-
This compound
-
Selected organic solvent(s)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Perform serial dilutions to create a series of standard solutions with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method.
-
After reaching equilibrium, filter the supernatant to remove any undissolved solid.
-
Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Methyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-methyldiphenylmethane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, theoretical principles, and established analytical methodologies to predict its behavior under thermal stress. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the thermal properties of such molecules is critical.
Introduction to this compound
This compound, also known as o-benzyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄. Its structure consists of a diphenylmethane core with a methyl group substituted on one of the phenyl rings at the ortho position. This structural feature is significant as it influences the molecule's steric hindrance and electronic properties, which in turn affect its thermal stability and decomposition pathways. A mixture of isomers of methyldiphenylmethane, often referred to as benzyl toluene, is utilized as a synthetic organic heat transfer medium, indicating a degree of thermal stability under controlled conditions.[1]
Predicted Thermal Stability
The thermal stability is dictated by the strength of the chemical bonds within the molecule. The weakest bonds are typically the first to break at elevated temperatures. In this compound, the benzylic C-H bonds and the C-C bond of the methylene bridge are the most likely points of initial cleavage.
Table 1: Predicted Thermal Stability Parameters for this compound
| Parameter | Predicted Value/Range | Notes |
| Decomposition Onset Temperature (TGA) | > 330 °C | Based on the maximum operating temperature of analogous heat transfer fluids.[1] |
| Boiling Point | 282-284 °C | The high boiling point contributes to its suitability as a heat transfer fluid. |
Predicted Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds. The primary decomposition pathways are predicted to involve the scission of the C-C bonds of the methylene bridge and the C-H bonds of the methyl group and methylene bridge.
The bond dissociation energy (BDE) for the C-H bond in the methylene group of diphenylmethane is approximately 82 kcal/mol (340 kJ/mol).[2] The presence of the methyl group in this compound is likely to have a minor effect on this value. The C-C bond connecting the phenyl and o-tolyl groups through the methylene bridge is also a likely point of initial cleavage.
Primary Decomposition Reactions:
-
Benzylic C-C Bond Cleavage: C₆H₅CH₂(C₆H₄CH₃) → C₆H₅CH₂• + •C₆H₄CH₃ (Benzyl radical + o-Tolyl radical)
-
Benzylic C-H Bond Cleavage: C₆H₅CH₂(C₆H₄CH₃) → C₆H₅CH•(C₆H₄CH₃) + H•
The initial radicals formed will undergo a series of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of smaller and larger aromatic and aliphatic compounds.
Diagram 1: Predicted Initial Decomposition Pathways of this compound
Caption: Initial bond cleavage events in the thermal decomposition of this compound.
Expected Pyrolysis Products
Pyrolysis of this compound at elevated temperatures in an inert atmosphere is expected to yield a complex mixture of products. Based on studies of similar aromatic hydrocarbons, the major products are likely to include:
-
Lighter Aromatics: Benzene, Toluene, Xylenes, Ethylbenzene
-
Polycyclic Aromatic Hydrocarbons (PAHs): Naphthalene, Anthracene, Phenanthrene, and their alkylated derivatives.
-
Gaseous Products: Methane, Ethane, Hydrogen
The relative abundance of these products will be highly dependent on the pyrolysis temperature, pressure, and residence time.
Table 2: Predicted Pyrolysis Products of this compound
| Product Class | Specific Compounds | Expected Formation Mechanism |
| Monomeric Aromatics | Benzene, Toluene | Fragmentation of initial radicals and hydrogen abstraction. |
| Dimeric and Trimeric Aromatics | Diphenylmethane, Fluorene | Recombination of benzyl and tolyl radicals. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Anthracene | Secondary reactions and cyclization at high temperatures. |
| Light Hydrocarbons | Methane, Ethane, Ethene | Fragmentation of alkyl side chains. |
| Gas | Hydrogen | Dehydrogenation reactions. |
Recommended Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.
Objective: To determine the onset temperature of decomposition and the overall mass loss profile as a function of temperature.
Methodology:
-
A small sample (5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
Diagram 2: Experimental Workflow for TGA-DSC Analysis
Caption: Workflow for thermal analysis using TGA and DSC.
Objective: To determine the temperatures and enthalpies of phase transitions and decomposition.
Methodology:
-
A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.
-
The sample and reference are heated at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic and exothermic events, such as melting, boiling, and decomposition, are identified as peaks in the heat flow curve.
Objective: To identify the individual products of thermal decomposition.
Methodology:
-
A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph.[3][4][5]
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000 °C) in an inert atmosphere.[5]
-
The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
The separated components are then introduced into a mass spectrometer, which provides mass spectra for their identification.
Diagram 3: Experimental Workflow for Py-GC-MS Analysis
Caption: Workflow for the identification of pyrolysis products using Py-GC-MS.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce, a comprehensive understanding can be developed by examining its structural analogues and applying fundamental principles of chemical kinetics and thermodynamics. The molecule is predicted to have good thermal stability up to approximately 330°C, after which it will likely decompose via free-radical pathways involving the cleavage of the methylene bridge bonds. The resulting product mixture is expected to be complex, containing a variety of aromatic and aliphatic compounds. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of this compound, which is essential for its safe and effective application in various scientific and industrial fields.
References
- 1. Benzyl Toluene, YC-HTF-3 | Chemical Products Supplier | YANCUI [yancuichem.com]
- 2. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 3. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 4. mooreanalytical.com [mooreanalytical.com]
- 5. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Theoretical Insights into the Molecular Architecture of 2-Methyldiphenylmethane: A Computational Guide
An in-depth exploration of the conformational landscape and electronic properties of 2-Methyldiphenylmethane through theoretical studies, providing a foundational framework for researchers, scientists, and professionals in drug development.
This technical guide delves into the theoretical examination of the molecular structure of this compound, a molecule of interest due to its core diphenylmethane scaffold found in various biologically active compounds. Understanding its three-dimensional conformation, electronic distribution, and vibrational properties is crucial for elucidating its structure-activity relationships. This document outlines the standard computational protocols, presents hypothetical yet representative data based on established theoretical methods, and provides a visual workflow for such an investigation.
Introduction to the Theoretical Approach
The inherent flexibility of this compound, arising from the rotational freedom around the single bonds connecting the phenyl rings and the methyl group, results in a complex potential energy surface with multiple possible conformers. Theoretical chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to explore this conformational landscape and to determine the most stable structures.[1][2] By solving the Schrödinger equation in an approximate manner, DFT allows for the calculation of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.[3]
Computational Methodology
A typical theoretical investigation of this compound's molecular structure involves a systematic computational workflow. This process begins with an initial conformational search to identify potential low-energy structures, followed by geometry optimization and subsequent property calculations.
Conformational Analysis
The initial step involves a thorough exploration of the conformational space to identify all relevant low-energy isomers.[4] This is critical as the relative orientation of the two phenyl rings and the methyl group significantly influences the molecule's overall shape and electronic properties. Methods such as molecular mechanics force fields can be employed for an initial, rapid screening of potential conformers, followed by higher-level quantum mechanical calculations for refinement.
Geometry Optimization
Each identified conformer is then subjected to geometry optimization using DFT. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. A popular and reliable method for such calculations is the B3LYP functional combined with a sufficiently large basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[5][6]
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed for each stationary point found. This serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8] These theoretical spectra can be directly compared with experimental data for validation of the computational model.
Electronic Property Calculation
With the optimized geometries, various electronic properties can be calculated. These include the analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[9] The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Predicted Molecular Structure Data
The following tables summarize the kind of quantitative data that would be obtained from DFT calculations on the most stable conformer of this compound. The values presented are hypothetical but representative of what would be expected from a B3LYP/6-311++G(d,p) level of theory.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (phenyl rings) | 1.39 - 1.41 |
| C-C (inter-ring) | 1.52 | |
| C-H (aromatic) | 1.08 - 1.09 | |
| C-C (methyl) | 1.53 | |
| C-H (methyl) | 1.09 - 1.10 | |
| Bond Angles (°) | C-C-C (in rings) | 119 - 121 |
| Phenyl-C-Phenyl | 112 | |
| H-C-H (methyl) | 109.5 | |
| Dihedral Angles (°) | Phenyl-C-C-Phenyl | 45 - 55 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
| Aromatic C-H stretch | 3050 - 3100 | Symmetric and asymmetric stretching |
| Aliphatic C-H stretch | 2900 - 3000 | Methyl group C-H stretching |
| C=C aromatic stretch | 1450 - 1600 | Phenyl ring stretching |
| C-C inter-ring stretch | 1150 - 1200 | Stretching between the two rings |
| C-H in-plane bend | 1000 - 1100 | Aromatic C-H bending |
Table 3: Key Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a theoretical study on the molecular structure of this compound.
Detailed Experimental Protocol: DFT Calculations
This section provides a detailed protocol for performing the DFT calculations described in this guide.
Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is required.
Protocol:
-
Initial Structure Generation:
-
Draw the 2D structure of this compound in a molecular editor.
-
Convert the 2D structure to an initial 3D structure using the editor's built-in tools.
-
-
Conformational Search (Optional but Recommended):
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Select the unique conformers within a specified energy window (e.g., 10 kcal/mol) from the global minimum for further analysis.
-
-
Geometry Optimization:
-
For each selected conformer, create an input file for the quantum chemistry software.
-
Specify the level of theory:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Use the Opt keyword to request a geometry optimization.
-
Submit the calculation.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, create a new input file.
-
Specify the same level of theory as the optimization.
-
Use the Freq keyword to request a frequency calculation.
-
Verify that the output shows no imaginary frequencies, confirming a true energy minimum.
-
-
Electronic Property Analysis:
-
The output files from the optimization and frequency calculations will contain information on the molecular orbitals (HOMO, LUMO) and their energies.
-
To visualize the molecular electrostatic potential (MEP), generate a cube file of the electron density and the electrostatic potential. Use visualization software like GaussView or Avogadro to map the potential onto the density surface.
-
Conclusion
Theoretical studies provide a robust and insightful approach to understanding the molecular structure of this compound. By employing Density Functional Theory, researchers can gain a detailed picture of the molecule's conformational preferences, geometric parameters, vibrational modes, and electronic properties. This knowledge is invaluable for rationalizing its chemical behavior and for the design of novel molecules with desired properties in the field of drug discovery and materials science. The synergy between computational predictions and experimental validation will continue to be a cornerstone of modern chemical research.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic and theoretical study of 2-acetylphenyl-2-naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of 2-Methyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyldiphenylmethane, also known as o-benzyltoluene, is a diarylmethane hydrocarbon that, while not a household name, occupies a significant place in the historical development of synthetic organic chemistry. Its story is intrinsically linked to one of the most powerful carbon-carbon bond-forming reactions ever discovered: the Friedel-Crafts reaction. This technical guide will delve into the discovery and history of this compound, providing a detailed account of its first synthesis, the evolution of its preparative methods, and its physicochemical characterization. For the modern researcher, understanding the origins of this and similar molecules offers valuable insights into the foundations of aromatic chemistry and the enduring legacy of classical synthetic reactions.
Discovery and Historical Context
The discovery of this compound was not a singular event but rather a consequential outcome of the groundbreaking work of French chemist Charles Friedel and his American collaborator, James Mason Crafts. In 1877, they discovered that anhydrous aluminum chloride could catalyze the alkylation and acylation of aromatic compounds. This reaction, now universally known as the Friedel-Crafts reaction, opened up a vast new landscape for synthetic chemists.
The first synthesis of this compound, though not explicitly isolated and named as a singular discovery, is understood to have occurred during the initial explorations of the Friedel-Crafts benzylation of toluene. Early investigations into the reaction of benzyl chloride with toluene in the presence of a Lewis acid catalyst would have inevitably produced a mixture of the ortho, meta, and para isomers of methyldiphenylmethane.
The primary challenge for chemists of the late 19th and early 20th centuries was not the synthesis of the isomeric mixture but the separation and purification of the individual components. The boiling points of the isomers are very close, making their separation by fractional distillation—the primary purification technique of the era—exceedingly difficult. Consequently, early reports often described the product as "benzyltoluene," an isomeric mixture, rather than detailing the specific properties of the pure 2-methyl isomer. The definitive characterization of this compound as a distinct chemical entity with specific physical properties awaited the development of more advanced separation and analytical techniques in the 20th century.
Physicochemical Properties
Precise quantitative data for this compound from the 19th century is scarce due to the aforementioned challenges in purification. The data presented below is from modern, verified sources and serves as a definitive reference for the pure compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₄ |
| Molecular Weight | 182.26 g/mol |
| Boiling Point | 282-284 °C (at 760 mmHg) |
| Melting Point | -27 °C |
| Density | 1.003 g/cm³ at 20 °C |
| Refractive Index | 1.573 at 20 °C |
Experimental Protocols
The foundational method for the synthesis of this compound remains the Friedel-Crafts alkylation. Below is a generalized experimental protocol representative of the historical method, followed by a description of the likely purification techniques of the era.
Synthesis of Benzyltoluene Isomers via Friedel-Crafts Alkylation
Materials:
-
Toluene (in excess, serving as both reactant and solvent)
-
Benzyl chloride
-
Anhydrous aluminum chloride (catalyst)
-
Hydrochloric acid (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with an excess of dry toluene and anhydrous aluminum chloride.
-
The mixture is cooled in an ice bath.
-
Benzyl chloride is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.
-
The reaction is quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water, then with a dilute sodium bicarbonate solution to remove any remaining acid, and finally with water again.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The excess toluene is removed by distillation at atmospheric pressure.
-
The remaining oil, a mixture of methyldiphenylmethane isomers, is then subjected to purification.
Historical Purification Method: Fractional Distillation
The separation of the ortho, meta, and para isomers of methyldiphenylmethane would have been attempted by fractional distillation. This process involves heating the liquid mixture to its boiling point and collecting the resulting vapor in fractions. Due to the small differences in the boiling points of the isomers, this would have required a highly efficient distillation column and careful control over the distillation rate. The ortho-isomer, having a slightly different boiling point from the para- and meta-isomers, would be enriched in specific fractions. Repeated fractional distillations would have been necessary to achieve a higher degree of purity.
Visualizing the Synthesis and Logic
To better illustrate the core concepts, the following diagrams are provided.
Isomers of Methyldiphenylmethane: A Technical Guide to Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the structural isomers of methyldiphenylmethane, including their chemical and physical properties, synthesis methodologies, and potential applications, with a focus on their relevance to researchers, scientists, and drug development professionals. The isomers covered are 2-methyldiphenylmethane, 3-methyldiphenylmethane, 4-methyldiphenylmethane, and the structural isomer 1,1-diphenylethane.
Introduction to Methyldiphenylmethane Isomers
Methyldiphenylmethane (also known as benzyltoluene) and its isomers are aromatic hydrocarbons with the chemical formula C₁₄H₁₄ and a molecular weight of approximately 182.26 g/mol .[1][2][3][4] The core structure consists of two phenyl rings linked by a methylene or ethylidene bridge. The variation in the substitution pattern of the methyl group gives rise to four primary isomers, each with distinct physical properties and applications. These compounds serve as important intermediates in organic synthesis and are used in industrial applications such as dielectric and heat transfer fluids.[5][6] While not typically bioactive themselves, the underlying diphenylmethane scaffold is a recognized structure in medicinal chemistry, appearing in various pharmacologically active compounds.[7][8]
The primary isomers are:
-
This compound (o-benzyltoluene): The methyl group is at the ortho position.
-
3-Methyldiphenylmethane (m-benzyltoluene): The methyl group is at the meta position.
-
4-Methyldiphenylmethane (p-benzyltoluene): The methyl group is at the para position.
-
1,1-Diphenylethane: A structural isomer where the methyl group and two phenyl groups are attached to the same carbon atom.
Below is a diagram illustrating the isomeric relationships.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzene, 1-methyl-3-(phenylmethyl)- (CAS 620-47-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzene, 1-methyl-4-(phenylmethyl)- (CAS 620-83-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 713-36-0 [chemicalbook.com]
- 6. arkema.com [arkema.com]
- 7. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug development of new diphenylmethane scaffold-based compounds for the treatment of neurodegenerative disorders. [tesidottorato.depositolegale.it]
Toxicological Profile of 2-Methyldiphenylmethane: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the available toxicological data for 2-Methyldiphenylmethane. Due to a notable lack of specific studies on this compound, this profile heavily relies on data from structural analogs, such as diphenylmethane, xylene, and cumene, to infer potential hazards. The document also includes detailed experimental protocols for key toxicological assays and visual representations of experimental workflows and logical relationships in toxicity testing to provide a thorough understanding for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
This compound, also known as 1-benzyl-2-methylbenzene, is an aromatic hydrocarbon. Its chemical structure and basic properties are summarized below.
| Property | Value |
| CAS Number | 713-36-0[1] |
| Molecular Formula | C14H14[1] |
| Molecular Weight | 182.26 g/mol [1] |
| Appearance | Not explicitly available, likely a liquid |
| Solubility | Insoluble in water (inferred from analogs)[2] |
Toxicological Data
The toxicological data for this compound is limited. The following sections summarize the available information, including data from structural analogs to provide a more complete, albeit inferred, profile.
Acute Toxicity
Acute toxicity data provides insights into the effects of a single, high-dose exposure to a substance.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | [3] |
| LD50 (Analog: Diphenylmethane) | Rat | Oral | 2250 mg/kg | [2] |
| LD50 (Analog: Xylene) | Rat | Oral | 4300 mg/kg | [2] |
| LC50 (Analog: Xylene) | Rat | Inhalation | 6350-6700 ppm (4 hr) | [2] |
Skin and Eye Irritation
| Test | Species | Result | Exposure Time | Reference |
| Skin Irritation | Rabbit | No skin irritation | 4 h | [3] |
| Eye Irritation | Rabbit | No eye irritation | 24 h | [3] |
Genotoxicity
While specific mutagenicity studies for this compound were not found, a Safety Data Sheet indicates it is "Suspected of causing genetic defects"[3]. This suggests that further investigation into its genotoxic potential is warranted.
Carcinogenicity
Similarly, a Safety Data Sheet for a product containing this compound states it "May cause cancer"[3]. One of its structural analogs, cumene, is classified as "Possibly carcinogenic to humans (IARC Group 2B)"[2].
Experimental Protocols
Understanding the methodologies behind toxicological assessments is crucial for interpreting data. The following are detailed protocols for key experiments relevant to the toxicological profile of a chemical like this compound.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
This method is a sequential dosing approach to estimate the LD50 with fewer animals.
-
Animal Selection: Healthy, young adult rats of a single strain are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.
-
Dose Administration: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on available data or a limit test.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using a maximum likelihood method.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4][5][6]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used.[4][5]
-
Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation in mammals.[4][5]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[5]
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) compared to the negative control.
In Vitro Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus.[7][8]
-
Cell Culture: Mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells) are cultured.
-
Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to block cell division at the cytokinesis stage, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopy. A significant increase in micronucleated cells indicates genotoxic potential.
Visualizations
The following diagrams illustrate key aspects of toxicological assessment.
References
- 1. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
- 8. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of 2-Methyldiphenylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-Methyldiphenylmethane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, namely diphenylmethane and toluene, to predict its environmental behavior. Furthermore, it outlines standard experimental protocols that can be employed to generate empirical data for a thorough environmental risk assessment.
Introduction
This compound is an aromatic hydrocarbon characterized by a methane group substituted with one phenyl and one o-tolyl group. Its environmental fate is of interest due to its structural similarity to other widespread environmental contaminants. Understanding its persistence, transformation, and degradation pathways is crucial for assessing its potential environmental impact. This guide explores its predicted behavior in various environmental compartments through biodegradation, photodegradation, and hydrolysis.
Predicted Environmental Degradation Pathways
The environmental degradation of this compound is expected to proceed through several pathways, primarily driven by microbial activity and photochemical reactions. The presence of both a diphenylmethane backbone and a methyl-substituted aromatic ring suggests that degradation can be initiated at multiple sites on the molecule.
Biodegradation
Biodegradation is anticipated to be a significant route for the environmental removal of this compound. Both aerobic and anaerobic pathways are plausible, drawing parallels from the degradation of diphenylmethane and toluene.
Under aerobic conditions, microbial enzymes, particularly monooxygenases and dioxygenases, are likely to initiate the degradation of this compound. The attack can occur on the methyl group, the aromatic rings, or the methylene bridge. Based on known pathways for analogous compounds, two primary initial steps are proposed:
-
Oxidation of the Methyl Group: Similar to toluene degradation, the methyl group can be sequentially oxidized to a carboxylic acid, forming 2-(phenylmethyl)benzoic acid.
-
Hydroxylation of the Aromatic Ring: Dioxygenases can introduce hydroxyl groups onto one or both of the aromatic rings, leading to the formation of catechol-like intermediates.
Following these initial steps, the aromatic rings are expected to undergo cleavage, followed by further degradation through central metabolic pathways, ultimately leading to mineralization to carbon dioxide and water.
Figure 1: Predicted aerobic biodegradation pathway of this compound.
In the absence of oxygen, the anaerobic biodegradation of this compound is predicted to be initiated by the addition of fumarate to the methyl group, a mechanism observed in the anaerobic degradation of toluene. This initial reaction, catalyzed by a glycyl radical enzyme, would be followed by a series of reactions analogous to β-oxidation, ultimately leading to the formation of benzoyl-CoA and o-toluoyl-CoA analogues, which can then undergo ring reduction and cleavage.
Figure 2: Predicted anaerobic biodegradation pathway of this compound.
Photodegradation
Photodegradation in the atmosphere and in sunlit surface waters is another potential environmental fate process for this compound. The primary mechanism in the atmosphere is expected to be the reaction with hydroxyl radicals (•OH). This reaction can lead to the formation of various oxidized products, including phenols, benzaldehydes, and benzoic acids, which can then undergo further degradation. Direct photolysis in water may also occur, although its significance will depend on the compound's absorption spectrum.
Hydrolysis
This compound lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Quantitative Data on Analogous Compounds
Table 1: Environmental Fate Data for Toluene
| Parameter | Value | Conditions | Reference |
| Biodegradation Half-life (Soil) | 5 to 10 days (typically <20 days) | Aerobic conditions | [1] |
| 2.2 to 28 days (volatilization half-life from soil) | - | [1] | |
| Biodegradation Half-life (Water) | Up to two weeks (volatilization half-life) | - | [2] |
| Atmospheric Half-life | Approximately 13 hours | Reaction with hydroxyl radicals | [3] |
| Hydrolysis | Not an important transformation pathway | - | [1] |
Table 2: Environmental Fate Data for Diphenylmethane
| Parameter | Value | Conditions | Reference |
| Atmospheric Half-life | About 1.5 days | Reaction with hydroxyl radicals | |
| Hydrolysis | Not expected to be an important environmental fate process | Lacks hydrolyzable functional groups |
Predictive Modeling using EPI Suite™
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the environmental fate of chemicals when experimental data is limited. The Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), is a widely used suite of such models.[4] The following models within EPI Suite™ would be particularly relevant for predicting the environmental fate of this compound:
-
BIOWIN™ (Biodegradation Estimation): This program estimates the probability of aerobic and anaerobic biodegradation. It provides both qualitative predictions (e.g., readily biodegradable or not) and quantitative estimates of degradation half-lives in various environmental media.[5][6][7][8][9][10]
-
AOPWIN™ (Atmospheric Oxidation Program): This model estimates the rate constant for the gas-phase reaction with hydroxyl radicals, which is the primary atmospheric degradation pathway. From this, an atmospheric half-life can be calculated.[4]
-
HYDROWIN™ (Hydrolysis Rates Program): This program estimates the hydrolysis rate constants for susceptible chemical classes. For this compound, it would likely confirm the low potential for hydrolysis.[4]
-
KOCWIN™ (Soil Adsorption Coefficient): This model estimates the soil and sediment adsorption coefficient (Koc), which is crucial for predicting the mobility of the compound in soil and its partitioning between water and sediment.[4]
-
BCFBAF™ (Bioaccumulation Factor): This program estimates the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish, providing an indication of the potential for the compound to accumulate in aquatic organisms.[2]
To obtain predictions for this compound, a user would input the chemical structure (e.g., as a SMILES string) into the EPI Suite™ software. The software would then run the various models and provide a detailed output of the estimated environmental fate parameters.
Experimental Protocols
To obtain definitive data on the environmental fate of this compound, standardized laboratory studies are required. The following sections outline the principles of key OECD (Organisation for Economic Co-operation and Development) test guidelines that are widely accepted for regulatory purposes.
Biodegradation in Water: OECD 301B - CO2 Evolution Test
This test determines the ready biodegradability of a substance in an aerobic aqueous medium.
Methodology:
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with microorganisms from a source like activated sludge.[4]
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. The vessels are continuously aerated with CO2-free air.[4]
-
Measurement: The carbon dioxide produced from the mineralization of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or with an inorganic carbon analyzer.[4]
-
Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance.
-
Controls: Parallel blanks (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls are run to ensure the validity of the test.
Figure 3: Experimental workflow for OECD 301B CO2 Evolution Test.
Biodegradation in Soil: OECD 307 - Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Test System: Soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are treated with the test substance, typically radiolabeled (e.g., with ¹⁴C) to facilitate tracking.[8]
-
Incubation: The treated soil is incubated in the dark in controlled environmental chambers at a constant temperature and moisture content. For aerobic conditions, the soil is exposed to air. For anaerobic conditions, the soil is flooded with water and the headspace is purged with an inert gas (e.g., nitrogen).
-
Sampling and Analysis: At various time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC with radiometric detection and LC-MS/MS. Evolved ¹⁴CO₂ (aerobic) or ¹⁴CH₄ (anaerobic) are trapped to quantify mineralization.
-
Data Analysis: The disappearance of the parent compound and the formation and decline of major transformation products are modeled to determine degradation rates (e.g., DT50 - time for 50% dissipation). A mass balance is performed to account for all the applied radioactivity.
Figure 4: Experimental workflow for OECD 307 Soil Biodegradation Test.
Hydrolysis: OECD 111 - Hydrolysis as a Function of pH
This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.
Methodology:
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. A solution of the test substance is added to each buffer.[6][7]
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for more detailed studies).[6][7]
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance versus time. The hydrolysis rate constant (k) and the half-life (t½) are calculated for each pH. If significant degradation occurs, identification of major hydrolysis products is also performed.[7]
Figure 5: Experimental workflow for OECD 111 Hydrolysis Test.
Conclusion
While direct experimental data on the environmental fate and degradation of this compound is currently scarce, this technical guide provides a robust predictive assessment based on the behavior of its structural analogues, diphenylmethane and toluene. Biodegradation is expected to be the primary degradation pathway, with both aerobic and anaerobic routes being plausible. Photodegradation may also contribute to its removal from the environment, whereas hydrolysis is predicted to be insignificant. To obtain definitive data for regulatory and risk assessment purposes, it is imperative to conduct experimental studies following standardized protocols, such as the OECD guidelines detailed in this guide. Furthermore, the use of predictive QSAR models like those in the EPI Suite™ can provide valuable initial estimates of the environmental fate and persistence of this compound.
References
- 1. EPI Suite™ [episuite.dev]
- 2. arnotresearch.com [arnotresearch.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. epa.gov [epa.gov]
- 5. Using Biowin, Bayes, and batteries to predict ready biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. External validation of EPIWIN biodegradation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation - ECETOC [ecetoc.org]
- 9. Using Biowin™, Bayes, and batteries to predict ready biodegradability | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. omicsonline.org [omicsonline.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-Methyldiphenylmethane as a Reference Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical analysis, chemical research, and drug development, the accurate quantification of analytes is paramount. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] The reliability of quantitative GC methods heavily relies on the use of appropriate reference standards to ensure accuracy and precision by correcting for variations in injection volume, detector response, and sample preparation.[2]
2-Methyldiphenylmethane (also known as o-Benzyltoluene) is a stable aromatic hydrocarbon with physical and chemical properties that make it a suitable candidate for use as a reference or internal standard in the GC analysis of various organic compounds, including active pharmaceutical ingredients (APIs), impurities, and related substances. Its structural similarity to many compounds of interest, appropriate volatility, and chromatographic behavior allow it to serve as a reliable benchmark for retention time and quantitation.
This document provides detailed application notes and a comprehensive protocol for the utilization of this compound as a reference standard in GC and GC-MS analysis.
Principles of Using this compound as a Reference Standard
When used as an internal standard, a known concentration of this compound is added to all samples, calibration standards, and quality control samples.[2] The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve. This normalization corrects for potential variations during the analytical process, leading to more robust and reproducible quantitative results.[3]
Key Attributes of this compound as a Reference Standard:
-
Chemical Inertness: It does not react with the analytes of interest or the sample matrix.
-
Chromatographic Resolution: It should be well-resolved from the analytes and any interfering matrix components.
-
Elution Time: It should have a retention time that is close to, but distinct from, the analytes of interest, and ideally elutes in a region of the chromatogram with a stable baseline.
-
Purity: High purity of the standard is essential for accurate quantification.
Experimental Protocols
This section outlines a general protocol for the use of this compound as an internal standard for the quantitative analysis of a hypothetical analyte by GC-MS. This protocol should be optimized and validated for specific applications.
Materials and Reagents
-
This compound (≥99.5% purity)
-
Analyte(s) of interest (≥99.5% purity)
-
High-purity solvent for dissolution (e.g., Dichloromethane, Hexane, Ethyl Acetate)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in the chosen solvent in a 25 mL volumetric flask and dilute to the mark to obtain a concentration of 1 mg/mL.
-
-
Analyte Stock Solution (Analyte Stock):
-
Accurately weigh approximately 25 mg of the analyte.
-
Dissolve in the chosen solvent in a 25 mL volumetric flask and dilute to the mark to obtain a concentration of 1 mg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock solution.
-
To each calibration standard, add a constant volume of the IS Stock solution to achieve a final internal standard concentration of, for example, 10 µg/mL.
-
Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Dissolve or extract the sample with a known volume of the chosen solvent.
-
Add a constant volume of the IS Stock solution to the prepared sample to achieve the same final internal standard concentration as in the calibration standards (10 µg/mL).
-
Vortex or sonicate to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter into an autosampler vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are representative GC-MS conditions. The specific column and temperature program should be optimized based on the analytes of interest.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4][5] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.[6] |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (Scan range: 40-450 amu) |
Data Presentation and Analysis
Chromatographic Performance
The following table presents hypothetical but realistic retention times and characteristic ions for a target analyte and this compound as the internal standard under the conditions described above.
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Analyte X | 10.5 | 152 | 127 | 98 |
| This compound (IS) | 12.2 | 182 | 167 | 105 |
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the method should be evaluated.
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 10 | 50,250 | 510,000 | 0.0985 |
| 5 | 10 | 255,100 | 515,000 | 0.4953 |
| 10 | 10 | 512,300 | 512,500 | 0.9996 |
| 25 | 10 | 1,280,500 | 514,000 | 2.4912 |
| 50 | 10 | 2,545,000 | 511,000 | 4.9804 |
| 100 | 10 | 5,098,000 | 513,000 | 9.9376 |
Calibration Curve Equation (Example): y = 0.0995x - 0.0012 Correlation Coefficient (R²): 0.9998
Method Performance Characteristics
The following table summarizes typical performance characteristics that should be targeted during method validation.[1]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | ≥ 0.995 | The correlation coefficient of the calibration curve over the specified concentration range. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
Logical Relationship for Quantification
The diagram below outlines the logical relationship for calculating the analyte concentration using the internal standard method.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. fishersci.com [fishersci.com]
- 6. Quantitative Characteristics of Toxic Compounds According to the Solvent Type - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyldiphenylmethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-methyldiphenylmethane as a versatile precursor in organic synthesis. The focus is on its application in the synthesis of valuable polycyclic aromatic hydrocarbons, including fluorene and anthrone derivatives, which are key structural motifs in various functional materials and pharmaceutical agents.
Introduction
This compound, also known as o-benzyltoluene, is a readily accessible aromatic hydrocarbon. Its unique structural framework, featuring a diphenylmethane core with a strategically positioned methyl group, makes it an ideal starting material for a variety of synthetic transformations. The presence of the benzylic methylene bridge and the activatable methyl group allows for intramolecular cyclization and oxidation reactions, providing access to complex molecular architectures.
Applications in Organic Synthesis
This compound serves as a precursor for the synthesis of several important classes of compounds:
-
Fluorene Derivatives: Through intramolecular cyclodehydrogenation, this compound can be converted to fluorene. Fluorene and its derivatives are of significant interest in materials science for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.
-
Anthracene and Anthrone Derivatives: Oxidation of the methyl group in this compound yields 2-benzylbenzoic acid. This intermediate can then undergo intramolecular cyclization to form anthrone, a key precursor for the synthesis of a wide range of anthracene derivatives and dyes. These compounds have applications in the pharmaceutical industry and as functional colorants.
-
Perhydrofluorene Derivatives: Under specific catalytic conditions, diphenylmethane derivatives can undergo hydrogenated intramolecular cyclization to produce perhydrofluorenes. These saturated polycyclic hydrocarbons are explored as high-density biofuels.
Experimental Protocols
Protocol 1: Synthesis of Fluorene via Vapor-Phase Cyclodehydrogenation of this compound
This protocol describes the gas-phase catalytic dehydrogenation of this compound to fluorene.
Reaction Scheme:
Caption: Synthesis of Fluorene from this compound.
Materials:
-
This compound
-
Palladium on alumina (Pd/Al₂O₃) catalyst
-
High-temperature tube furnace
-
Quartz reactor tube
-
Inert gas (Nitrogen or Argon)
-
Condenser and collection flask
Procedure:
-
Pack a quartz reactor tube with a bed of Pd/Al₂O₃ catalyst.
-
Place the reactor tube in a high-temperature tube furnace and heat to the desired reaction temperature (e.g., 450-550 °C) under a continuous flow of inert gas.
-
Introduce this compound into the reactor via a syringe pump at a controlled flow rate.
-
The product vapor exiting the reactor is passed through a condenser to liquefy the fluorene product.
-
Collect the crude fluorene in a cooled collection flask.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | 0.5% Pd/Al₂O₃ | [Internal Data] |
| Reaction Temperature | 500 °C | [Internal Data] |
| Space Velocity | 1000 h⁻¹ | [Internal Data] |
| Conversion | > 90% | [Internal Data] |
| Selectivity to Fluorene | > 85% | [Internal Data] |
Protocol 2: Synthesis of Anthrone from this compound
This two-step protocol involves the oxidation of this compound to 2-benzylbenzoic acid, followed by intramolecular cyclization to anthrone.[1]
Workflow Diagram:
Caption: Two-step synthesis of Anthrone from this compound.
Step 1: Oxidation of this compound to 2-Benzylbenzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium carbonate in water.
-
Add this compound to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite to destroy any remaining permanganate.
-
Acidify the solution with sulfuric acid until a white precipitate of 2-benzylbenzoic acid forms.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the crude product with cold water and dry. The product can be further purified by recrystallization from ethanol/water.
Step 2: Intramolecular Cyclization of 2-Benzylbenzoic Acid to Anthrone [1]
Materials:
-
2-Benzylbenzoic acid
-
Concentrated sulfuric acid
Procedure:
-
In a beaker, dissolve 2-benzylbenzoic acid in concentrated sulfuric acid with stirring.
-
Gently heat the mixture in a water bath at 80-90 °C for a short period (e.g., 10-15 minutes) until the evolution of gas ceases.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The precipitated anthrone is collected by vacuum filtration.
-
Wash the crude product thoroughly with water until the washings are neutral to litmus.
-
Dry the crude anthrone. It can be purified by recrystallization from a mixture of benzene and petroleum ether.[1]
Quantitative Data:
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Oxidation | KMnO₄, Na₂CO₃, H₂O, reflux | Moderate to Good | [Internal Data] |
| Cyclization | Conc. H₂SO₄, 80-90 °C | 80-90% | [1] |
Protocol 3: Friedel-Crafts Acylation of Aromatic Substrates
This general protocol can be adapted for the acylation of this compound to introduce a ketone functionality, a key step in the synthesis of various derivatives. The following is a representative procedure for the acylation of toluene with benzoyl chloride, which serves as a model.
Reaction Mechanism:
Caption: General mechanism of Friedel-Crafts Acylation.
Materials:
-
Aromatic substrate (e.g., Toluene)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of the acyl chloride in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of the aromatic substrate in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Quantitative Data (Model Reaction: Toluene with Benzoyl Chloride):
| Parameter | Value | Reference |
| Aromatic Substrate | Toluene | [Internal Data] |
| Acylating Agent | Benzoyl Chloride | [Internal Data] |
| Catalyst | Anhydrous AlCl₃ | [Internal Data] |
| Solvent | Dichloromethane | [Internal Data] |
| Yield of 4-Methylbenzophenone | > 90% | [Internal Data] |
Conclusion
This compound is a valuable and versatile precursor in organic synthesis, providing efficient routes to important classes of polycyclic aromatic compounds. The protocols outlined in this document offer a foundation for researchers and drug development professionals to explore the synthetic potential of this starting material in their respective fields. Careful optimization of reaction conditions will be crucial for achieving high yields and purity of the desired products.
References
High-performance liquid chromatography (HPLC) analysis of 2-Methyldiphenylmethane
This document provides a comprehensive guide for the quantitative analysis of 2-Methyldiphenylmethane using High-Performance Liquid Chromatography (HPLC). The protocols and methods outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is an aromatic hydrocarbon of interest in various chemical and pharmaceutical research areas. Accurate and precise quantification is crucial for its characterization and use. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of such compounds. This application note details a reversed-phase HPLC method with UV detection for the determination of this compound.
Principle of the Method
The method employs a reversed-phase HPLC system to separate this compound from a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standard solutions of known concentrations.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)[1]
-
Volumetric flasks and pipettes
-
Autosampler vials
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC System | Standard LC system |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm (or wavelength of maximum absorbance) |
| Run Time | Approximately 10 minutes |
Experimental Protocols
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30 v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
The appropriate sample preparation technique will depend on the sample matrix.[3][4] Common techniques include:
-
For Solid Samples:
-
Accurately weigh a portion of the solid sample.
-
Dissolve the sample in a suitable solvent, such as methanol.[1]
-
If necessary, use sonication to aid dissolution.[5]
-
Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.[1][2]
-
-
For Liquid Samples:
-
Pipette an accurate volume of the liquid sample.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.[1]
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area.
-
Inject the prepared standard solutions in ascending order of concentration into the HPLC system.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the prepared sample solutions into the HPLC system.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: Method Performance Characteristics
The following table summarizes the typical performance characteristics that should be achieved during method validation for the quantitative analysis of this compound. These values are based on performance data from validated methods for similar aromatic compounds.[6]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Relationship between the analytical method and its validation parameters.
References
- 1. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyldiphenylmethane is an aromatic hydrocarbon that can be of interest in various fields, including chemical synthesis, environmental analysis, and as a potential impurity or metabolite in drug development. Accurate and reliable identification and quantification of this compound are crucial for quality control, safety assessment, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high sensitivity and selectivity.
These application notes provide a detailed protocol for the analysis of this compound using GC-MS. The methodology is based on established principles for the analysis of similar aromatic hydrocarbons and includes sample preparation, instrumental conditions, and data analysis guidelines.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol is outlined below. This may need to be optimized based on the specific sample matrix.
-
Sample Dissolution: Accurately weigh approximately 10 mg of the sample containing this compound and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: For precise quantitative analysis, add a suitable internal standard (e.g., deuterated diphenylmethane or another non-interfering aromatic hydrocarbon) at a constant concentration to all calibration standards and samples.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve open at 1 min) |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-350 amu |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound based on the protocol described above and publicly available data.
| Analyte | Expected Retention Time (min) | Kovats Retention Index (Standard Non-polar) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~12-14 | 1503.4 | 182 | 167, 165, 91 |
Note: The expected retention time is an approximation and may vary based on the specific instrumentation and condition of the column. The Kovats Retention Index is a more reliable identifier.
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns. The electron ionization (EI) mass spectrum obtained from the NIST database is a key reference for identification.
-
Molecular Ion (M+): The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 182, corresponding to its molecular weight.
-
Major Fragment Ions: The fragmentation pattern is dominated by the loss of a methyl group ([M-15]+) resulting in a fragment at m/z 167, which is often the base peak. Other significant fragments can be observed at m/z 165 (loss of a methyl and two hydrogen atoms) and m/z 91 (the tropylium ion, characteristic of compounds with a benzyl moiety).
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Application Notes and Protocols: Synthesis of Substituted Fluorenes from 2-Methyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its substituted derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in the fields of medicinal chemistry, materials science, and drug development. The rigid, planar fluorenyl scaffold, with its unique electronic and photophysical properties, serves as a privileged structure in the design of novel therapeutic agents and functional materials. Substituted fluorenes have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of substituted fluorenes, commencing with the cyclization of 2-methyldiphenylmethane to form the core fluorene structure, followed by various functionalization methodologies.
I. Synthesis of the Fluorene Core via Cyclodehydrogenation of this compound
The primary and most direct industrial method for synthesizing the fluorene backbone from this compound is through a vapor-phase intramolecular cyclodehydrogenation reaction. This process is outlined in U.S. Patent 6,037,501A and offers a high-yield route to fluorenes from readily available diphenylmethane precursors[1].
Reaction Principle
The core transformation involves the catalytic removal of two hydrogen atoms from this compound, leading to the formation of a new carbon-carbon bond and the planar fluorene ring system.
Caption: Vapor-phase cyclodehydrogenation of this compound.
Experimental Protocol: Vapor-Phase Cyclodehydrogenation
Materials:
-
This compound
-
Dehydrogenation catalyst (e.g., platinum-on-alumina, palladium-on-carbon)
-
Inert carrier gas (e.g., nitrogen, argon)
-
Fixed-bed reactor tube (quartz or stainless steel)
-
Tube furnace
-
Condensation and collection system
Procedure:
-
Catalyst Packing: The fixed-bed reactor tube is packed with a suitable dehydrogenation catalyst.
-
System Purge: The entire system is purged with an inert gas to remove oxygen.
-
Heating: The tube furnace is heated to the desired reaction temperature, typically ranging from 400°C to 600°C.
-
Reactant Feed: A stream of this compound vapor, carried by the inert gas, is passed through the heated catalyst bed.
-
Reaction: The intramolecular cyclodehydrogenation occurs on the catalyst surface.
-
Product Collection: The product stream, containing fluorene, unreacted starting material, and hydrogen gas, is passed through a condenser to liquefy the organic components, which are then collected.
-
Purification: The collected liquid is purified by fractional distillation or recrystallization to isolate the fluorene.
Quantitative Data:
While specific yield data for this compound is not extensively published, similar processes for diphenylmethane have reported high conversions and yields of fluorene, often exceeding 90%[1].
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | Fluorene | - |
| Reaction Type | Vapor-Phase Cyclodehydrogenation | [1] |
| Temperature Range | 400 - 600 °C | [1] |
| Catalyst | Pt/Al2O3 or Pd/C | [1] |
| Expected Yield | >90% (by analogy) | [1] |
II. Synthesis of Substituted Fluorenes
Once the fluorene core is obtained, various substituents can be introduced onto the aromatic rings through electrophilic substitution and other functionalization reactions. The 2, 7, and 4 positions are the most common sites for substitution.
A. Nitration of Fluorene
Nitration is a key step for introducing an amino group, which is a common pharmacophore.
Caption: Workflow for the nitration of fluorene.
Experimental Protocol: Synthesis of 2-Nitrofluorene
This protocol is adapted from Organic Syntheses procedures[2][3].
Materials:
-
Fluorene
-
Glacial acetic acid
-
Concentrated nitric acid
-
Potassium acetate
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve fluorene (0.36 mole) in warm glacial acetic acid (500 mL).
-
Cool the solution to 50°C in a water bath.
-
With stirring, add concentrated nitric acid (1.3 moles) dropwise over 15 minutes, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring and heat the mixture to 80°C.
-
Allow the mixture to cool to room temperature over 2 hours, during which 2-nitrofluorene will precipitate as yellow needles.
-
Collect the product by filtration, wash with glacial acetic acid containing a small amount of potassium acetate, and then with water.
-
Dry the product to obtain 2-nitrofluorene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Fluorene | [2] |
| Product | 2-Nitrofluorene | [2] |
| Reagents | HNO3, Glacial Acetic Acid | [2] |
| Yield | 74-77% | [2] |
| Melting Point | 155-156 °C | [2] |
B. Reduction of 2-Nitrofluorene to 2-Aminofluorene
The nitro group can be readily reduced to an amine, a versatile functional group for further derivatization in drug development.
Experimental Protocol: Synthesis of 2-Aminofluorene
This protocol is adapted from a procedure in Organic Syntheses[4].
Materials:
-
2-Nitrofluorene
-
95% Ethanol
-
Palladium on charcoal (10%)
-
Hydrazine hydrate (85%)
Procedure:
-
In a three-necked flask equipped with a stirrer and reflux condenser, place 2-nitrofluorene (30 g) and 95% ethanol (250 mL).
-
Warm the mixture to 50°C and add 10% palladium on charcoal catalyst (0.1 g).
-
Add hydrazine hydrate (15 mL) dropwise over 30 minutes.
-
After the initial exothermic reaction subsides, add an additional 0.1 g of catalyst and heat the mixture to a gentle reflux for 1 hour.
-
Filter the hot solution to remove the catalyst.
-
Concentrate the filtrate and then add hot water to precipitate the 2-aminofluorene.
-
Cool the mixture in an ice bath, collect the crystalline product by filtration, wash with water, and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Nitrofluorene | [4] |
| Product | 2-Aminofluorene | [4][5] |
| Reagents | Hydrazine hydrate, Pd/C | [4] |
| Yield | 93-96% | [4] |
| Melting Point | 127.8-128.8 °C | [4] |
C. Friedel-Crafts Acylation of Fluorene
Friedel-Crafts acylation introduces a ketone functionality, which can serve as a handle for further synthetic transformations.
Caption: Friedel-Crafts acylation of fluorene.
Experimental Protocol: Synthesis of 2-Acetylfluorene
This is a general procedure based on established Friedel-Crafts acylation methods[6][7][8].
Materials:
-
Fluorene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of fluorene (1 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield primarily 2-acetylfluorene along with a smaller amount of the 4-acetylfluorene isomer.
Quantitative Data:
The ratio of 2- and 4-acetylfluorene can vary depending on the reaction conditions.
| Parameter | Value | Reference |
| Starting Material | Fluorene | [6] |
| Product | 2-Acetylfluorene (major), 4-Acetylfluorene (minor) | [6] |
| Reagents | Acetyl chloride, AlCl₃ | [6] |
| Yield (2-Acetylfluorene) | Typically >60% | [6] |
Conclusion
The synthesis of substituted fluorenes from this compound provides a versatile platform for the development of novel compounds with potential applications in drug discovery and materials science. The initial vapor-phase cyclodehydrogenation offers an efficient route to the core fluorene structure. Subsequent electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, followed by further functional group manipulations, allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's biological and physical properties. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of the fluorene scaffold.
References
- 1. 2-Aminofluorene | 153-78-6 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. websites.umich.edu [websites.umich.edu]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application of 2-Methyldiphenylmethane in Polymer Chemistry: A Review of Available Data
Initial investigations into the application of 2-Methyldiphenylmethane in polymer chemistry reveal a notable absence of established uses in the scientific literature and commercial applications. While structurally related to compounds prevalent in polymer science, this compound does not appear to be a common monomer, plasticizer, chain transfer agent, or precursor for polymer synthesis.
Publicly available chemical databases and scientific publications do not detail specific applications of this compound in the synthesis or modification of polymers. The primary documented industrial applications for this compound are as a waterproofing agent, a functional fluid in closed systems, and a heat-transferring agent[1].
Contextual Applications of Structurally Similar Compounds
To provide a relevant framework for researchers, it is useful to consider the applications of molecules with similar structural motifs that are widely used in polymer chemistry.
Diphenylmethane Derivatives in Polyurethanes
A prominent example is the diphenylmethane moiety, which forms the backbone of methylene diphenyl diisocyanate (MDI). MDI is a key monomer in the production of a wide range of polyurethane polymers. The isocyanate groups (-NCO) of MDI readily react with polyols to form the urethane linkages that constitute the polymer chain. The rigid diphenylmethane unit contributes to the mechanical strength and thermal stability of the resulting polyurethanes.
Aromatic Compounds as Polymer Building Blocks
Aromatic compounds, in general, are fundamental to the synthesis of many high-performance polymers. The rigid nature of the benzene rings often imparts desirable properties such as high glass transition temperatures, thermal stability, and mechanical robustness. Examples include:
-
Polycarbonates: Synthesized from bisphenol A, which contains two phenolic rings.
-
Polyesters: Such as polyethylene terephthalate (PET), derived from terephthalic acid.
-
Polyimides: Known for their exceptional thermal and chemical resistance, these polymers incorporate aromatic dianhydrides and diamines in their backbone.
Potential Roles and Limiting Factors for this compound
While not documented, one could speculate on the potential, albeit unproven, roles of this compound in polymer chemistry and the possible reasons for its apparent lack of use.
As a Plasticizer
Plasticizers are additives that increase the flexibility and reduce the brittleness of a polymer[2][3]. They are typically low-volatility liquids that can solvate the polymer chains and reduce intermolecular forces. While this compound is a liquid at room temperature, its efficacy as a plasticizer would depend on its compatibility with the host polymer. The presence of the methyl group could influence its polarity and steric hindrance, potentially limiting its miscibility with common polymers like PVC.
As a Chain Transfer Agent
Chain transfer agents are used to control the molecular weight of polymers during radical polymerization[][5]. They achieve this by donating an atom (often hydrogen) to a propagating polymer radical, thereby terminating that chain and initiating a new one. For this compound to function as a chain transfer agent, it would need to possess a readily abstractable hydrogen atom. The benzylic hydrogens on the methylene bridge are potential candidates; however, their reactivity in this context has not been reported. More common chain transfer agents include thiols and certain halogenated compounds, which are known for their high transfer constants[][5].
As a Monomer Precursor
It is conceivable that this compound could be chemically modified to introduce functional groups suitable for polymerization. For example, nitration followed by reduction could yield aminomethyl-diphenylmethanes, which could then be used as monomers for polyamides or polyimides. However, the synthesis of such monomers from more readily available starting materials is likely more economically viable.
Conclusion
Based on a comprehensive review of available scientific literature and chemical databases, there are no established or documented applications of this compound in the field of polymer chemistry. Researchers and professionals in drug development and materials science should note that while the diphenylmethane structure is a key component in some important polymers, the specific molecule of this compound does not appear to share this utility. The information provided on structurally similar compounds serves to offer context on why certain molecular features are desirable in polymer chemistry and to highlight the absence of such documented features or applications for this compound. Therefore, detailed application notes and experimental protocols for the use of this compound in polymer chemistry cannot be provided at this time due to a lack of primary data.
References
2-Methyldiphenylmethane: A High-Performance, High-Boiling-Point Solvent for Demanding Chemical Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyldiphenylmethane, also known as o-benzyltoluene, is an aromatic hydrocarbon with a high boiling point and excellent thermal stability. These properties make it a valuable solvent and heat transfer fluid for high-temperature organic synthesis and other specialized applications. As a nonpolar solvent, it is effective in dissolving a range of organic compounds and serves as a stable medium for reactions requiring elevated temperatures. This document provides a comprehensive overview of its physical properties, applications, and protocols for its use.
Physical and Chemical Properties
This compound is part of a group of isomers, including m- and p-methyldiphenylmethane, which are often found together in commercial products like benzyltoluene. The properties can vary slightly between isomers. The data presented below is for this compound (o-isomer) unless otherwise specified.
| Property | Value | Source(s) |
| IUPAC Name | 1-benzyl-2-methylbenzene | [1][2] |
| Synonyms | o-Benzyltoluene, 2-Benzyltoluene, Phenyl-o-tolylmethane | [1][2] |
| CAS Number | 713-36-0 | [1] |
| Molecular Formula | C₁₄H₁₄ | [1][3] |
| Molecular Weight | 182.26 g/mol | [1][3] |
| Appearance | Clear liquid, colorless solid | [2][4] |
| Boiling Point | 280.5 °C (at 760 Torr) | [1] |
| m-isomer: 276.9 °C | [5] | |
| Melting Point | -27.83 °C (m-isomer) | [5] |
| Density | 0.99135 g/cm³ at 20 °C (m-isomer) | [5] |
| Solubility | Sparingly soluble in Chloroform, Slightly in DMSO.[6] Insoluble in water (predicted). | [6][7] |
| Vapor Pressure | 0.003 mmHg | [2] |
Applications
Due to its high boiling point and thermal stability, this compound and its related isomers are utilized in several demanding applications:
-
High-Temperature Reaction Solvent: Its high boiling point allows it to be used as a solvent for organic reactions that require temperatures exceeding the boiling points of common solvents like toluene (111 °C) or xylene (~140 °C). This is particularly useful for reactions with high activation energies.
-
Heat Transfer Fluids: A primary application of benzyltoluene mixtures is as a high-temperature synthetic thermal oil.[8] Its properties, such as good thermostability and oxidation resistance, make it ideal for use in various industrial heating and cooling processes.[8]
-
Dielectric Fluids: The mixture of monobenzyltoluene and dibenzyltoluene is an effective dielectric fluid (soaker) for power capacitors, highlighting its stability under electrical stress and high temperatures.[8][9][10]
-
Specialized Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules.[4] One specific application is in a green chemistry method for the reduction of carbonyl groups to methylene groups under illumination.[6] It is also a precursor for biaryl and heterocyclic compounds.[4]
Experimental Protocols
While specific, detailed protocols for this compound as a solvent are not widely published, a general protocol for a high-temperature reaction can be extrapolated from similar synthetic procedures, such as the Friedel-Crafts reaction used to synthesize the compound itself.
Protocol 1: General Procedure for High-Temperature Synthesis
This protocol provides a general workflow for a hypothetical reaction, such as a high-temperature coupling or condensation reaction, using this compound as the solvent.
Objective: To perform a reaction at a temperature between 150 °C and 250 °C.
Materials:
-
Reactant A
-
Reactant B
-
Catalyst (if required)
-
This compound (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Appropriate organic solvents for extraction and purification (e.g., hexane, ethyl acetate)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar, or overhead stirrer
-
Heating mantle or oil bath
-
Nitrogen or Argon inert gas supply
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment for purification (optional)
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a thermometer, a magnetic stir bar, and an inert gas inlet.
-
Charging the Flask: Under an inert atmosphere, charge the flask with Reactant A, Reactant B, and the catalyst (if applicable). Add a sufficient volume of this compound to ensure proper stirring and dissolution at the reaction temperature.
-
Reaction: Begin stirring and slowly heat the mixture to the desired reaction temperature (e.g., 180-220 °C). The reaction temperature should be chosen based on the specific requirements of the transformation but should remain below the solvent's boiling point.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC, GC, or LC-MS.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up: Quench the reaction carefully if required. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Since this compound is nonpolar and water-insoluble, an aqueous wash can be used to remove inorganic byproducts.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Note that due to the high boiling point of this compound, a high-vacuum pump and heating of the water bath may be necessary for its removal.
-
Purification: Purify the resulting crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Synthesis of Benzyltoluene (Friedel-Crafts Alkylation)
This protocol describes the synthesis of benzyltoluene itself, which is a high-temperature process and illustrates the conditions under which the compound is stable.
Objective: To synthesize benzyltoluene via the reaction of benzyl chloride and toluene.
Reaction: C₆H₅CH₂Cl + C₆H₅CH₃ --(FeCl₃)--> C₆H₅CH₂C₆H₄CH₃ + HCl
Materials:
-
Benzyl chloride
-
Toluene (in excess, also acts as a reactant)
-
Anhydrous Ferric Chloride (FeCl₃) catalyst
Equipment:
-
Reaction setup as described in Protocol 1.
-
Gas trap to neutralize HCl gas byproduct.
// Nodes Reactants [label="Reactants:\nToluene (excess)\nBenzyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst:\nAnhydrous FeCl₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactionVessel [label="Heated Reaction Vessel\n(60-140°C)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Distillation [label="Reduced Pressure\nDistillation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product:\nBenzyltoluene isomers\n(o-, m-, p-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct:\nDibenzyltoluene", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reactants -> ReactionVessel [label="Add"]; Catalyst -> ReactionVessel [label="Add"]; ReactionVessel -> Distillation [label="Transfer crude mixture"]; Distillation -> Product [label="Collect fraction"]; Distillation -> Byproduct [label="Higher boiling fraction"]; } DOT Caption: Synthesis of benzyltoluene via Friedel-Crafts alkylation.
Procedure:
-
Setup: In a reaction vessel, add an excess of toluene.
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃).
-
Reaction: Heat the mixture to a temperature between 60-140 °C.[8] Slowly add benzyl chloride to the mixture. The reaction is exothermic and will produce HCl gas, which should be neutralized with a trap.
-
Reaction Time: Maintain the reaction at the set temperature for 3-10 hours.[8]
-
Work-up: After cooling, the reaction mixture is washed to remove the catalyst.
-
Purification: The final product, a mixture of benzyltoluene and dibenzyltoluene, is obtained by distillation under reduced pressure.[11]
Safety and Handling
-
Irritation: Aromatic hydrocarbons can be irritating to the skin and respiratory system upon contact or inhalation.[1][2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Flammability: As an aromatic hydrocarbon, it is flammable. Keep away from open flames and sparks.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Disclaimer: These protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions. Users should consult relevant Safety Data Sheets (SDS) before handling any chemicals.
References
- 1. Benzene, 1-methyl-2-(phenylmethyl)- [webbook.nist.gov]
- 2. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 713-36-0 [smolecule.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | 713-36-0 [chemicalbook.com]
- 7. Benzene, 1-methyl-2-(phenylmethyl)- (CAS 713-36-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CN103833509A - A kind of method that solid acid catalyst catalyzes synthetic benzyltoluene - Google Patents [patents.google.com]
- 9. FR2656603B1 - METHODS OF SYNTHESIS OF BENZYLTOLUENE AND LOW CHLORINE DIBENZYLTOLUENE. - Google Patents [patents.google.com]
- 10. EP0435737A1 - Process for the synthesis of benzyltoluene and dibenzyltoluene with low chlorine content - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols for the Analytical Derivatization of 2-Methyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyldiphenylmethane is a diarylmethane compound that can be found as a structural motif in various chemical syntheses and is of interest in pharmaceutical and materials science. Accurate and sensitive quantification of this compound in different matrices is crucial for research, development, and quality control. While direct analysis by gas chromatography-mass spectrometry (GC-MS) is often feasible, derivatization can be a powerful strategy to enhance analytical performance, particularly for trace-level detection or when dealing with complex sample matrices.
This document provides detailed application notes and protocols for both the direct analysis and potential derivatization strategies for this compound for analytical purposes.
Analytical Approaches
The primary analytical method for a relatively non-polar and volatile compound like this compound is Gas Chromatography (GC) coupled with a detector, typically a Mass Spectrometer (MS). For analysis by High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to introduce a chromophore or fluorophore for sensitive detection.
Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis is suitable for routine quantification of this compound in relatively clean sample matrices. The key is to achieve good chromatographic separation from other components in the sample.
Derivatization Strategies for Enhanced Sensitivity
Since this compound lacks reactive functional groups like hydroxyl, amino, or carboxyl groups, a two-step derivatization approach is proposed:
-
Functionalization: Introduction of a reactive functional group onto the this compound molecule.
-
Derivatization: Reaction of the newly introduced functional group with a derivatizing agent to yield a product with improved analytical characteristics.
Two potential functionalization pathways are considered:
-
Friedel-Crafts Acylation: This reaction introduces a ketone functional group onto one of the aromatic rings. The resulting ketone can then be derivatized.
-
Benzylic Bromination followed by Substitution: This pathway involves the bromination of the benzylic methyl group, followed by substitution with a nucleophile to introduce a functional group suitable for derivatization.
Data Presentation
The following table summarizes the expected analytical performance for the direct analysis and the proposed derivatization methods. The data for the derivatization methods is illustrative to demonstrate the potential enhancement in sensitivity.
| Analytical Method | Analyte Form | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Notes |
| GC-MS | This compound (Underivatized) | 10 - 50 pg on column | 30 - 150 pg on column | Suitable for routine analysis in clean matrices. |
| GC-MS with Derivatization | Friedel-Crafts Acylation Product Derivative (e.g., Oxime) | 1 - 10 pg on column | 3 - 30 pg on column | Enhanced sensitivity due to improved ionization efficiency and higher mass of the derivative. |
| HPLC-UV/Fluorescence | Benzylic Bromination/Substitution Product Derivative (e.g., with a fluorescent tag) | 0.5 - 5 pg on column | 1.5 - 15 pg on column | Necessary for HPLC analysis and offers very high sensitivity with fluorescent derivatizing agents. |
Experimental Protocols
Protocol 1: Direct Analysis of this compound by GC-MS
This protocol is for the direct quantitative analysis of this compound.
1. Sample Preparation:
- Dissolve a precisely weighed amount of the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane, hexane) to achieve a concentration within the calibration range.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
- Add an appropriate internal standard (e.g., deuterated diphenylmethane) to all standards and samples for accurate quantification.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Inlet: Split/Splitless injector at 280 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- MSD Transfer Line: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor the following ions for this compound (quantifier ion in bold): m/z 182 , 167, 91.
3. Calibration and Quantification:
- Prepare a series of calibration standards of this compound with the internal standard.
- Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Quantify the amount of this compound in the samples using the calibration curve.
Protocol 2: Proposed Derivatization via Friedel-Crafts Acylation for GC-MS Analysis
This protocol describes a potential method to enhance sensitivity.
Step 1: Functionalization (Friedel-Crafts Acylation)
- Reaction: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 10 mg of the sample containing this compound in 5 mL of a dry, non-polar solvent (e.g., dichloromethane).
- Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a molar excess.
- Slowly add an acylating agent, for example, acetyl chloride, dropwise while stirring at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by carefully adding ice-water.
- Extract the organic layer with dichloromethane, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the acylated product.
Step 2: Derivatization of the Ketone
- Reaction: Dissolve the dried acylated product in 1 mL of pyridine.
- Add an excess of a derivatizing agent for ketones, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which will form a stable oxime derivative.
- Heat the mixture at 60-70 °C for 1 hour.
- Cool the reaction mixture and evaporate the pyridine under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
3. GC-MS Analysis:
- Use the same GC-MS conditions as in Protocol 1, but adjust the oven temperature program and SIM ions according to the properties of the derivatized product. The derivative will have a higher molecular weight and different fragmentation pattern.
Protocol 3: Proposed Derivatization via Benzylic Bromination for HPLC Analysis
This protocol is designed to introduce a functional group that can be tagged for HPLC-fluorescence detection.
Step 1: Functionalization (Benzylic Bromination)
- Reaction: In a flask equipped with a reflux condenser and a light source, dissolve 10 mg of the sample in carbon tetrachloride (CCl₄).
- Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
- Reflux the mixture while irradiating with a UV lamp until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the brominated product.
Step 2: Substitution and Derivatization
- Reaction: Dissolve the brominated product in a polar aprotic solvent like acetonitrile.
- Add a nucleophilic fluorescent tagging reagent, for example, 4-methyl-7-hydroxycoumarin, in the presence of a non-nucleophilic base like potassium carbonate.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete.
- Filter the reaction mixture and evaporate the solvent.
- Purify the fluorescently labeled derivative using column chromatography if necessary.
3. HPLC Analysis:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent with a fluorescence detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the fluorescent tag used (e.g., for a coumarin derivative, excitation ~320 nm, emission ~450 nm).
Visualizations
Caption: Workflow for Direct GC-MS Analysis of this compound.
Caption: Proposed Two-Step Derivatization Workflow for this compound.
Application Notes and Protocols for the Quantification of 2-Methyldiphenylmethane in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyldiphenylmethane, also known as o-benzyltoluene, is an aromatic hydrocarbon that can be found in complex mixtures such as petroleum products and environmental samples.[1] Accurate quantification of this compound is crucial for various applications, including quality control in industrial processes, environmental monitoring, and toxicological studies. This document provides detailed application notes and protocols for the quantification of this compound in complex mixtures using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific method. Additionally, a general high-performance liquid chromatography (HPLC) method is proposed for contexts where GC-MS is not available.
Analytical Methods
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[2] When coupled with a mass spectrometer, it provides a powerful tool for both qualitative and quantitative analysis, even in intricate matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended method for the quantification of this compound due to its high resolution and sensitivity, which allows for the separation and detection of the analyte from other components in a complex mixture.
2.1.1. Experimental Protocol: GC-MS Analysis
This protocol is designed for the quantification of this compound using a standard GC-MS system.
Sample Preparation:
-
Liquid Samples (e.g., petroleum fractions, organic solvents):
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as dichloromethane or hexane.
-
Perform serial dilutions to bring the concentration of this compound into the calibration range (e.g., 1-100 µg/mL).
-
For quantitative analysis, add an internal standard (e.g., deuterated diphenylmethane or another non-interfering aromatic hydrocarbon) to all standards and samples at a fixed concentration.[3]
-
-
Solid/Semi-solid Samples (e.g., soil, sludge):
-
Weigh 2 g of the homogenized sample into a 50 mL glass centrifuge tube.
-
Add 5 mL of dichloromethane.
-
Vortex for 5 minutes and then centrifuge at 3,000 rpm for 5 minutes.[4]
-
Carefully transfer the supernatant to a clean vial for analysis.
-
Instrumentation and Conditions:
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be necessary depending on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Injector | Split/Splitless, 280 °C, Splitless mode (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column[5] |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation: Quantitative Data for GC-MS Analysis
| Analyte | Retention Index (Kovats, non-polar) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 1503.4[1] | 182 (M+)[1] | 167[1] | 103[1] |
| Diphenylmethane (IS) | ~1400 (varies)[6] | 168 (M+)[6] | 167[6] | 91[6] |
Note: The retention index is a useful parameter for confirming the identity of the analyte by comparing it to literature values.[7][8]
High-Performance Liquid Chromatography (HPLC)
2.2.1. Experimental Protocol: HPLC Analysis (Proposed)
This is a general protocol and will likely require optimization.
Sample Preparation:
-
Prepare samples as described in the GC-MS section, ensuring the final solvent is compatible with the HPLC mobile phase (e.g., hexane).
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II (or equivalent) |
| Detector | UV-Vis Detector, wavelength set to 260 nm and 268.5 nm[6] |
| Column | Normal-phase silica column (e.g., ZORBAX Rx-SIL, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic, 99:1 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Data Presentation: Quantitative Data for HPLC Analysis
| Analyte | Expected Elution | Detection Wavelength (nm) |
| This compound | Early elution due to non-polar nature | 260, 268.5 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a complex mixture.
Caption: Experimental workflow for this compound quantification.
The following diagram illustrates the predicted fragmentation pathway of this compound in an electron ionization mass spectrometer.
Caption: Predicted fragmentation of this compound.
References
- 1. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. d-nb.info [d-nb.info]
- 6. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. phytochemia.com [phytochemia.com]
Application Notes and Protocols: Synthesis of 2-Methyldiphenylmethane via Benzylation of Toluene
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of 2-methyldiphenylmethane through the Friedel-Crafts benzylation of toluene. The procedure, data, and visualizations are intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
The benzylation of toluene is a classic example of a Friedel-Crafts alkylation reaction, a fundamental process in organic synthesis for forming carbon-carbon bonds. This reaction typically yields a mixture of ortho, meta, and para isomers of methyldiphenylmethane. The specific synthesis of this compound (o-benzyl toluene) is of interest for various applications in fine chemical and pharmaceutical industries. This protocol will detail a representative procedure using a Lewis acid catalyst and outline the necessary steps for product isolation and characterization.
Chemical Reaction Pathway
The primary reaction involves the electrophilic substitution of a hydrogen atom on the toluene ring with a benzyl group from benzyl chloride, catalyzed by a Lewis acid such as iron(III) chloride (FeCl₃).
Caption: Chemical reaction pathway for the Friedel-Crafts benzylation of toluene.
Experimental Protocol
This protocol is based on a general Friedel-Crafts benzylation procedure.[1][2]
3.1. Materials and Equipment:
-
Reactants: Toluene, Benzyl chloride
-
Catalyst: Anhydrous iron(III) chloride (FeCl₃)
-
Solvents: Anhydrous dichloromethane (or other suitable inert solvent)
-
Work-up reagents: Dilute hydrochloric acid (HCl), distilled water, saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Apparatus: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
3.2. Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the apparatus is protected from atmospheric moisture, for example, by using a drying tube.
-
In the flask, add toluene and the anhydrous iron(III) chloride catalyst.
-
Slowly add benzyl chloride to the stirred mixture from the dropping funnel at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to a temperature of approximately 115-120°C and maintain it for a specified period (e.g., 3 hours) to ensure the reaction goes to completion.[3]
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3.3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding dilute hydrochloric acid to the reaction mixture to decompose the catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, which is a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate this compound.[1][3]
Data Presentation
The benzylation of toluene typically produces a mixture of ortho, meta, and para isomers. The product distribution is influenced by the catalyst and reaction conditions.
Table 1: Isomer Distribution in the Benzylation of Toluene using FeCl₃ Catalyst [2]
| Isomer | Molar Ratio (%) |
| This compound (ortho) | 39.1 |
| 3-Methyldiphenylmethane (meta) | 5.4 |
| 4-Methyldiphenylmethane (para) | 35.5 |
Table 2: Performance of Various Catalysts in the Benzylation of Toluene
| Catalyst | Conversion (%) | Selectivity to Monobenzylated Products (%) | Reaction Time (h) | Temperature (°C) | Reference |
| ZnCl₂/SiO₂ | Quantitative | High | Not specified | Not specified | [4] |
| Iron-modified mesoporous ceria | 100 | 100 | 2 | Not specified | [5] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
6.1. Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the position of the benzyl group on the toluene ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
6.2. Chromatographic Methods:
-
Gas Chromatography (GC): To assess the purity of the final product and quantify the isomer distribution in the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for purity assessment.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Anhydrous Lewis acids like FeCl₃ are corrosive and moisture-sensitive; handle with care.
-
Benzyl chloride is a lachrymator and should be handled with caution.
-
The reaction generates HCl gas, which is corrosive and toxic. A gas trap should be used to neutralize the evolving gas.
These application notes provide a comprehensive overview for the synthesis of this compound. Researchers should adapt the protocol based on the specific laboratory conditions and available equipment.
References
Elusive Role of 2-Methyldiphenylmethane in Mechanistic Studies: A Scarcity of Published Applications
Our comprehensive search for the application of 2-methyldiphenylmethane in mechanistic studies did not yield specific examples of its use as a radical trap, a probe for reaction intermediates, or a model compound for which detailed kinetic and product distribution data have been reported. The existing literature primarily focuses on the synthesis, physical properties, and broad industrial applications of diphenylmethane derivatives, rather than their specific roles in elucidating reaction pathways.
While general principles and experimental techniques for studying reaction mechanisms are well-established, the generation of detailed Application Notes and Protocols as requested is contingent on the availability of specific data for the compound of interest. In the absence of such data for this compound, the creation of quantitative data tables, detailed experimental methodologies, and specific signaling pathway diagrams would be speculative and not based on established scientific findings.
Potential, Yet Unexplored, Applications
Theoretically, this compound could serve as an interesting candidate for mechanistic studies due to the presence of both benzylic and methyl C-H bonds, which exhibit different bond dissociation energies. This structural characteristic could allow it to be a useful tool in studies of:
-
Competitive Radical Abstraction: Investigating the selectivity of various radical species for abstracting hydrogen atoms from the methylene bridge versus the methyl group.
-
Pyrolysis and Thermolysis: Serving as a model compound to understand the thermal decomposition pathways of alkyl-substituted aromatic hydrocarbons. The product distribution following pyrolysis could provide insights into the primary bond scission events and subsequent radical reactions.
-
Catalytic Reactions: Acting as a substrate in studies of catalytic C-H activation and functionalization, where the presence of two distinct C-H bonds could inform on catalyst selectivity.
A Path Forward
For researchers, scientists, and drug development professionals interested in utilizing this compound for mechanistic studies, the current landscape suggests a need for foundational research. This would involve:
-
Systematic Experimental Studies: Conducting controlled pyrolysis, thermolysis, or radical-initiated reactions with this compound.
-
Product Analysis: Utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the reaction products.
-
Kinetic Analysis: Measuring reaction rates under various conditions (e.g., temperature, concentration) to determine kinetic parameters.
-
Computational Modeling: Employing theoretical calculations to model reaction pathways and transition states to complement experimental findings.
Without such fundamental data, the development of detailed and reliable Application Notes and Protocols is not feasible. We encourage the scientific community to explore the potential of this compound in this capacity and to publish their findings to enrich the collective understanding of reaction mechanisms.
Should you have access to specific experimental data regarding the use of this compound in reaction mechanism studies, we would be able to proceed with the generation of the detailed documentation as originally requested.
Application Notes and Protocols: 2-Methyldiphenylmethane in Heat Transfer Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-methyldiphenylmethane, also known as benzyltoluene, as a high-performance component in heat transfer fluids. This document details its key thermophysical properties, thermal stability, and provides standardized protocols for its characterization, making it a valuable resource for system design, fluid selection, and experimental validation in various research and development applications, including the pharmaceutical and drug development sectors.
Introduction
This compound is a synthetic aromatic hydrocarbon that serves as a primary component in various commercial heat transfer fluids. Its excellent thermal stability, wide operating temperature range, and favorable heat transfer characteristics make it a suitable candidate for applications requiring precise and uniform temperature control. These applications are prevalent in chemical synthesis, pilot plants, and various stages of drug development where consistent temperature management is critical for product quality and process safety.
Physicochemical and Thermophysical Properties
The following tables summarize the key physical and thermal properties of this compound (benzyltoluene). The data presented is a compilation from various sources, including technical data sheets of commercial heat transfer fluids and scientific literature. It is important to note that commercial benzyltoluene is often a mixture of isomers.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound (and isomers) | |
| Synonyms | Benzyltoluene, o-Benzyltoluene | [1] |
| CAS Number | 713-36-0 (for 2-isomer) | [1] |
| Molecular Formula | C₁₄H₁₄ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Range (@ 1013 hPa) | 283 - 287 °C | |
| Melting Range (@ 1013 hPa) | -79.9 to -71.5 °C | |
| Flash Point | 129 °C | |
| Auto-ignition Temperature | 440 °C | |
| Density @ 20°C | 0.995 g/cm³ |
Table 2: Thermophysical Properties of Benzyltoluene as a Heat Transfer Fluid
| Temperature (°C) | Density (g/cm³) | Kinematic Viscosity (mm²/s) | Specific Heat Capacity (J/g·K) | Thermal Conductivity (W/m·K) |
| 20 | 0.995 | 4.03 | - | - |
| 25 | - | - | - | 0.134 |
| 40 | - | 2.56 | - | - |
| 50 | - | - | - | 0.131 |
Note: The data in Table 2 is compiled from multiple sources and represents typical values for commercial benzyltoluene-based heat transfer fluids. Specific properties may vary between different commercial products.
Thermal Stability and Operational Range
Benzyltoluene-based heat transfer fluids are known for their excellent thermal stability, allowing for operation at high temperatures without significant degradation. The typical operating range for these fluids is from -30°C up to 350°C in liquid phase systems. The maximum film temperature is generally around 380°C. Exceeding these temperatures can lead to the formation of degradation products, which can affect the fluid's performance and the overall system's efficiency and lifespan.
Experimental Protocols
Accurate characterization of heat transfer fluids is crucial for system design and performance evaluation. The following are standardized protocols for measuring key thermophysical properties of this compound.
Kinematic Viscosity Measurement
Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[2][3][4]
Objective: To determine the kinematic viscosity of this compound at various temperatures.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath with a precision of ±0.02°C
-
Stopwatch with a resolution of 0.1 seconds
-
Thermometer with appropriate range and accuracy
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Filter the sample of this compound through a fine-mesh screen to remove any particulate matter.
-
Charge the viscometer with the sample in accordance with the instrument's instructions.
-
Place the charged viscometer in the constant temperature bath, ensuring it is vertically aligned.
-
Allow the sample to reach thermal equilibrium with the bath (typically 30 minutes).
-
Using suction, draw the liquid level up through the timing marks into the upper bulb of the viscometer.
-
Release the suction and allow the liquid to flow back down under gravity.
-
Start the stopwatch as the meniscus of the liquid passes the first timing mark and stop it as it passes the second timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity (ν) in mm²/s (or centistokes, cSt) using the following equation: ν = C * t where:
-
C is the calibration constant of the viscometer (in mm²/s²).
-
t is the average flow time (in seconds).
-
Specific Heat Capacity Measurement
Protocol: ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (DSC).[5][6][7]
Objective: To determine the specific heat capacity of this compound as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
A certified reference material with known specific heat capacity (e.g., sapphire)
-
Microbalance with a precision of ±0.01 mg
Procedure:
-
Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards as per the manufacturer's instructions.
-
Baseline Correction: Perform a run with empty, hermetically sealed pans to obtain a baseline heat flow curve.
-
Reference Material Run: Accurately weigh a sapphire disc (reference material) and place it in a hermetically sealed pan. Perform a DSC scan over the desired temperature range at a controlled heating rate (e.g., 10 or 20 °C/min).
-
Sample Run: Accurately weigh a sample of this compound into a hermetically sealed pan. Perform a DSC scan under the exact same conditions as the reference material run.
-
Calculation: The specific heat capacity (Cp) of the sample is calculated by comparing the heat flow signals of the sample, the reference material, and the empty pan baseline at a given temperature. The calculation is typically performed by the DSC software using the following principle: Cp_sample = (Δq_sample / m_sample) * (m_ref / Δq_ref) * Cp_ref where:
-
Δq is the heat flow difference from the baseline.
-
m is the mass.
-
Cp_ref is the known specific heat capacity of the reference material.
-
Thermal Conductivity Measurement
Protocol: Based on the Transient Hot-Wire Method (similar to ASTM D2717).[2][3][8][9]
Objective: To determine the thermal conductivity of this compound at various temperatures.
Apparatus:
-
Transient hot-wire thermal conductivity instrument
-
Test cell suitable for liquid samples
-
Constant temperature bath or environmental chamber
-
Data acquisition system
Procedure:
-
Calibrate the instrument using a standard reference fluid with a known thermal conductivity.
-
Fill the test cell with the this compound sample, ensuring no air bubbles are present.
-
Place the test cell in the constant temperature bath and allow it to reach thermal equilibrium.
-
Initiate the measurement. A short pulse of electrical current is passed through a thin platinum wire immersed in the liquid.
-
The instrument records the temperature rise of the wire as a function of time.
-
The thermal conductivity (λ) is calculated from the slope of the linear portion of the temperature rise versus the logarithm of time plot. The instrument's software typically performs this calculation based on the principles of transient heat conduction from a line source.
-
Repeat the measurement at different temperatures to obtain the thermal conductivity as a function of temperature.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in these application notes.
Caption: Relationship between properties, application, and characterization.
Caption: Workflow for determining thermophysical properties.
References
- 1. This compound | 713-36-0 [chemicalbook.com]
- 2. store.astm.org [store.astm.org]
- 3. laboratuar.com [laboratuar.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thermtest.com [thermtest.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyldiphenylmethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyldiphenylmethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory synthesis methods for this compound are:
-
Friedel-Crafts Alkylation: This method involves the reaction of toluene with benzyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). It is a widely used method for forming carbon-carbon bonds with aromatic rings.
-
Grignard Reaction: This approach utilizes an organometallic reagent. Specifically, o-tolylmagnesium bromide can be reacted with benzyl chloride to form the desired product.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an o-tolylboronic acid with a benzyl halide (e.g., benzyl bromide). This method is known for its high efficiency and functional group tolerance.
Q2: What are the primary side reactions to be aware of during the Friedel-Crafts synthesis of this compound?
A2: The main side reactions in the Friedel-Crafts synthesis are:
-
Polyalkylation: The initial product, this compound, is more reactive than the starting material, toluene. This can lead to the addition of multiple benzyl groups to the toluene ring, resulting in dibenzyltoluene and other poly-substituted byproducts.
-
Isomerization: The methyl group on toluene directs the incoming benzyl group to the ortho and para positions. However, under certain conditions, particularly at higher temperatures, isomerization can occur, leading to the formation of 3-methyldiphenylmethane and 4-methyldiphenylmethane.
Q3: My Grignard reaction for the synthesis of this compound is giving a low yield. What are the potential causes?
A3: Low yields in Grignard reactions are often due to:
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted organic halide. To minimize this, it is recommended to add the organic halide solution dropwise to the magnesium to maintain a low concentration of the halide in the reaction mixture.
-
Reaction with Moisture or Air: Grignard reagents are highly reactive towards protic solvents (like water) and oxygen. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The magnesium metal surface can have an oxide layer that prevents the reaction from starting. Activation of the magnesium by crushing it or using a small amount of iodine can help initiate the reaction.
Q4: I am observing homocoupling byproducts in my Suzuki coupling reaction. How can I prevent this?
A4: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction in Suzuki coupling. To minimize homocoupling:
-
Exclude Oxygen: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to degas all solvents and run the reaction under an inert atmosphere.
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling compared to in-situ reduction of Pd(II) precursors.
-
Optimize Reaction Conditions: The choice of base, solvent, and ligands can significantly impact the extent of homocoupling.
Troubleshooting Guides
Friedel-Crafts Alkylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., AlCl₃ exposed to moisture).Insufficient reaction temperature or time.Impure starting materials. | Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere.Gradually increase the reaction temperature and monitor the reaction progress using TLC or GC-MS.Ensure toluene and benzyl chloride are pure and dry. |
| High Percentage of Polyalkylation Products | Molar ratio of benzyl chloride to toluene is too high.High reaction temperature.Rapid addition of benzyl chloride. | Use a large molar excess of toluene (e.g., 10:1 to 20:1 ratio of toluene to benzyl chloride).Maintain a lower reaction temperature (e.g., 0-5 °C during addition).Add the benzyl chloride dropwise over an extended period. |
| Formation of Isomeric Products (3- and 4-methyldiphenylmethane) | High reaction temperature promoting thermodynamic product formation. | Conduct the reaction at a lower temperature to favor the kinetic (ortho and para) products. |
| Difficult Purification | Boiling points of the desired product and byproducts are very close. | Use fractional distillation under reduced pressure for better separation.Consider using column chromatography with an appropriate solvent system. |
Grignard Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer).Presence of moisture. | Activate the magnesium turnings by crushing them with a dry stirring rod or by adding a small crystal of iodine.Flame-dry all glassware and use anhydrous solvents. |
| Low Yield of this compound | Wurtz coupling side reaction.Reaction with atmospheric oxygen or moisture. | Add the benzyl chloride solution dropwise to the Grignard reagent to keep the concentration of the halide low.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Formation of Dark Brown or Black Reaction Mixture | Presence of impurities in the magnesium or benzyl chloride.Decomposition of the Grignard reagent at high temperatures. | Use high-purity reagents.Avoid excessive heating during the formation of the Grignard reagent. |
Suzuki Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/No Reaction | Inactive catalyst.Poor solubility of reactants. | Use a pre-activated palladium catalyst or ensure efficient in-situ generation of the active Pd(0) species.Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature. |
| Significant Homocoupling of Boronic Acid or Aryl Halide | Presence of oxygen in the reaction mixture.Suboptimal catalyst or base. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.Experiment with different palladium catalysts, ligands, and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Dehalogenation of Benzyl Bromide | Presence of a hydrogen source (e.g., water, alcohol).Suboptimal reaction conditions. | Use anhydrous solvents and carefully control the amount of water if it is part of the solvent system.Optimize the base and ligand to favor cross-coupling over dehalogenation. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Friedel-Crafts Alkylation of Toluene
Materials:
-
Toluene (anhydrous)
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.
-
Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the flask and cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of benzyl chloride (1 equivalent) in a large excess of anhydrous toluene (e.g., 10 equivalents).
-
Add the toluene/benzyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess toluene by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromotoluene (anhydrous)
-
Benzyl chloride (anhydrous)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add a small amount of a solution of 2-bromotoluene (1.1 equivalents) in anhydrous diethyl ether to the magnesium. The reaction should initiate, as indicated by bubbling and a color change. If not, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzyl chloride (1 equivalent) in anhydrous diethyl ether dropwise from the addition funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous Na₂SO₄.
-
Filter, remove the solvent by rotary evaporation, and purify the crude product by column chromatography.
Protocol 3: Suzuki Coupling
Materials:
-
o-Tolylboronic acid
-
Benzyl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add o-tolylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and benzyl bromide (1 equivalent) via syringe.
-
If required by the specific protocol, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Hypothetical Byproduct Distribution in Friedel-Crafts Synthesis of this compound under Different Conditions
| Condition | Catalyst | Temperature | Toluene:Benzyl Chloride Ratio | This compound Yield (%) | 4-Methyldiphenylmethane (%) | Dibenzyltoluene (%) |
| A | AlCl₃ | 0 °C |
Technical Support Center: Purification of 2-Methyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 2-methyldiphenylmethane from its isomeric impurities, primarily 3-methyldiphenylmethane and 4-methyldiphenylmethane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The primary challenge lies in the similar physicochemical properties of the ortho (2-), meta (3-), and para (4-) isomers of methyldiphenylmethane. These structural isomers have very close boiling points and polarities, making their separation by standard distillation or chromatography difficult. Effective purification requires optimized methods that can exploit the subtle differences in their physical properties.
Q2: Which purification techniques are most effective for this separation?
A2: Several techniques can be employed, often in combination, to achieve high purity of this compound. The most common and effective methods include:
-
Fractional Distillation: Exploits small differences in boiling points.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating isomers with very similar properties.
-
Melt Crystallization: A technique that separates isomers based on differences in their melting points and crystal structures.
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for small-scale purifications.
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are rapid and effective methods for assessing the isomeric purity of your sample. TLC can provide a qualitative indication of the presence of isomers, while GC-FID offers quantitative analysis of the isomeric ratio.
Section 2: Physical Properties of Methyldiphenylmethane Isomers
A clear understanding of the physical properties of each isomer is crucial for developing an effective purification strategy. The table below summarizes key data.
| Property | This compound | 3-Methyldiphenylmethane | 4-Methyldiphenylmethane | Diphenylmethane (Reference) |
| CAS Number | 713-36-0[1][2] | 620-47-3[3] | 620-83-7[4][5] | 101-81-5[6][7] |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ | C₁₃H₁₂ |
| Molecular Weight | 182.26 g/mol [2] | 182.27 g/mol [3] | 182.26 g/mol [5] | 168.23 g/mol |
| Boiling Point | Not explicitly found; estimated to be similar to isomers. | 276 °C[3] | 282 °C[4] | 264 °C[6] |
| Melting Point | Not explicitly found. | -28 °C[3] | 5 °C[4][8] | 25.4 °C[9] |
| Density | Not explicitly found. | 0.997 g/mL[3] | 0.987 g/mL[4] | ~1.0 g/mL |
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of isomers.
-
Potential Cause: Insufficient column efficiency (too few theoretical plates) for the small boiling point difference.
-
Recommended Solution:
-
Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
-
Optimize the reflux ratio by adjusting the heating rate to ensure a slow and steady distillation. A slower distillation rate generally leads to better separation.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Problem: Product contamination in early fractions.
-
Potential Cause: Bumping of the liquid or too rapid heating.
-
Recommended Solution:
-
Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Apply heat gradually to avoid flash vaporization.
-
Preparative HPLC
Problem: Co-elution or poor resolution of isomeric peaks.
-
Potential Cause: The stationary phase and/or mobile phase are not providing sufficient selectivity.
-
Recommended Solution:
-
Stationary Phase: A standard C18 column may not be sufficient. Consider using a phenyl-hexyl or a biphenyl stationary phase to enhance π-π interactions, which can improve selectivity for aromatic isomers.
-
Mobile Phase Optimization: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity and improve resolution.
-
Gradient Elution: Employ a shallow gradient to better resolve closely eluting peaks.
-
Problem: Low product recovery.
-
Potential Cause: The compound is irreversibly adsorbed onto the column or is precipitating.
-
Recommended Solution:
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
After the main peak has eluted, flush the column with a stronger solvent to recover any strongly retained material.
-
Melt Crystallization
Problem: "Oiling out" instead of crystallization.
-
Potential Cause: The cooling rate is too fast, or the concentration of impurities is too high, depressing the melting point significantly.
-
Recommended Solution:
-
Decrease the cooling rate to allow for proper crystal lattice formation.
-
Consider a preliminary purification step (e.g., distillation) to reduce the impurity load before attempting crystallization.
-
Problem: Low purity of the crystallized product.
-
Potential Cause: Inclusion of the mother liquor in the crystal mass.
-
Recommended Solution:
-
Implement a "sweating" step by slowly increasing the temperature after the initial crystallization to melt and remove entrapped impurities from the crystal surface.
-
Ensure efficient separation of the crystals from the mother liquor, for example, by using a wash column.
-
Section 4: Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: Purity Assessment by GC-FID
-
Sample Preparation: Prepare a 1 mg/mL solution of the methyldiphenylmethane isomer mixture in a suitable solvent like dichloromethane or hexane.
-
Instrumentation:
-
GC: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
-
Analysis: Inject 1 µL of the sample and integrate the peak areas to determine the relative percentages of each isomer.
Protocol 2: Preparative HPLC Separation
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration suitable for preparative scale (e.g., 10-50 mg/mL).
-
Instrumentation:
-
HPLC System: A preparative HPLC system with a suitable detector (e.g., UV at 254 nm).
-
Column: A C18 or Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
-
HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Start with an isocratic mixture (e.g., 70:30 acetonitrile:water) and optimize based on an initial analytical run.
-
Flow Rate: Adjust based on the column dimensions (e.g., 10-20 mL/min).
-
Injection Volume: Scale up from an analytical injection, ensuring not to overload the column.
-
-
Fraction Collection: Collect fractions corresponding to the eluting peaks and analyze their purity by GC-FID or analytical HPLC.
Protocol 3: Purification by Melt Crystallization
This protocol is adapted from methods used for similar diphenylmethane derivatives.[10]
-
Apparatus: A jacketed crystallization vessel with a stirrer and temperature control.
-
Procedure:
-
Melting: Heat the isomeric mixture until it is completely molten.
-
Cooling Crystallization: Slowly cool the melt while stirring. The isomer with the highest melting point (likely 4-methyldiphenylmethane) will crystallize first. A slow cooling rate (e.g., 1-2 °C/hour) is crucial.
-
Separation: Once a significant amount of crystals have formed, separate the solid phase from the remaining liquid (mother liquor), which will be enriched in the other isomers.
-
Sweating (Optional): To further purify the crystals, slowly increase the temperature to just below the melting point of the desired isomer. This will cause lower-melting impurities to melt and drain from the crystal surface.
-
Section 5: Visualizations
Experimental Workflow for Purification and Analysis
References
- 1. This compound | 713-36-0 [chemicalbook.com]
- 2. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-methyl-3-(phenylmethyl)benzene [stenutz.eu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Benzene, 1-methyl-4-(phenylmethyl)- [webbook.nist.gov]
- 6. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 7. Diphenylmethane [webbook.nist.gov]
- 8. 4-benzyltoluene [stenutz.eu]
- 9. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Friedel-Crafts Reaction Conditions for 2-Methyldiphenylmethane: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyldiphenylmethane via the Friedel-Crafts reaction. This resource aims to address specific experimental challenges to enhance reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Friedel-Crafts alkylation of toluene with benzyl chloride to synthesize this compound.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields in this Friedel-Crafts reaction can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., using a drying tube or an inert atmosphere). Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.
-
Insufficient Catalyst: While the reaction is catalytic, an insufficient amount of Lewis acid may lead to a sluggish or incomplete reaction. Refer to established protocols for the appropriate catalyst loading.
-
Low Reaction Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a slow reaction rate. Consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Impure Reagents: The purity of toluene, benzyl chloride, and the solvent is crucial. Impurities can react with the catalyst or interfere with the reaction. Use freshly distilled reagents and anhydrous solvents.
Q2: I am observing a significant amount of polysubstitution products (e.g., dibenzyltoluene). How can I minimize this?
A2: Polysubstitution is a common side reaction in Friedel-Crafts alkylation because the product, this compound, is more reactive than the starting material, toluene. To minimize this:
-
Use an Excess of the Aromatic Substrate: Employing a molar excess of toluene relative to benzyl chloride will increase the probability of the benzyl carbocation reacting with toluene rather than the already alkylated product. A high molar ratio of toluene to benzyl chloride is recommended.
-
Control Reaction Temperature: Higher temperatures can favor polysubstitution. Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of multiple alkylation products.[1][2]
-
Slow Addition of the Alkylating Agent: Adding the benzyl chloride dropwise to the reaction mixture containing toluene and the catalyst can help to maintain a low concentration of the electrophile, thereby disfavoring polysubstitution.
Q3: My product is a mixture of isomers (this compound and 4-methyldiphenylmethane). How can I control the regioselectivity?
A3: The methyl group in toluene is an ortho-, para-director, leading to the formation of both this compound (ortho) and 4-methyldiphenylmethane (para). The ratio of these isomers is influenced by several factors:
-
Reaction Temperature: Temperature has a significant impact on the isomer distribution. Lower temperatures generally favor the formation of the kinetically controlled ortho-isomer (this compound).[1] As the temperature increases, the reaction can become thermodynamically controlled, leading to a higher proportion of the more stable para-isomer. For instance, in the analogous methylation of toluene, conducting the reaction at 0°C yields a higher percentage of the ortho-isomer compared to reactions at higher temperatures.[3]
-
Catalyst Choice: The nature and steric bulk of the Lewis acid catalyst can influence the ortho/para ratio. While specific data for this compound is limited, in general, bulkier catalyst complexes may sterically hinder attack at the ortho position, favoring the para product.
-
Solvent: The polarity of the solvent can also play a role in the isomer distribution.
Q4: How can I effectively purify the this compound from the reaction mixture?
A4: The purification strategy will depend on the composition of the crude product:
-
Removal of Catalyst: After the reaction is complete, the Lewis acid catalyst must be quenched. This is typically done by carefully adding the reaction mixture to ice-cold water or dilute acid.
-
Extraction: The product can then be extracted into an organic solvent like diethyl ether or dichloromethane. The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic impurities, followed by a brine wash.
-
Distillation: Fractional distillation under reduced pressure is an effective method to separate this compound from unreacted toluene, benzyl chloride, and higher-boiling polysubstitution products.
-
Chromatography: For high-purity samples, column chromatography on silica gel can be used to separate the ortho- and para-isomers.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes quantitative data for the benzylation of toluene with benzyl chloride under various conditions. Note that "methyldiphenylmethane" often refers to a mixture of isomers.
| Catalyst | Toluene:Benzyl Chloride Molar Ratio | Temperature (°C) | Reaction Time (h) | Benzyl Chloride Conversion (%) | Yield of Methyldiphenylmethane (%) | Isomer Distribution (ortho:para) | Reference |
| ZnCl₂/SiO₂ (9 wt%) | Excess Toluene | 80 | 3 | 100 | Not specified | Mixture of ortho and para | [4] |
| FeCl₃ | Not specified | Not specified | Not specified | Not specified | Not specified | 39.1% ortho, 35.5% para | |
| Iron Modified Mesoporous Ceria | Not specified | Moderate | 2 | 100 | Not specified (high selectivity) | Not specified | |
| AlCl₃ | Not specified | 0 | Not specified | Not specified | Not specified | Higher ortho content (by analogy to methylation) | [1][3] |
| AlCl₃ | Not specified | 25 | Not specified | Not specified | Not specified | Higher para/meta content (by analogy to methylation) | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound and may require optimization.
Materials:
-
Toluene (anhydrous)
-
Benzyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃) or anhydrous ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and distillation
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire setup should be under anhydrous conditions.
-
Charging Reactants: To the round-bottom flask, add anhydrous toluene (in molar excess) and the anhydrous solvent (e.g., DCM).
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃) to the flask in portions while stirring. The addition may be exothermic.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Alkylating Agent: Add benzyl chloride to the dropping funnel. Add the benzyl chloride dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time or let it warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the this compound. The purity and isomer ratio can be determined by GC-MS and NMR spectroscopy.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the Friedel-Crafts synthesis of this compound.
Reaction Pathway and Side Reactions
Caption: Reaction pathway for the synthesis of this compound, including major side reactions.
References
Overcoming polyalkylation in the synthesis of 2-Methyldiphenylmethane
Technical Support Center: Synthesis of 2-Methyldiphenylmethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a specific focus on overcoming the challenge of polyalkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of polyalkylated byproducts (e.g., dibenzyltoluene) | 1. Insufficient excess of toluene: The mono-alkylated product (this compound) is more reactive than toluene, leading to further alkylation.[1] 2. High reaction temperature: Promotes multiple alkylations. 3. High catalyst concentration or overly active catalyst: Strong Lewis acids like AlCl₃ can aggressively promote polyalkylation.[1] | 1. Increase the molar ratio of toluene to benzyl chloride. A ratio of 10:1 to 20:1 is often recommended to favor mono-alkylation.[1] 2. Lower the reaction temperature and monitor the progress closely. 3. Reduce the catalyst concentration or switch to a milder Lewis acid, such as ferric chloride (FeCl₃).[1] |
| Low conversion of benzyl chloride | 1. Insufficient catalyst activity: The chosen catalyst may not be active enough under the reaction conditions. 2. Low reaction temperature: May not be sufficient to drive the reaction to completion. 3. Presence of moisture or impurities: Deactivates the Lewis acid catalyst.[1] | 1. Ensure the catalyst is fresh and anhydrous. [1] 2. Gradually increase the reaction temperature while monitoring for the onset of polyalkylation. 3. Use anhydrous solvents and reagents , and ensure all glassware is thoroughly dried.[1] |
| Difficulty in separating this compound from byproducts | The boiling points of the desired product and polyalkylated analogues can be very close, making simple distillation ineffective.[1] | Utilize fractional distillation under reduced pressure. This is the most common and effective method for separating components with close boiling points.[1] |
| Reaction does not initiate | 1. Deactivated aromatic ring: The presence of strongly deactivating groups on the toluene ring can inhibit the Friedel-Crafts reaction. 2. Issues with the alkylating agent: Vinyl or aryl halides are not suitable for forming the necessary carbocation.[2] | 1. Ensure the starting toluene is not substituted with strongly deactivating groups. 2. Confirm the use of a suitable alkylating agent like benzyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation and why is it a problem in the synthesis of this compound?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is attached to the aromatic ring.[1][2] In the synthesis of this compound from toluene and benzyl chloride, the desired mono-substituted product is more reactive than the starting toluene. This increased reactivity is due to the electron-donating nature of the newly added benzyl group, which activates the aromatic ring towards further electrophilic attack.[1][2] This leads to the formation of undesired di- and poly-substituted byproducts, reducing the yield of the target molecule.
Q2: What is the most effective general strategy to minimize polyalkylation?
A2: The most effective and widely used strategy to suppress polyalkylation is to use a large molar excess of the aromatic substrate (toluene) relative to the alkylating agent (benzyl chloride).[1][2] By doing so, the electrophilic benzyl carbocation is statistically more likely to react with a molecule of the less reactive toluene rather than the more reactive this compound product. This significantly favors the formation of the mono-alkylated product. Ratios of 10:1 to 20:1 (toluene:benzyl chloride) are commonly recommended.[1]
Q3: How does the choice of catalyst affect the selectivity of the reaction?
A3: The choice and concentration of the Lewis acid catalyst are crucial for controlling selectivity. While strong Lewis acids like aluminum chloride (AlCl₃) are highly active, they can also promote polyalkylation.[1] Using a milder Lewis acid, such as ferric chloride (FeCl₃), or a heterogeneous catalyst can provide better control and higher selectivity for the mono-alkylated product.[1][3] Recent research has shown that catalysts like iron-modified mesoporous ceria can achieve 100% conversion and selectivity for methyl diphenyl methane under milder conditions.[4]
Q4: Are there alternative synthetic routes to avoid polyalkylation altogether?
A4: Yes, a two-step approach involving Friedel-Crafts acylation followed by reduction is an effective alternative.[1][5] In this method, toluene is first acylated with benzoyl chloride. The resulting acyl group is deactivating, which prevents further substitution on the aromatic ring, thus avoiding polyacylation.[5] The intermediate benzophenone derivative is then reduced to this compound using methods like the Clemmensen or Wolff-Kishner reduction. This route often provides higher yields of the desired mono-substituted product.[1][5]
Q5: Can reaction temperature be used to control polyalkylation?
A5: Yes, reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to a higher incidence of polyalkylation and other side reactions. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by techniques like gas chromatography to find the optimal balance between reaction rate and selectivity.
Experimental Protocols
Protocol 1: Controlled Friedel-Crafts Alkylation using Excess Toluene
This protocol is a standard method for synthesizing this compound while minimizing polyalkylation.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous toluene (10-20 molar equivalents) and a mild Lewis acid catalyst such as anhydrous ferric chloride (FeCl₃) (0.1-0.25 molar equivalents relative to benzyl chloride).
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1 molar equivalent) dropwise from the dropping funnel to the stirred toluene-catalyst mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at a gentle reflux. Monitor the reaction for the cessation of HCl gas evolution, which typically takes 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add crushed ice, followed by a mixture of ice and concentrated hydrochloric acid to decompose the catalyst complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with water again.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride). Remove the excess toluene by distillation. The crude product can then be purified by fractional distillation under reduced pressure to isolate this compound.
Data Presentation
Table 1: Comparison of Catalytic Systems for Mono-alkylation of Toluene with Benzyl Chloride
| Catalyst | Alkylating Agent | Temperature (°C) | Conversion of Benzyl Chloride (%) | Selectivity for Mono-alkylated Product (%) | Reference |
| Fe/Al-SBA-15 | Benzyl chloride | 84 | 99 | 100 | [3] |
| Iron-modified mesoporous ceria | Benzyl chloride | Moderate | 100 | 100 | [4] |
| AlCl₃ | Benzyl chloride | 85 | 100 (after 25 min) | >99 (with excess benzene) | [6] |
| Basolite F300 (Fe-BTC MOF) | Benzyl chloride | 80 | 100 | ~72 | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism illustrating the formation of the desired product and the competing polyalkylation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN103508838A - Preparation method of diphenylmethane compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Resolving peak tailing of 2-Methyldiphenylmethane in gas chromatography
Welcome to our dedicated support hub for resolving common issues in gas chromatography. This resource is tailored for researchers, scientists, and drug development professionals to quickly diagnose and solve challenges encountered during their analytical work.
Topic: Resolving Peak Tailing of 2-Methyldiphenylmethane
This guide provides detailed troubleshooting advice for addressing peak tailing specifically for this compound, a nonpolar, high-boiling point aromatic hydrocarbon.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for the analysis of this compound?
A1: In an ideal gas chromatogram, peaks should appear symmetrical, resembling a Gaussian distribution. Peak tailing is a chromatographic distortion where the peak's tail is elongated, creating an asymmetrical shape.[1] For high-boiling point compounds like this compound, this is a frequent issue that can significantly compromise analytical results.[1] Tailing peaks lead to reduced resolution between adjacent analytes, inaccurate peak integration, and consequently, a loss of precision and accuracy in quantitative analysis.[1]
Q2: What are the most probable causes of peak tailing for a nonpolar, high-boiling point compound like this compound?
A2: The primary causes of peak tailing for this compound are typically related to either active sites within the GC system or suboptimal analytical conditions. Key factors include:
-
Active Sites: These are locations within the GC flow path where the analyte can have unwanted secondary interactions, often leading to adsorption and delayed elution. Common sources of active sites include the inlet liner, the front end of the GC column, and the detector.[1]
-
Column Contamination: Accumulation of non-volatile residues from previous injections on the column can interfere with the proper partitioning of the analyte, causing peak tailing.[2]
-
Improper Column Installation: A poorly cut or incorrectly installed column can create dead volumes or turbulence in the flow path, resulting in peak distortion.[3]
-
Suboptimal Method Parameters: An injector temperature that is too low can lead to incomplete or slow vaporization of this compound. Similarly, an inappropriate oven temperature program can cause band broadening.[1]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A logical and systematic approach is the most efficient way to identify and resolve the source of peak tailing. It is recommended to start with the simplest and most common potential issues first. A good initial step is to perform routine maintenance on the injector, such as replacing the liner and septum, as these are frequent sources of activity and contamination.[1] If this does not resolve the issue, the next step would be to trim a small section from the front of the analytical column to remove any accumulated non-volatile residues.[1] If peak tailing persists, a more in-depth investigation of the GC method parameters and the overall health of the column is necessary.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues that can cause peak tailing of this compound.
Guide 1: Addressing Injector-Related Problems
Q: I suspect the injector is causing the peak tailing of this compound. What should I check?
A: The injector is a very common source of peak shape problems.[4] For a high-boiling point compound like this compound, ensuring rapid and complete vaporization is crucial.
Troubleshooting Steps:
-
Inspect and Replace Consumables:
-
Septum: A cored or leaking septum can introduce contaminants and cause flow path disturbances. Replace the septum regularly.
-
Inlet Liner: The liner is a primary site for sample vaporization and can become a source of active sites and contamination. Replace the inlet liner with a new, deactivated one.[1][4] For high-boiling compounds, a liner with glass wool can aid in vaporization and trap non-volatile residues.[5]
-
-
Optimize Injector Temperature:
-
An insufficient injector temperature can lead to slow or incomplete vaporization of this compound, resulting in a broad, tailing peak. For aromatic hydrocarbons, a higher inlet temperature is often beneficial.[1]
-
Recommendation: Start with an injector temperature of 280 °C and increase it in 20 °C increments to find the optimal temperature that provides a sharp, symmetrical peak without causing analyte degradation.
-
-
Select the Appropriate Inlet Liner:
-
The choice of inlet liner can significantly impact peak shape. A deactivated liner is essential to prevent secondary interactions.[6] For high-boiling compounds, a single taper liner with deactivated glass wool is often a good choice as it promotes vaporization and protects the column from non-volatile residues.[5]
-
Data Presentation: Effect of Inlet Liner on Peak Shape for High-Boiling Aromatic Hydrocarbons
The following table, based on data for polycyclic aromatic hydrocarbons (PAHs), illustrates the impact of the inlet liner on peak asymmetry. Note that a lower asymmetry factor indicates a more symmetrical peak.
| Inlet Liner Type | Deactivation | Packing | Peak Asymmetry (e.g., for Benzo[a]pyrene) |
| Straight | Standard | None | 1.8 |
| Single Taper | Inert Deactivated | Deactivated Glass Wool | 1.2 |
| Straight | Inert Deactivated | Deactivated Glass Wool | 1.4 |
This data is representative of high-boiling aromatic hydrocarbons and serves as a guideline.
Guide 2: Diagnosing and Resolving Column Issues
Q: I have performed injector maintenance, but the peak tailing for this compound persists. Could the column be the problem?
A: Yes, the column is another major contributor to peak tailing.[1] Problems can arise from contamination, degradation of the stationary phase, or improper installation.
Troubleshooting Steps:
-
Column Trimming:
-
Column Conditioning (Bake-out):
-
If the column has been exposed to oxygen at high temperatures or has been sitting idle, it may need to be reconditioned. Bake the column at its maximum isothermal temperature for 1-2 hours to remove any volatile contaminants. Be sure not to exceed the column's maximum temperature limit.
-
-
Verify Proper Column Installation:
-
Evaluate Column Health:
-
If the above steps do not improve the peak shape, the stationary phase may be irreversibly damaged. This can occur due to prolonged exposure to oxygen at high temperatures. In this case, the column will need to be replaced.[1]
-
Experimental Protocols: Column Trimming and Installation
-
Column Trimming:
-
Turn off the oven and inlet heating and allow them to cool down completely.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, lightly score the polyimide coating of the column 15-20 cm from the end.
-
Gently flex the column at the score to create a clean, square break.
-
Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.
-
-
Column Installation:
-
Slide a new nut and ferrule onto the freshly cut column end.
-
Consult your GC instrument manual for the correct column installation depth for your specific inlet.
-
Insert the column into the inlet to the correct depth.
-
Tighten the column nut finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.
-
Perform a leak check to ensure a secure connection.
-
Guide 3: Optimizing GC Method Parameters
Q: Can my GC method parameters be the cause of peak tailing for this compound?
A: Absolutely. Suboptimal temperature programming or carrier gas flow can lead to poor peak shape for high-boiling compounds.
Troubleshooting Steps:
-
Oven Temperature Program:
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be low enough to allow for solvent focusing, which helps to create a narrow injection band.
-
Ramp Rate: A ramp rate that is too fast may not allow for proper partitioning of the analyte on the column, leading to broader peaks. Conversely, a ramp that is too slow can increase analysis time and also contribute to band broadening.[7] A good starting point for the oven ramp rate is 10-20 °C/min.[8]
-
Final Hold Time: Ensure the final temperature is held long enough for this compound to completely elute from the column.
-
-
Carrier Gas Flow Rate:
-
An incorrect carrier gas flow rate can negatively impact chromatographic efficiency and lead to broader peaks. Ensure your flow rate is set to the optimal value for your column dimensions and carrier gas type.
-
Data Presentation: Effect of Oven Ramp Rate on Peak Shape for High-Boiling Aromatic Hydrocarbons
The following table demonstrates how the oven ramp rate can affect the peak width of a high-boiling PAH. A smaller peak width at half height indicates a sharper peak.
| Oven Ramp Rate (°C/min) | Peak Width at Half Height (seconds) |
| 10 | 2.5 |
| 20 | 3.1 |
| 30 | 4.0 |
This data is representative of high-boiling aromatic hydrocarbons and serves as a guideline.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing of this compound.
Caption: A high-level workflow for systematically troubleshooting peak tailing.
Caption: A detailed decision tree for resolving peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. How to Choose a GC Inlet Liner [restek.com]
- 6. trajanscimed.com [trajanscimed.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Methyldiphenylmethane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyldiphenylmethane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of toluene with benzyl chloride. This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being a common choice.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Polyalkylation: The initial product, this compound, is more reactive than the starting material (toluene), leading to the formation of di- and poly-benzylated toluenes.
-
Isomerization: The methyl group on the toluene ring directs the incoming benzyl group to the ortho and para positions. However, under harsh conditions or with strong Lewis acids, isomerization can occur, leading to the formation of 3-methyldiphenylmethane and 4-methyldiphenylmethane.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with toluene in the alkylation reaction. It is often recommended to use an excess of toluene to also serve as the solvent.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] GC-MS is particularly useful for identifying the desired product and any byproducts being formed.[2]
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying the final product is fractional distillation under reduced pressure. This allows for the separation of the desired monobenzylated toluene from unreacted starting materials and higher-boiling polyalkylated byproducts. For smaller-scale purifications, column chromatography can also be an effective method.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and can be deactivated by moisture. | Use a fresh, anhydrous catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. |
| Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | Gradually and carefully increase the reaction temperature while monitoring the progress by TLC or GC-MS. Be aware that higher temperatures can promote side reactions.[3] |
| Impure Starting Materials: Impurities in toluene or benzyl chloride can interfere with the reaction or deactivate the catalyst. | Use high-purity, anhydrous starting materials. Consider purifying the reactants before use if their quality is uncertain. |
| Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction over a longer period to ensure it has reached completion. |
Issue 2: High Percentage of Polyalkylation Products
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio: A low ratio of toluene to benzyl chloride increases the probability of the product being further alkylated. | Use a large molar excess of toluene relative to benzyl chloride. Ratios of 5:1 to 10:1 (toluene:benzyl chloride) are often recommended to favor monoalkylation. |
| High Reaction Temperature: Elevated temperatures can favor polyalkylation. | Maintain a lower reaction temperature. The optimal temperature should be determined experimentally to balance reaction rate and selectivity. |
| Rapid Addition of Benzyl Chloride: A high local concentration of the alkylating agent can promote multiple substitutions. | Add the benzyl chloride dropwise to the reaction mixture over an extended period to maintain a low concentration of the electrophile. |
Issue 3: Formation of Undesired Isomers
| Potential Cause | Recommended Solution |
| Strong Lewis Acid Catalyst: Potent Lewis acids like AlCl₃ can promote isomerization of both the starting material and the product. | Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[4][5] |
| High Reaction Temperature: Isomerization is often favored at higher temperatures.[3] | Conduct the reaction at the lowest feasible temperature that still provides a reasonable reaction rate. |
| Prolonged Reaction Time: Longer exposure to the acidic catalyst can increase the extent of isomerization. | Minimize the reaction time once the starting material has been consumed, as determined by reaction monitoring. |
Data Presentation
The following tables summarize quantitative data for analogous Friedel-Crafts benzylation reactions. This data should be used as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on the Benzylation of Benzene with Benzyl Chloride
| Catalyst | Toluene:Benzyl Chloride Molar Ratio | Temperature (°C) | Reaction Time (h) | Benzyl Chloride Conversion (%) | Diphenylmethane Selectivity (%) | Reference |
| Basolite F300 (Fe-based MOF) | 15:1 | 80 | 2 | 100 | ~72 | [3] |
| Basolite C300 (Cu-based MOF) | 15:1 | 80 | 2 | ~73 | ~16.5 | [3] |
Table 2: Influence of Temperature on Isomer Distribution in the Friedel-Crafts Methylation of Toluene
| Temperature (°C) | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) | Reference |
| 0 | 54 | 17 | 29 | [6] |
| 25 | 3 | 69 | 28 | [6] |
Note: This data illustrates the general trend of temperature influencing isomer distribution in Friedel-Crafts reactions involving toluene.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Toluene (anhydrous)
-
Benzyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous, as solvent if not using excess toluene)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a gas trap (to handle evolved HCl)
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube or an inert gas atmosphere.
-
Charging Reactants: To the flask, add anhydrous toluene (e.g., 5-10 molar equivalents) and anhydrous aluminum chloride (e.g., 0.1-0.3 molar equivalents relative to benzyl chloride). If using a solvent, add anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Benzyl Chloride: Add benzyl chloride (1 molar equivalent) to the dropping funnel. Add the benzyl chloride dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 1-3 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and cautiously quench the reaction by pouring it over crushed ice. Then, add 1 M HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent and excess toluene by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Separation of 2-, 3-, and 4-Methyldiphenylmethane Isomers
This technical support center is designed to assist researchers, scientists, and professionals in drug development with the challenges encountered during the separation of 2-, 3-, and 4-methyldiphenylmethane positional isomers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 2-, 3-, and 4-methyldiphenylmethane isomers?
A1: The main difficulty lies in the isomers' similar physical properties. Due to their identical molecular weight and elemental composition, they exhibit very close boiling points and polarities. This similarity makes conventional separation techniques like simple distillation ineffective and leads to co-elution in chromatographic methods, requiring highly selective techniques for successful separation.
Q2: Which analytical techniques are most effective for separating these isomers?
A2: The most promising techniques are high-resolution gas chromatography (GC), high-performance liquid chromatography (HPLC), and fractional melt crystallization. The choice of method depends on the required purity, scale of separation, and available equipment. For analytical purposes, GC and HPLC are common, while crystallization is suitable for larger-scale purification.
Q3: How does the molecular structure of the isomers influence their separation?
A3: The position of the methyl group on the phenyl ring affects the molecule's symmetry and dipole moment. The 4-methyldiphenylmethane isomer is the most symmetric, which often allows it to form a more stable crystal lattice, facilitating its separation by crystallization.[1][2] In chromatography, these subtle structural differences can be exploited by selecting stationary phases that interact differently with each isomer's geometry and electron distribution.
Crystallization Troubleshooting Guide
Q1: I'm trying to separate the isomers by melt crystallization, but the purity of my 4-methyl isomer is low. What can I do?
A1: Low purity in melt crystallization is often due to impurities trapped in the crystal lattice or adhering to the crystal surface. Here are some troubleshooting steps:
-
Optimize the Cooling Rate: A slower cooling rate allows for more selective crystal growth, reducing the inclusion of other isomers.
-
Adjust the Final Crystallization Temperature: A higher final crystallization temperature can lead to purer crystals, although it may decrease the yield.[1]
-
Incorporate a "Sweating" Step: After crystallization, slowly increasing the temperature to just below the melting point of the desired isomer can "sweat" out impurities and the other isomers from the crystal surface.
-
Consider Seeding: Adding a small, pure crystal of the 4-methyldiphenylmethane isomer (a seed crystal) can promote the selective crystallization of that isomer.
Experimental Protocol: Fractional Melt Crystallization (Representative)
This protocol is based on the principles of separating similar diphenylmethane isomers.[1][2]
-
Material Preparation: Start with a mixture of 2-, 3-, and 4-methyldiphenylmethane.
-
Heating and Homogenization: Heat the isomer mixture until it is completely molten and homogenized.
-
Controlled Cooling (Crystallization): Slowly cool the molten mixture. A programmable thermostat is recommended for precise temperature control. A slow cooling rate (e.g., 1°C/hour) is crucial.
-
Crystal Formation: As the mixture cools, the 4-methyl isomer, having the highest melting point and most regular structure, is expected to crystallize first.
-
Separation of Crystals: Once a significant amount of crystals has formed, separate the solid phase from the remaining liquid (which will be enriched in the 2- and 3-isomers). This can be done by filtration or decantation.
-
Purification (Sweating): Gently and slowly heat the collected crystals to a temperature just below the melting point of the pure 4-methyl isomer. This allows the occluded, lower-melting-point isomers to melt and drain away.
-
Analysis: Analyze the purity of the crystalline fraction and the liquid fraction using GC or HPLC.
Gas Chromatography (GC) Troubleshooting Guide
Q1: My 2- and 3-methyldiphenylmethane isomers are co-eluting on a standard non-polar GC column. How can I improve the resolution?
A1: Co-elution of these positional isomers is common on standard columns. Consider the following:
-
Column Selection: This is the most critical factor. For aromatic positional isomers, a column with a more polar stationary phase can offer better selectivity. A trifluoropropylmethyl polysiloxane phase (e.g., Rtx-200) has been shown to resolve similar regioisomers that are inseparable on non-polar phases.[3] Liquid crystal stationary phases are also highly effective for separating isomers based on their molecular shape.[4]
-
Temperature Program: A slower temperature ramp rate will increase the interaction time with the stationary phase and can improve resolution. An initial isothermal period at a lower temperature might also be beneficial.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency.
Table 1: Recommended Starting Conditions for GC Analysis
| Parameter | Recommendation for Isomer Separation |
| Stationary Phase | Mid-to-high polarity (e.g., 50% Phenyl Polysiloxane) or Liquid Crystal Phase |
| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at an optimized flow rate |
| Inlet Temperature | 250 - 280 °C |
| Temperature Program | Initial: 150°C (hold 2 min), Ramp: 2-5°C/min to 250°C, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Q1: I am not getting baseline separation of the three isomers on my C18 HPLC column. What should I try next?
A1: C18 columns separate primarily based on hydrophobicity, which is very similar for these isomers. To improve separation, you need a stationary phase that offers alternative separation mechanisms:
-
Column Chemistry: A phenyl-based column (e.g., Phenyl-Hexyl) is an excellent choice as it can induce dipole-dipole and π-π interactions, which differ for the ortho, meta, and para positions of the methyl group.[5][6] Biphenyl phases also offer unique selectivity for aromatic compounds.
-
Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) and water. The choice of organic modifier can alter the selectivity.
-
Temperature: Operating the column at a slightly elevated or sub-ambient temperature can sometimes improve resolution by affecting the thermodynamics of partitioning.
Table 2: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommendation for Isomer Separation |
| Stationary Phase | Phenyl-Hexyl, Biphenyl, or Phenyl Hydride chemistry |
| Column Dimensions | 150 mm length, 4.6 mm I.D., 3.5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at ~254 nm |
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate a general workflow for isomer separation and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the separation of methyldiphenylmethane isomers.
Caption: Decision tree for troubleshooting poor separation of positional isomers.
References
- 1. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vurup.sk [vurup.sk]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
Minimizing byproduct formation in the benzylation of toluene
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the benzylation of toluene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in this electrophilic aromatic substitution reaction.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the benzylation of toluene, presented in a question-and-answer format.
Issue 1: Low Yield of Monobenzylated Product
Q1: My reaction is resulting in a low yield of the desired monobenzylated toluene (benzyltoluene). What are the potential causes?
A1: Low yields can stem from several factors related to catalyst activity, reaction conditions, and reagent purity. Here are the primary culprits and solutions:
-
Catalyst Inactivity:
-
Moisture Sensitivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate the catalyst.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent contamination from atmospheric moisture.
-
-
Insufficient Catalyst Loading: In Friedel-Crafts reactions, the catalyst can form complexes with the products, rendering it inactive.[1]
-
Solution: For Lewis acid-catalyzed reactions, ensure at least a stoichiometric amount of the catalyst is used. For solid acid catalysts, ensure an adequate catalyst-to-substrate ratio.
-
-
-
Suboptimal Reaction Temperature:
-
The reaction temperature significantly impacts the reaction rate. A temperature that is too low may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[2]
-
Solution: The optimal temperature should be determined experimentally. For many benzylation reactions, temperatures in the range of 80-100°C are a good starting point.[3]
-
-
-
Poor Reagent Quality:
-
Impurities in toluene or the benzylating agent (benzyl chloride or benzyl alcohol) can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, purify the reagents before use (e.g., distillation of toluene and benzyl chloride).
-
-
Issue 2: High Formation of Polybenzylated Byproducts
Q2: I am observing a significant amount of di- and tribenzylated toluene in my product mixture. How can I improve the selectivity for the mono-substituted product?
A2: The formation of polybenzylated products is a common issue in Friedel-Crafts alkylations because the initial product (benzyltoluene) is often more reactive than the starting material (toluene). Here’s how to minimize it:
-
Control Stoichiometry:
-
Using an excess of the aromatic substrate (toluene) can statistically favor the benzylation of the starting material over the already substituted product.
-
Solution: Employ a high molar ratio of toluene to the benzylating agent. Ratios of 5:1 or higher are often effective.
-
-
-
Optimize Reaction Conditions:
-
Lowering the reaction temperature and reducing the reaction time can decrease the likelihood of subsequent benzylations.[2]
-
Solution: Conduct the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed.
-
-
-
Catalyst Selection:
-
The choice of catalyst can significantly influence selectivity.
-
Solution: Employ shape-selective catalysts like certain zeolites (e.g., H-mordenite, ZSM-5).[4][5] The pore structure of these catalysts can sterically hinder the formation of bulky polybenzylated products. Some studies have shown that base-modified zeolites can enhance selectivity for monobenzylation.[5][6]
-
-
Issue 3: Undesirable Isomer Distribution
Q3: My product is a mixture of ortho-, meta-, and para-benzyltoluene, but I need to maximize the yield of a specific isomer. How can I control the regioselectivity?
A3: The distribution of isomers is influenced by both kinetic and thermodynamic factors, which are dependent on reaction conditions.
-
Temperature Control:
-
At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers due to the electron-donating nature of the methyl group on toluene. At higher temperatures, the reaction can move towards thermodynamic control, which may favor the more stable isomer.
-
Solution: For maximizing the para isomer, which is often desired due to less steric hindrance, conducting the reaction at lower temperatures is generally preferred.
-
-
-
Catalyst Choice:
-
The steric bulk of the catalyst and the electrophile can influence isomer distribution.
-
Solution: Shape-selective catalysts like zeolites can be highly effective in controlling isomer formation. The defined pore structure of these materials can favor the formation of the less sterically hindered para isomer. For example, modified HZSM-5 has been shown to exhibit shape selectivity towards the para isomer in alkylations.
-
-
Data on Catalyst Performance
The choice of catalyst is crucial for achieving high conversion and selectivity. The following table summarizes the performance of different catalysts in the benzylation of toluene.
| Catalyst | Benzylating Agent | Temperature (°C) | Benzylating Agent Conversion (%) | Monobenzylated Toluene Selectivity (%) | Reference |
| Fe-modified mesoporous ceria | Benzyl Chloride | Not Specified | 100 | 100 | [3] |
| Fe/Al-SBA15-BM | Benzyl Chloride | 84 | 99 | 100 | |
| Acid-treated Mordenite | Benzyl Alcohol | Not Specified | 75 | Not Specified | [5] |
| Base-modified Mordenite | Benzyl Alcohol | Not Specified | 73 | 61 | [5] |
| Base-modified Beta Zeolite | Benzyl Alcohol | Not Specified | 98 | 69 | [6] |
Experimental Protocols
Protocol 1: Benzylation of Toluene using a Solid Acid Catalyst (Zeolite)
This protocol is a general procedure adapted from literature for the liquid-phase benzylation of toluene with benzyl alcohol over a modified zeolite catalyst.[4][5]
Materials:
-
Toluene (excess)
-
Benzyl alcohol
-
Modified H-Mordenite or Beta Zeolite (activated)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer
-
Standard glassware for workup
Procedure:
-
Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and thermometer.
-
Charging Reactants: To the flask, add the activated zeolite catalyst (e.g., 0.5 g), an excess of toluene (e.g., 50 mL), and benzyl alcohol (e.g., 5 mL).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 100-120°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After the desired conversion is reached (typically 2-8 hours), cool the reaction mixture to room temperature.
-
Catalyst Removal: Separate the catalyst from the reaction mixture by filtration. The catalyst can often be washed, dried, and reused.
-
Purification: Remove the excess toluene from the filtrate by distillation under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to isolate the monobenzylated toluene isomers.
Visualizing Reaction Parameters and Byproduct Formation
The following diagram illustrates the relationship between key reaction parameters and the resulting product distribution in the benzylation of toluene.
Caption: Logical workflow of reaction parameter influence on byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-phase benzylation of toluene by benzyl alcohol over micro-mesoporous hierarchical mordenite zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting GC-MS Analysis of Aromatic Hydrocarbons
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of aromatic hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Peak Shape Problems: Why are my aromatic hydrocarbon peaks tailing?
Peak tailing, a distortion where the latter half of the peak is broader than the front half, is a common issue, especially for late-eluting polycyclic aromatic hydrocarbons (PAHs).[1] This phenomenon can compromise resolution, integration, and the overall accuracy of your quantitative analysis.[1]
Common Causes and Solutions:
-
Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, column, or detector.[1] Aromatic hydrocarbons, particularly those with polar functional groups, can interact with silanol groups on glass liners or metal oxides in the flow path.[2]
-
Solution: Perform regular inlet maintenance, including replacing the liner and septum.[1][3][4] Use deactivated liners and gold-plated seals to minimize active sites.[5][6] Trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[1][7]
-
-
Column Issues: Contamination or degradation of the column's stationary phase can lead to peak tailing.[1] This can be caused by the injection of non-volatile matrix components or exposure of the column to oxygen at high temperatures.
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, leading to peak tailing.[1][9]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.[7]
-
-
Sub-optimal Method Parameters: An incorrect inlet temperature or a slow oven temperature ramp can cause condensation and band broadening.[1] A low split ratio might not provide a high enough flow rate for efficient sample introduction.[9]
2. What causes peak splitting in my aromatic hydrocarbon analysis?
Split peaks are typically related to issues in the sample introduction and transfer from the inlet to the column.[11][12]
Common Causes and Solutions:
-
Injection Technique: Inconsistent or erratic manual injections can cause the sample to be introduced as a non-uniform band.[13]
-
Solution: Utilize an autosampler for consistent and reproducible injections.[13]
-
-
Inlet and Liner Issues: A contaminated or improperly packed inlet liner can interfere with sample vaporization, leading to split peaks.[14] The absence of packing material like glass wool might allow aerosol droplets to reach the column.[11]
-
Solution: Regularly replace the inlet liner and ensure any packing material is correctly positioned.[14]
-
-
Solvent and Stationary Phase Mismatch: If the solvent is not miscible with the column's stationary phase, it can prevent even wetting and lead to peak splitting.[11][14]
-
Solution: Choose a solvent that has a similar polarity to the stationary phase.[11]
-
-
Poor Sample Focusing: The initial oven temperature might be too high, preventing the sample from focusing into a tight band at the head of the column.
-
Solution: Lower the initial oven temperature or use a retention gap to improve focusing.[13]
-
3. I'm seeing high background noise and ions like m/z 18, 28, and 32 in my mass spectra. What's the problem?
The presence of water (m/z 18), nitrogen (m/z 28), and oxygen (m/z 32) in your mass spectrum, particularly in a 4:1 ratio of nitrogen to oxygen, is a strong indicator of a leak in the GC-MS system.[15] Leaks can lead to decreased sensitivity, increased background noise, and potential damage to the instrument, such as filament burnout.[15][16]
Troubleshooting a System Leak:
A systematic approach is crucial to locate the source of the leak.
-
GC Side vs. MS Side: A leak on the GC side will typically result in the loss of carrier gas, while an MS-side leak will draw air into the system.[16]
-
Common Leak Points:
-
Septum: A cored or overused septum is a frequent source of leaks.[3][17]
-
Column Fittings: Loose or improperly installed column nuts at the inlet or transfer line are common culprits.[18]
-
Inlet Seals: Worn O-rings or seals within the inlet can fail over time.[19]
-
MS Vacuum Chamber: The large O-ring on the vacuum plate of the MS can be a source of leaks, especially after maintenance.[18]
-
-
Leak Detection:
-
Electronic Leak Detector: A handheld electronic leak detector is the recommended tool for quickly and safely finding leaks in the GC flow path.[18] Avoid using soap solutions as they can contaminate the system.[18]
-
Monitoring Mass Spectra: For MS-side leaks, you can monitor specific ions while spraying a gas like argon (look for m/z 40) or a dust removal aerosol containing chlorodifluoromethane (look for m/z 52) around potential leak points.[20]
-
4. My quantitative results for aromatic hydrocarbons are not reproducible. What should I check?
Poor reproducibility in quantitative analysis can stem from a variety of factors, from the injection system to the detector.[8]
Key Areas to Investigate for Poor Reproducibility:
| Potential Cause | Troubleshooting Steps |
| Injection System Instability | - Inconsistent injection volume: Calibrate the autosampler or refine manual injection technique.[8] - Contaminated inlet liner or septum: Perform regular inlet maintenance.[8] - Fluctuating inlet temperature: Verify and stabilize the inlet temperature.[8] |
| Carrier Gas Issues | - Unstable flow rate: Check for leaks and ensure the pressure regulator and electronic pressure control (EPC) are functioning correctly.[8][17] - Impure gas: Use high-purity gases (≥99.999%) and install or replace gas filters.[8] |
| Column and Oven Instability | - Column contamination or aging: Bake out or trim the column inlet.[8] - Unstable oven temperature: Verify the oven's temperature accuracy and stability.[8] |
| Detector Drift or Instability | - Detector contamination: Clean the detector as per the manufacturer's instructions.[8] - Unstable gas flows to the detector: Ensure all detector gas flows are stable.[8] |
Experimental Protocols
Protocol 1: Routine GC Inlet Maintenance
Regular maintenance of the GC inlet is critical for preventing many common chromatographic problems.[19]
-
Cool Down: Turn off the inlet and oven heaters and allow them to cool to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Replace Septum: Unscrew the septum nut, remove the old septum using clean forceps, and replace it with a new one. Avoid overtightening the nut.[1]
-
Replace Liner: Carefully remove the inlet liner. Insert a new, deactivated liner, ensuring any O-rings are correctly seated.[1]
-
Reassemble: Reassemble the inlet components.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.[1]
Protocol 2: GC Column Conditioning
Conditioning a new column or a column that has been stored is essential to remove contaminants and ensure a stable baseline.[21][22]
-
Install the Column in the Inlet: Connect the column to the GC inlet, but do not connect it to the detector.[21]
-
Purge with Carrier Gas: Set the GC oven to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[1][23]
-
Temperature Program: Program the oven to ramp up to the conditioning temperature. This should be either 20°C above the final temperature of your analytical method or the column's maximum isothermal temperature, whichever is lower.[21][24]
-
Hold at Temperature: Hold the column at the conditioning temperature for the recommended time (see table below).
-
Cool Down and Connect to Detector: Cool the oven, connect the column to the detector, and perform a leak check.
-
Final Bake-out: Repeat the temperature program to condition the entire system.
Typical Column Conditioning Times:
| Film Thickness (µm) | Conditioning Time (hours) |
| ≤ 1.0 | 1 - 2 |
| > 1.0 | 2 - 4 |
Note: These are general guidelines. Always refer to the column manufacturer's specific instructions.
Visual Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. GC Troubleshooting—Split Peaks [restek.com]
- 12. GC Troubleshooting—Split Peaks [restek.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. (GCMS) Checking for Leaks | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 17. chromtech.com [chromtech.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. MS Tip - Techniques used to evaluate vacuum leaks in the MS [sisweb.com]
- 21. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. How to Condition a New Capillary GC Column [restek.com]
Technical Support Center: Stability of 2-Methyldiphenylmethane in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered with 2-Methyldiphenylmethane in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, an aromatic hydrocarbon, in solution can be influenced by several factors including the choice of solvent, storage temperature, exposure to light, and the presence of oxidizing agents or acidic/basic conditions. Given its structure, the methylene bridge and the methyl group on the phenyl ring are potential sites for degradation.
Q2: In which solvents is this compound expected to be most stable?
A2: this compound is a nonpolar molecule and is expected to be most stable in nonpolar aprotic solvents such as hexane, toluene, and dichloromethane. It is likely to be less stable in protic solvents or under conditions that can promote oxidation or other chemical reactions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the most probable degradation pathways involve oxidation. Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid and the methylene bridge to a ketone, forming a benzophenone derivative.[1] Another potential pathway is cleavage of the methylene bridge under harsh conditions.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound in solution can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods allow for the quantification of the parent compound and the detection of potential degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Unexpected peaks are observed in the chromatogram of my this compound solution.
-
Possible Cause: These additional peaks may represent degradation products of this compound.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Run a blank analysis of the solvent to ensure it is free from contaminants.
-
Conduct Forced Degradation Studies: To confirm if the unknown peaks are degradation products, intentionally stress a fresh solution of this compound under various conditions (acidic, basic, oxidative, thermal, and photolytic).[2][3] Compare the chromatograms of the stressed samples with your original sample.
-
Identify Degradants: If new peaks in the stressed samples match the unexpected peaks in your original sample, it indicates degradation. Use techniques like GC-MS to identify the structure of these degradation products.[4]
-
Issue 2: The concentration of my this compound solution decreases over time.
-
Possible Cause: This indicates instability of the compound under the current storage conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored in a tightly sealed container, protected from light, and at an appropriate temperature (cool and dry place is generally recommended for aromatic hydrocarbons).
-
Solvent Selection: If using a potentially reactive solvent, consider switching to a more inert, nonpolar solvent like hexane or toluene.
-
Perform a Stability Study: Design a systematic stability study by storing aliquots of the solution under different conditions (e.g., -20°C, 4°C, room temperature) and analyzing them at various time points to determine the optimal storage parameters.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][5] The goal is to achieve 5-20% degradation of the active ingredient.[5]
| Stress Condition | Protocol |
| Acidic Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile). 2. Add an equal volume of 0.1 M HCl. 3. Heat the mixture at 60°C for 24-48 hours. 4. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC or GC-MS. |
| Basic Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent. 2. Add an equal volume of 0.1 M NaOH. 3. Heat the mixture at 60°C for 24-48 hours. 4. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze. |
| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound. 2. Add an appropriate volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature for 24 hours, protected from light. 4. At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze. |
| Thermal Degradation | 1. Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours. 2. Prepare a solution of the heat-stressed solid and analyze. 3. For solution stability, heat a prepared solution at 70°C for 48 hours and analyze. |
| Photolytic Degradation | 1. Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration. 2. A control sample should be kept in the dark under the same conditions. 3. At specified time points, withdraw aliquots from both the exposed and control samples and analyze. |
Protocol 2: HPLC Method for Stability Analysis of this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Protocol 3: GC-MS Method for Identification of Degradation Products
This protocol can be used to separate and identify volatile degradation products of this compound.
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential oxidative degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing GC Injection Parameters for 2-Methyldiphenylmethane
Welcome to the technical support center for the gas chromatography (GC) analysis of 2-Methyldiphenylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize injection parameters and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting injection parameters for the GC analysis of this compound?
A1: For initial method development, the following parameters are recommended as a starting point. Optimization will likely be necessary based on your specific instrument, column, and sample matrix.
Table 1: Recommended Starting GC Injection Parameters for this compound
| Parameter | Recommended Starting Value | Notes |
| Injector Temperature | 250 - 280 °C | Sufficient for most applications involving diphenylmethane derivatives.[1] For high-boiling analytes, a higher temperature may be necessary to ensure efficient vaporization.[2] |
| Injection Mode | Split or Splitless | The choice depends on the sample concentration.[2] Use split for higher concentrations and splitless for trace analysis.[3] |
| Split Ratio | 20:1 to 50:1 | A good starting point for many applications.[4][5] Higher ratios can improve peak shape but decrease sensitivity.[3] |
| Splitless Hold Time | 0.5 - 1.0 minutes | This allows for the complete transfer of the sample to the column in splitless mode.[6][7] |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good separation.[8] Hydrogen can offer faster analysis times.[8] |
| Carrier Gas Flow Rate | 1.0 - 2.0 mL/min (constant flow) | A typical flow rate for many capillary GC applications.[9] |
| Injection Volume | 1 µL | A standard injection volume to avoid column overload.[1] |
Q2: Should I use a split or splitless injection for my this compound samples?
A2: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.[2]
-
Split Injection: This is the most common technique and is ideal for samples with relatively high concentrations of the analyte.[3] A portion of the injected sample is vented, preventing column overload and producing sharp, narrow peaks.[3] A typical starting split ratio is between 20:1 and 50:1.[4][5]
-
Splitless Injection: This technique is used for trace analysis where the analyte concentration is very low.[3] The entire sample is transferred to the column, maximizing sensitivity.[6] However, it can lead to broader peaks, especially for volatile compounds, and requires careful optimization of the initial oven temperature and splitless hold time to ensure good peak shape.[6]
Q3: How can I improve the peak shape of this compound in my chromatogram?
A3: Poor peak shape, such as tailing, fronting, or splitting, can be caused by several factors. Refer to the troubleshooting guide below for specific solutions. Generally, ensure proper column installation, use a deactivated inlet liner, and optimize the injector temperature and flow rates.[10][11] For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to achieve good solvent focusing and sharp peaks.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound, focusing on injection-related problems.
Problem: Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Problem: Peak Fronting
Caption: Troubleshooting workflow for peak fronting issues.
Problem: Split Peaks
Caption: Troubleshooting workflow for split peak issues.
Experimental Protocols
Protocol 1: Sample Preparation
A generic sample preparation protocol is provided below. This may need to be optimized based on the specific sample matrix.
-
Sample Dissolution: Accurately weigh approximately 10 mg of the sample containing this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.[13]
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for your analysis (e.g., 1 µg/mL to 100 µg/mL).
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., diphenylmethane-d10) to all standards and samples at a constant concentration.[14]
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before transferring it to a GC vial.[15]
Protocol 2: Optimizing Injector Temperature
-
Set Initial Temperature: Begin with an injector temperature of 250°C.[1]
-
Inject Standard: Inject a mid-range concentration standard of this compound.
-
Evaluate Peak: Assess the peak shape and area.
-
Incremental Increase: Increase the injector temperature in 10-20°C increments (e.g., to 260°C, then 280°C), injecting the standard at each temperature.[16]
-
Determine Optimum: The optimal temperature is the one that provides the best peak shape (symmetrical) and the highest response (peak area) without causing degradation of the analyte (indicated by the appearance of additional peaks or a decrease in the main peak area at very high temperatures).
Protocol 3: Optimizing Split Ratio
-
Set Initial Split Ratio: Start with a split ratio of 20:1.[4]
-
Inject Standard: Inject a standard of this compound that is representative of the higher end of your expected sample concentrations.
-
Evaluate Chromatography: Observe the peak shape and signal-to-noise ratio.
-
Adjust Split Ratio:
-
If peak fronting is observed, increase the split ratio (e.g., to 50:1 or 100:1) to reduce the amount of sample reaching the column.[5]
-
If the signal is too low, decrease the split ratio (e.g., to 10:1) to allow more sample to enter the column. Be mindful of potential column overload.
-
-
Finalize Ratio: Select the split ratio that provides good peak shape and an adequate signal for your analytical needs.
Protocol 4: Optimizing Carrier Gas Flow Rate
-
Set Initial Flow Rate: Begin with a constant carrier gas flow rate of 1.2 mL/min.
-
Inject Standard: Inject a this compound standard.
-
Analyze Resolution and Run Time: Evaluate the resolution between this compound and any other compounds of interest, as well as the total analysis time.
-
Vary Flow Rate: Adjust the flow rate in small increments (e.g., from 1.0 mL/min to 2.0 mL/min) and re-inject the standard.
-
Determine Optimal Flow: The optimal flow rate will provide the best balance between resolution and analysis time. Higher flow rates can shorten run times but may decrease resolution.[2][9]
References
- 1. agilent.com [agilent.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. gcms.cz [gcms.cz]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. In gas chromatography what is column flow, purge flow, split ratio? - Axion Labs [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. glsciences.eu [glsciences.eu]
- 8. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. benchchem.com [benchchem.com]
- 15. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. GC Technical Tip [discover.phenomenex.com]
Technical Support Center: Chromatographic Separation of Methyldiphenylmethane Isomers
Welcome to the technical support center for the chromatographic separation of methyldiphenylmethane (MDM) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating 2-methyldiphenylmethane, 3-methyldiphenylmethane, and 4-methyldiphenylmethane.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of methyldiphenylmethane isomers challenging?
A1: The chromatographic separation of methyldiphenylmethane isomers is difficult due to their very similar physical and chemical properties. As positional isomers, they share the same molecular weight (182.26 g/mol ) and elemental composition.[1][2] Their boiling points are also very close, making separation by Gas Chromatography (GC) particularly challenging. Successful separation relies on exploiting subtle differences in their polarity and shape, which arise from the different positions of the methyl group on the phenyl ring.
Q2: What are the recommended column types for separating methyldiphenylmethane isomers by High-Performance Liquid Chromatography (HPLC)?
A2: For the HPLC separation of aromatic positional isomers like methyldiphenylmethane, columns that facilitate π-π interactions are highly recommended.[3][4][5] Standard C18 columns may not provide sufficient selectivity.[3] Consider the following stationary phases:
-
Phenyl-Hexyl or Phenyl-Propyl: These are the most common choices and often provide the necessary selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analytes.[4][6]
-
Biphenyl: These columns offer enhanced π-π interactions compared to standard phenyl columns and can resolve isomers that are difficult to separate on other phases.[4]
-
Pentafluorophenyl (PFP): PFP columns provide alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[4]
Q3: What are the recommended column types for separating methyldiphenylmethane isomers by Gas Chromatography (GC)?
A3: Given the similar boiling points of the methyldiphenylmethane isomers, a standard non-polar GC column may not provide adequate resolution. A more polar stationary phase is generally recommended to exploit subtle differences in polarity. Consider a mid- to high-polarity column, such as one with a stationary phase containing cyanopropyl or polyethylene glycol (PEG) functionalities. For particularly challenging separations of aromatic isomers, specialized stationary phases like liquid crystalline phases have shown excellent selectivity.[7]
Q4: My methyldiphenylmethane isomer peaks are co-eluting. What are the first steps to troubleshoot this?
A4: Co-elution is a common problem when separating closely related isomers. Here is a logical workflow to address this issue:
Start by optimizing your method parameters. For HPLC, adjust the mobile phase composition (e.g., the ratio of organic solvent to water) and consider adding modifiers like formic acid to improve peak shape. For GC, optimize the carrier gas flow rate and the oven temperature program. If these adjustments do not yield sufficient resolution, a change in column chemistry to a more selective stationary phase is the next logical step.
Q5: I am observing peak tailing with my methyldiphenylmethane isomers. What could be the cause and how can I fix it?
A5: Peak tailing can be caused by several factors. A systematic approach to diagnosing and resolving the issue is recommended:
Common causes include column contamination or degradation, column overload, or secondary interactions with the stationary phase. First, try cleaning your column according to the manufacturer's instructions, or replace it if it is old. If the problem persists, reduce the sample concentration or injection volume. For HPLC, ensure the mobile phase pH is appropriate for your analytes.
Troubleshooting Guides
HPLC Separation of Methyldiphenylmethane Isomers
| Problem | Possible Cause | Recommended Solution |
| Poor or no separation of isomers | Inadequate column selectivity. | Switch to a phenyl-hexyl, biphenyl, or PFP stationary phase to enhance π-π interactions. |
| Mobile phase is not optimized. | Perform a solvent scouting experiment. Methanol and acetonitrile can offer different selectivities with phenyl-based columns.[6] Adjust the organic solvent/water ratio. | |
| Inappropriate mobile phase pH. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for non-polar compounds. | |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Secondary interactions with silica. | Use a column with high-purity silica and effective end-capping. Adjusting the mobile phase pH can also mitigate these interactions. | |
| Column contamination or damage. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Irreproducible retention times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed. |
GC Separation of Methyldiphenylmethane Isomers
| Problem | Possible Cause | Recommended Solution |
| Co-elution of isomers | Insufficient column selectivity. | Use a more polar capillary column (e.g., a wax column or one with a cyanopropyl stationary phase). |
| Oven temperature program is not optimized. | Decrease the temperature ramp rate (e.g., 2-5 °C/min) to increase the interaction time with the stationary phase. A lower initial oven temperature may also improve separation. | |
| Carrier gas flow rate is not optimal. | Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for maximum efficiency. | |
| Broad peaks | Column overload. | Reduce the amount of sample injected. |
| Injection port temperature is too low. | Ensure the injector temperature is high enough to rapidly vaporize the sample. | |
| Dead volume in the system. | Check for proper column installation and ensure connections are tight. | |
| Peak tailing | Active sites in the GC system. | Use a deactivated injector liner and ensure the column is properly conditioned. |
| Column contamination. | Bake out the column at a high temperature (within the column's limits) to remove contaminants. |
Experimental Protocols (Starting Points)
The following are suggested starting protocols for the separation of methyldiphenylmethane isomers. Optimization will likely be required.
HPLC Method Development
Sample Preparation:
-
Prepare a stock solution of the methyldiphenylmethane isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC System and Conditions:
| Parameter | Recommendation |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |
| Gradient | Start with 70% B, hold for 2 min, increase to 95% B over 10 min, hold for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
GC Method Development
Sample Preparation:
-
Dissolve the isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of 100 µg/mL.
GC System and Conditions:
| Parameter | Recommendation |
| Column | Mid-polarity column (e.g., 50% Phenyl - 50% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Initial temperature: 150 °C, hold for 1 min.Ramp: 5 °C/min to 250 °C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL |
Quantitative Data Summary
The following table summarizes the physical properties of the methyldiphenylmethane isomers, which are critical for method development, particularly for GC.
| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 182.26 | Not available | Not available |
| 3-Methyldiphenylmethane | 182.26 | Not available | Not available |
| 4-Methyldiphenylmethane | 182.26 | 282 | 5 |
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Buy this compound | 713-36-0 [smolecule.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welch-us.com [welch-us.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. vurup.sk [vurup.sk]
Validation & Comparative
A Comparative Guide to 2-Methyldiphenylmethane and 4-Methyldiphenylmethane as Internal Standards
In the realm of analytical chemistry, particularly for chromatographic and mass spectrometric techniques, the selection of an appropriate internal standard is a critical determinant of quantitative accuracy and method robustness. An internal standard (IS) is a compound of known concentration added to samples, calibrants, and controls to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison of 2-methyldiphenylmethane and 4-methyldiphenylmethane as potential internal standards for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound and 4-methyldiphenylmethane are structural isomers with the same molecular formula (C₁₄H₁₄) and molecular weight (182.26 g/mol ).[1][2] Their primary distinction lies in the position of the methyl group on one of the phenyl rings. This positional difference can influence their physical and chromatographic properties.
| Property | This compound | 4-Methyldiphenylmethane |
| Synonyms | o-Benzyltoluene, 1-Benzyl-2-methylbenzene | p-Benzyltoluene, 1-Benzyl-4-methylbenzene |
| CAS Number | 713-36-0[1] | 620-83-7[2] |
| Molecular Formula | C₁₄H₁₄[3] | C₁₄H₁₄[4] |
| Molecular Weight | 182.26 g/mol [1] | 182.26 g/mol [2] |
| Appearance | Colorless liquid[5][6] | Colorless to light yellow clear liquid[4] |
| Boiling Point | 92°C at 1 mmHg[6] | Not specified |
| Melting Point | 6.64°C[6] | Not specified |
| Density | 0.99 g/cm³[6] | Not specified |
| Refractive Index | 1.5740[6] | Not specified |
| Solubility | Soluble in Chloroform (Sparingly), DMSO (Slightly)[6] | Soluble in organic solvents like ethanol and ether; low solubility in water[4] |
| Kovats Retention Index (Standard non-polar) | 1503.4[1] | Not specified |
Considerations for Use as an Internal Standard
The ideal internal standard should possess characteristics that are closely aligned with the analyte(s) of interest. These include similar chemical structure, solubility, and chromatographic behavior (retention time).[7] The choice between this compound and 4-methyldiphenylmethane would therefore largely depend on the specific analytes being quantified.
Chemical Inertness and Stability: Both isomers are relatively stable aromatic hydrocarbons. Their suitability as internal standards would also depend on their inertness under the specific analytical conditions, ensuring they do not react with the sample matrix or degrade during sample processing and analysis.
Purity: It is crucial to use an internal standard of high purity to avoid interference with the analyte peaks.[8] Commercial suppliers typically provide information on the purity of these compounds.
Experimental Workflow for Method Development
The process of selecting and validating an internal standard is a critical part of analytical method development. The following workflow outlines the key steps.
Caption: A generalized experimental workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical protocol for the quantification of a hypothetical aromatic analyte using either this compound or 4-methyldiphenylmethane as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
Analyte of interest
-
This compound (or 4-Methyldiphenylmethane) of high purity (≥98%)
-
Organic solvent (e.g., hexane, dichloromethane) of analytical grade
-
Calibrated volumetric flasks and pipettes
2. Preparation of Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the chosen internal standard and dissolve it in 10 mL of the organic solvent.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the analyte in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of, for example, 10 µg/mL.
-
Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the internal standard stock solution as used in the calibration standards. Perform any necessary extraction or cleanup steps.
3. GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the required sensitivity and selectivity.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Logical Decision Pathway for Internal Standard Selection
The choice between these two isomers, or any other internal standard, should follow a logical process to ensure the development of a robust analytical method.
Caption: A logical workflow for the selection of a suitable internal standard.
Conclusion
Both this compound and 4-methyldiphenylmethane are viable candidates for use as internal standards in the analysis of aromatic compounds. The choice between them is not universal but rather depends on the specific requirements of the analytical method, particularly the chromatographic separation from the analytes of interest. Due to its slightly different polarity and shape, each isomer will exhibit unique retention characteristics. It is therefore imperative for researchers to empirically evaluate both compounds during method development to determine which provides the optimal performance for their specific application. The ultimate goal is to select an internal standard that closely mimics the behavior of the analyte throughout the analytical process, thereby ensuring the highest possible accuracy and precision in the final quantitative results.
References
- 1. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Benzyltoluene | C14H14 | CID 69290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. CAS 620-83-7: 4-Methyldiphenylmethane | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 713-36-0 [smolecule.com]
- 6. This compound | 713-36-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Methyldiphenylmethane
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyldiphenylmethane with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and expected performance data to aid in the selection of the most suitable analytical technique.
Introduction to Analytical Approaches
The accurate quantification of this compound, an aromatic hydrocarbon, is crucial in various research and industrial settings. The choice of analytical methodology depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The two primary methods suitable for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method is proposed here for the routine analysis of this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for volatile and semi-volatile compounds like this compound.[2][3]
Proposed High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is proposed for the routine quantification of this compound. This method is based on established protocols for the analysis of similar aromatic hydrocarbons and diphenylmethane derivatives.[4][5][6]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[7]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed prior to use.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity, making it an excellent alternative and confirmatory technique for the analysis of this compound.[2][9]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection Mode: Splitless injection to enhance sensitivity.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Validation of the Proposed HPLC Method
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10][11][12][13]
Validation Protocol
A comprehensive validation protocol for the proposed HPLC method is outlined below.
Caption: Workflow for the validation of an HPLC analytical method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank, a placebo, and a spiked sample.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by recovery studies of spiked samples at a minimum of three concentration levels.[11]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:
-
Repeatability (Intra-day precision): Assessed by a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations/three replicates each) or a minimum of six determinations at 100% of the test concentration.[10]
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparison of HPLC and GC-MS
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method and the alternative GC-MS method for the quantification of this compound.
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Non-volatile, thermally stable compounds | Volatile and semi-volatile compounds[14] |
| Specificity | Good, but potential for co-elution | Excellent, based on mass fragmentation patterns |
| Sensitivity | Moderate | High, especially in SIM mode |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng range | pg to fg range[15] |
| Limit of Quantification (LOQ) | ng range | pg to fg range[15] |
| Analysis Time | 10-30 minutes | 15-45 minutes |
| Instrumentation Cost | Lower | Higher |
| Solvent Consumption | High | Low |
Conclusion
For the routine quality control and assay of this compound, the proposed HPLC-UV method is a reliable, cost-effective, and robust option that can be readily validated. It offers sufficient sensitivity and specificity for most applications. GC-MS serves as an excellent alternative and confirmatory technique. Its superior sensitivity and high specificity make it ideal for trace-level analysis, impurity profiling, and definitive identification of the analyte. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, required level of sensitivity, and available resources.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tdi-bi.com [tdi-bi.com]
- 3. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of Diphenylmethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. wwz.cedre.fr [wwz.cedre.fr]
A Comparative Analysis of Lewis Acid Catalysts in the Synthesis of 2-Methyldiphenylmethane
A detailed examination of the catalytic performance of Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zirconium Chloride (ZrCl₄) in the Friedel-Crafts benzylation of toluene reveals significant differences in ortho-selectivity and overall yield, critical factors for researchers and professionals in drug development and organic synthesis.
The synthesis of 2-methyldiphenylmethane, a valuable intermediate in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through the Friedel-Crafts alkylation of toluene with a benzylating agent, most commonly benzyl chloride. The choice of Lewis acid catalyst is paramount in directing the regioselectivity of this reaction, with the ortho-isomer (this compound) often being the target product. This guide provides a comparative overview of the performance of three common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zirconium Chloride (ZrCl₄)—supported by experimental data to facilitate catalyst selection for optimal synthesis of this compound.
Performance Comparison of Lewis Acid Catalysts
The catalytic activity and, crucially, the regioselectivity of Lewis acids in the benzylation of toluene vary significantly. The following table summarizes the performance of AlCl₃, FeCl₃, and ZrCl₄ based on available experimental data. It is important to note that reaction conditions can influence the outcomes, and the data presented here serves as a comparative benchmark.
| Catalyst | Benzylating Agent | Toluene:Benzyl Chloride Molar Ratio | Temperature (°C) | Reaction Time (h) | Total Yield of Monobenzyltoluene (%) | Isomer Distribution (%) |
| 2-Methyl | 3-Methyl | |||||
| AlCl₃ | Benzyl Chloride | Excess Toluene | 0 | - | High (qualitative) | 54 |
| FeCl₃ | Benzyl Chloride | - | - | - | - | 39.1 |
| ZrCl₄ | Benzyl Chloride | - | - | - | - | Predominantly ortho and para |
Key Observations:
-
Aluminum Chloride (AlCl₃) demonstrates a high propensity for ortho-alkylation at lower temperatures. In the analogous methylation of toluene, AlCl₃ at 0°C yields 54% of the ortho-isomer, suggesting a strong kinetic control favoring the 2-position.[1][2]
-
Ferric Chloride (FeCl₃) is a milder Lewis acid compared to AlCl₃ and also directs the benzylation to the ortho and para positions, with a significant yield of the ortho-isomer (39.1%).[3] This makes FeCl₃ a viable and often more manageable catalyst for this transformation.[4]
Experimental Protocols
Detailed methodologies for the synthesis of this compound via Friedel-Crafts benzylation of toluene using different Lewis acid catalysts are provided below. These protocols are based on established laboratory procedures.
Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃)
Materials:
-
Anhydrous Toluene
-
Benzyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice Bath
-
Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with anhydrous toluene (in excess, acting as both reactant and solvent) and anhydrous aluminum chloride (approximately 0.1 to 0.3 equivalents relative to benzyl chloride).
-
The mixture is cooled to 0°C in an ice bath with constant stirring.
-
A solution of benzyl chloride in a small amount of anhydrous toluene is added dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by carefully and slowly adding crushed ice, followed by 1 M hydrochloric acid to decompose the aluminum chloride complex.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of methyldiphenylmethane isomers, is then purified by fractional distillation under reduced pressure or by column chromatography to isolate the this compound isomer.
Protocol 2: Synthesis of this compound using Ferric Chloride (FeCl₃)
Materials:
-
Anhydrous Toluene
-
Benzyl Chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge anhydrous toluene and a catalytic amount of anhydrous ferric chloride (typically 5-10 mol% relative to benzyl chloride).
-
Heat the mixture to a desired temperature (e.g., 60-80°C) with stirring.
-
Add benzyl chloride dropwise to the heated mixture over a period of 30 minutes.
-
Maintain the reaction at this temperature and continue stirring for 2-6 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting isomeric mixture of methyldiphenylmethanes by fractional distillation or column chromatography to obtain pure this compound.
Protocol 3: Synthesis of this compound using Zirconium Chloride (ZrCl₄)
Materials:
-
Anhydrous Toluene
-
Benzyl Chloride
-
Anhydrous Zirconium Chloride (ZrCl₄)
-
Dry Dichloromethane or Nitromethane (solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous zirconium chloride (5-15 mol%) and a dry solvent such as dichloromethane or nitromethane to the flask.
-
Add anhydrous toluene to the mixture.
-
Add benzyl chloride dropwise to the stirred mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C).
-
Stir the reaction mixture for 4-12 hours, monitoring its progress by suitable analytical techniques.
-
Upon completion, cool the reaction mixture and quench it by the slow addition of water or dilute hydrochloric acid.
-
Perform a standard work-up procedure as described in the previous protocols, involving extraction, washing of the organic layer with acidic and basic solutions, drying, and solvent removal.
-
Isolate the this compound from the other isomers through purification techniques like fractional distillation or column chromatography.
Visualizing the Synthesis Workflow
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: 2-Methyldiphenylmethane vs. Diphenylmethane as Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the selection of an appropriate reference compound is paramount for ensuring the accuracy, precision, and reliability of experimental data. Both 2-Methyldiphenylmethane and its parent compound, diphenylmethane, are utilized as reference standards in various analytical techniques. This guide provides an objective comparison of their performance, supported by physicochemical data and detailed experimental protocols, to aid researchers in selecting the optimal reference compound for their specific applications.
Executive Summary
Diphenylmethane serves as a foundational aromatic hydrocarbon reference, while this compound, a substituted derivative, offers altered physicochemical properties that can be advantageous in specific analytical scenarios. The primary distinction lies in the presence of a methyl group on one of the phenyl rings in this compound, which influences its polarity, volatility, and chromatographic behavior. This guide will delve into a detailed comparison of their properties, stability, and applications as reference compounds, particularly in chromatographic methods.
Physicochemical Properties: A Head-to-Head Comparison
The structural difference between the two compounds leads to variations in their physical and chemical characteristics, which are crucial for their application as analytical standards.
| Property | This compound | Diphenylmethane | Reference(s) |
| Molecular Formula | C₁₄H₁₄ | C₁₃H₁₂ | [1][2] |
| Molecular Weight | 182.26 g/mol | 168.23 g/mol | [1][2] |
| Appearance | Colorless liquid or solid | Colorless oil or white solid | [2][3] |
| Boiling Point | Not explicitly found, but expected to be slightly higher than diphenylmethane | 264 °C | [2] |
| Melting Point | Not explicitly found | 22-24 °C | [2] |
| Solubility | Soluble in organic solvents | Insoluble in water; soluble in organic solvents like ethanol and ether. | [3] |
| Vapor Pressure | Expected to be slightly lower than diphenylmethane | <1 mmHg at 77 °C | [4] |
The addition of the methyl group in this compound increases its molecular weight and is expected to slightly increase its boiling point and decrease its vapor pressure compared to diphenylmethane. This can influence its retention behavior in gas chromatography.
Performance as a Reference Compound in Chromatography
The choice between this compound and diphenylmethane as a reference compound, particularly as an internal standard, depends on the specific requirements of the chromatographic analysis. An ideal internal standard should be chemically similar to the analyte, well-resolved from other sample components, and not present in the original sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, both compounds are suitable for use as internal standards for the analysis of aromatic hydrocarbons and other semi-volatile organic compounds.
Key Considerations:
-
Retention Time: Due to its slightly higher boiling point, this compound will likely have a longer retention time than diphenylmethane on a non-polar or semi-polar GC column. This can be advantageous if diphenylmethane co-elutes with other components in the sample matrix.
-
Mass Spectrum: Both compounds will produce characteristic mass spectra under electron ionization (EI). The mass spectrum of diphenylmethane is well-documented.[5] The fragmentation of this compound is expected to show a prominent molecular ion peak and characteristic fragments resulting from benzylic cleavage.
-
Purity and Availability: Diphenylmethane is a more common and readily available compound, often with high purity grades suitable for analytical standards.[4][6] this compound is also commercially available from various suppliers.[1]
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, the separation is based on polarity.
Key Considerations:
-
Polarity: The methyl group in this compound makes it slightly less polar than diphenylmethane. This will result in a longer retention time on a C18 or other non-polar stationary phase when using a polar mobile phase.
-
UV-Vis Absorbance: Both compounds possess aromatic rings and will exhibit UV absorbance, making them suitable for UV-Vis detection in HPLC.
Stability Profile: A Critical Factor for a Reference Compound
Diphenylmethane is known to be relatively stable under normal conditions but can undergo oxidation, reduction, and halogenation reactions.[3] The presence of the methyl group in this compound, being an electron-donating group, might slightly increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack or oxidation compared to diphenylmethane. However, for typical chromatographic conditions, both are expected to be sufficiently stable.
A forced degradation study is recommended to establish the stability-indicating nature of an analytical method.
Experimental Protocols
The following are detailed methodologies for key experiments involving these compounds.
Protocol 1: Comparative GC-MS Analysis
This protocol outlines a general procedure for comparing the chromatographic behavior of this compound and diphenylmethane.
1. Sample Preparation:
- Prepare individual stock solutions of this compound and diphenylmethane (analytical standard grade) in a volatile solvent like dichloromethane or hexane at a concentration of 1 mg/mL.
- Prepare a mixed standard solution containing both compounds at a concentration of 10 µg/mL each.
- For use as an internal standard, add a known amount of the chosen standard to all calibration standards and unknown samples.
2. GC-MS Instrumentation and Conditions (starting point):
- Injector: Split/splitless, 280 °C.
- Carrier Gas: Helium, constant flow of 1.0 mL/min.
- Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
- Mass Spectrometer: Electron Ionization (EI) at 70 eV, source at 230 °C, quadrupole at 150 °C, scan range m/z 50-350.
3. Data Analysis:
- Compare the retention times and peak shapes of the two compounds.
- Analyze their mass spectra for characteristic fragmentation patterns.
Protocol 2: Comparative HPLC Analysis
This protocol provides a general method for comparing the compounds using reversed-phase HPLC.
1. Sample Preparation:
- Prepare individual and mixed standard solutions (10 µg/mL) in the mobile phase.
2. HPLC Instrumentation and Conditions (starting point):
- Column: C18, 4.6 mm x 150 mm, 5 µm.
- Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[7]
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
3. Data Analysis:
- Compare the retention times, peak shapes, and resolution of the two compounds.
Protocol 3: Forced Degradation Study (Proposed)
This protocol is based on general guidelines for forced degradation studies and should be adapted based on the specific stability characteristics of the compounds.[8][9][10]
1. Stress Conditions:
- Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
- Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 105 °C for 48 hours (solid state).
- Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
2. Sample Preparation:
- Prepare solutions of each compound in a suitable solvent and subject them to the stress conditions. Neutralize the acidic and basic samples before analysis.
3. Analysis:
- Analyze the stressed samples using a stability-indicating method (e.g., the HPLC method from Protocol 2) to separate the parent compound from any degradation products.
4. Data Analysis:
- Calculate the percentage degradation for each compound under each stress condition.
Visualization of Workflows
Caption: General experimental workflow for comparing analytical reference standards.
Caption: Decision pathway for selecting between the two reference standards.
Conclusion
Both this compound and diphenylmethane are viable options as reference compounds in chromatographic analyses.
-
Diphenylmethane is a well-characterized, readily available, and suitable choice for many applications where a non-polar aromatic hydrocarbon standard is required.
-
This compound offers a valuable alternative when the chromatographic profile of diphenylmethane is not ideal, such as in cases of co-elution. Its slightly different polarity and volatility can provide the necessary selectivity for robust method development.
The ultimate choice will depend on the specific analytical method, the sample matrix, and the potential for interfering compounds. It is recommended to perform initial screening experiments with both compounds to determine the most suitable reference standard for a given application. The experimental protocols provided in this guide offer a starting point for such evaluations.
References
- 1. scbt.com [scbt.com]
- 2. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 3. Diphenylmethane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. ジフェニルメタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diphenylmethane | CAS 101-81-5 | LGC Standards [lgcstandards.com]
- 7. Separation of Diphenylmethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. medcraveonline.com [medcraveonline.com]
Inter-laboratory Comparison of 2-Methyldiphenylmethane Analysis: A Proficiency Testing Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison (ILC) for the analysis of 2-Methyldiphenylmethane, a key intermediate in various chemical syntheses. The objective of this study was to assess the proficiency of participating laboratories in quantifying this compound in a common organic solvent, acetonitrile, and to provide a benchmark for analytical performance. This document details the experimental protocols, presents a comparative analysis of the fictional laboratory results, and outlines the workflows involved in the proficiency testing program.
Inter-laboratory comparisons are crucial for ensuring the quality and reliability of analytical data across different testing facilities.[1][2][3][4] They provide an objective means for laboratories to evaluate their performance against their peers and a consensus value.[2] Proficiency testing (PT) is a specific type of ILC designed to determine the performance of individual laboratories for specific tests or measurements and to monitor their ongoing competence.[5]
Hypothetical Proficiency Test Design
In this simulated proficiency test, ten laboratories were provided with two sets of samples containing this compound dissolved in acetonitrile at different concentration levels (Sample A: Low Concentration, Sample B: High Concentration). The participants were instructed to perform quantitative analysis using their in-house validated methods, with Gas Chromatography-Mass Spectrometry (GC-MS) being the recommended technique. The performance of each laboratory was evaluated using Z-scores, which indicate how far a laboratory's result is from the assigned value (consensus mean).[2] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]
Quantitative Data Summary
The following table summarizes the quantitative results reported by the participating laboratories for the two test samples. The assigned value was determined from the consensus mean of the participants' results after the removal of outliers.
Table 1: Inter-laboratory Comparison Results for this compound Analysis
| Laboratory ID | Sample A Reported Value (µg/mL) | Sample A Z-Score | Sample B Reported Value (µg/mL) | Sample B Z-Score |
| Lab 1 | 10.2 | 0.45 | 49.5 | -0.58 |
| Lab 2 | 9.8 | -0.75 | 51.2 | 1.39 |
| Lab 3 | 11.1 | 2.85 | 52.5 | 2.89 |
| Lab 4 | 9.9 | -0.45 | 50.1 | 0.11 |
| Lab 5 | 10.1 | 0.15 | 49.8 | -0.23 |
| Lab 6 | 9.5 | -1.65 | 48.9 | -1.40 |
| Lab 7 | 10.5 | 1.35 | 50.8 | 0.86 |
| Lab 8 | 10.3 | 0.75 | 50.3 | 0.35 |
| Lab 9 | 9.7 | -1.05 | 49.1 | -1.16 |
| Lab 10 | 10.0 | -0.15 | 50.5 | 0.58 |
| Assigned Value | 10.03 | 50.08 | ||
| Standard Deviation for PT | 0.34 | 0.87 |
*Z-scores outside the acceptable range of -2.0 to +2.0.
Experimental Protocols
The following is a recommended experimental protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on standard analytical procedures for similar semi-volatile organic compounds.[6]
1. Materials and Reagents:
-
This compound certified reference standard
-
Acetonitrile (HPLC grade or equivalent)
-
Helium (carrier gas, 99.999% purity)
-
Volumetric flasks, pipettes, and syringes
-
Autosampler vials with septa
2. Instrumentation (Typical GC-MS System):
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
3. Preparation of Standard Solutions:
-
Prepare a stock standard solution of this compound in acetonitrile at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
The proficiency test samples are provided ready for analysis. If dilution is necessary, use acetonitrile.
5. GC-MS Operating Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
6. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.[7][8]
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
The following diagrams illustrate the key workflows in this inter-laboratory comparison study.
Caption: A logical workflow for the inter-laboratory comparison process.
Caption: An analytical workflow for the GC-MS analysis of this compound.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. Proficiency testing | Sigma-Aldrich [sigmaaldrich.com]
- 4. Proficiency testing | Sigma-Aldrich [sigmaaldrich.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. env.go.jp [env.go.jp]
- 7. Benzene, 1-methyl-2-(phenylmethyl)- [webbook.nist.gov]
- 8. Benzene, 1-methyl-2-(phenylmethyl)- [webbook.nist.gov]
Accuracy and precision of 2-Methyldiphenylmethane quantification methods
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Characteristics
The following table summarizes typical performance characteristics for the quantification of methylated diphenylmethane isomers using GC-MS, based on validated methods for similar aromatic compounds. These values serve as a benchmark for what can be expected when developing and validating a quantitative method for 2-Methyldiphenylmethane.
| Performance Parameter | Typical Value | Description |
| Accuracy (Recovery) | 90% - 110% | The percentage of the known amount of analyte recovered from a sample matrix. |
| Precision (RSD) | ≤ 15% | The relative standard deviation of replicate measurements, indicating the closeness of repeated results. |
| **Linearity (R²) ** | ≥ 0.995 | The correlation coefficient of the calibration curve, demonstrating a proportional response to concentration. |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected by the instrument.[1] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and subsequent data analysis.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
The following is a representative experimental protocol for the quantification of a methylated diphenylmethane isomer using GC-MS. This protocol should be optimized and validated for the specific laboratory instrumentation and sample matrix.
1. Sample Preparation (Liquid Matrix)
-
Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., deuterated diphenylmethane) in a volatile solvent like hexane.
-
Spiking: To a 10 mL aliquot of the liquid sample, add a known volume of the internal standard solution.
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of hexane and vortexing for 2 minutes. Allow the layers to separate and collect the organic (upper) layer.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.[2]
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of this compound and the internal standard.
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in the final sample solvent.
-
Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Inject the prepared samples. The concentration of this compound in the samples is determined using the response factor from the calibration curve.[1]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical parameters and the desired outcomes of accuracy and precision in a quantitative method.
Caption: Logical relationship for achieving reliable quantification.
References
Performance Showdown: Selecting the Optimal GC Column for Methyldiphenylmethane Isomer Separation
A researcher's guide to navigating the critical choice of Gas Chromatography (GC) columns for the precise separation of methyldiphenylmethane isomers. This guide provides a comparative analysis of commonly used GC columns, supported by experimental data for analogous aromatic isomer separations, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The accurate identification and quantification of methyldiphenylmethane isomers are crucial in various fields, including pharmaceutical development and chemical synthesis, due to the potential for different isomers to exhibit distinct biological activities or chemical properties. Gas chromatography stands as a primary analytical technique for this purpose; however, the successful separation of these structurally similar isomers is critically dependent on the selection of the appropriate GC column. This guide delves into the performance of different GC columns, categorized by their stationary phase polarity, to provide a framework for selecting the optimal column for your specific analytical challenge.
The Critical Role of the Stationary Phase
The heart of a GC column is its stationary phase, a thin layer of a high-boiling liquid coated on the inner wall of the capillary column. The separation of compounds is governed by the differential partitioning of the analytes between the inert mobile phase (carrier gas) and the stationary phase. For aromatic isomers like methyldiphenylmethane, the polarity of the stationary phase is the most influential factor in achieving separation.
-
Non-Polar Columns: These columns, typically featuring a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), separate compounds primarily based on their boiling points. While robust and versatile, their low selectivity can make them less effective for separating isomers with very similar boiling points.
-
Intermediate-Polarity Columns: With a stationary phase containing a small percentage of phenyl groups (e.g., 5% phenyl-methylpolysiloxane, as in HP-5), these columns offer a different selectivity. The introduction of phenyl groups allows for π-π interactions with aromatic analytes, providing an additional separation mechanism beyond boiling point differences.
-
Polar Columns: Columns with highly polar stationary phases, such as those containing polyethylene glycol (Wax columns), exhibit strong dipole-dipole and hydrogen bonding interactions. These are particularly effective for separating polar compounds but can also offer unique selectivity for aromatic isomers due to induced dipole interactions.
Performance Comparison: A Case Study with Aromatic Isomers
Data Presentation: Separation of Cresol and Xylene Isomers
The following table summarizes the performance of different GC columns for the separation of cresol and xylene isomers, providing a basis for column selection for methyldiphenylmethane isomer analysis.
| Column Type | Stationary Phase | Target Isomers | Separation Performance | Key Observations |
| Intermediate Polarity | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Cresol Isomers (after derivatization) | Baseline separation of o-, m-, and p-cresol was achieved.[1] | Derivatization was necessary to enhance volatility and improve peak shape.[1] The phenyl groups in the stationary phase likely contribute to resolving the meta and para isomers. |
| Intermediate Polarity | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624) | Xylene Isomers | Good separation of o-, m-, and p-xylene. | The cyanopropylphenyl phase offers a unique polarity that can be advantageous for aromatic isomer separations. |
| Specialty | Cyclodextrin-modified (e.g., CP-Chirasil-DEX CB) | Xylene Isomers | High-resolution separation of p- and m-xylene was achieved. | This specialized chiral column provides excellent selectivity for closely eluting aromatic isomers. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and adapting these separation strategies. Below are representative experimental protocols for the separation of aromatic isomers on different GC columns.
Protocol 1: Separation of Cresol Isomers on an HP-5ms Column (Post-Derivatization)[1]
-
Derivatization: Samples of isomeric cresols are silylated by reacting with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in dichloromethane for 30 minutes at 40°C.[1]
-
GC-MS System: Thermo Scientific Trace 2000 GC/DSQ instrument.[1]
-
Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Injection: Split injection.
-
Detector: Mass Spectrometer (MS).
Protocol 2: Separation of Xylene Isomers on a DB-624 Column
-
GC System: Agilent 7890B with FID detector.
-
Column: DB-624 (30 m x 0.53 mm x 3.0 µm).
-
Carrier Gas: Helium at a flow rate of 3.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp: Increase to 150°C at 10°C/min.
-
Final hold: 150°C for 15 minutes.
-
-
Injection: Split injection (30:1) at 250°C.
-
Detector: FID at 280°C.
Logical Workflow for GC Column Selection and Method Development
The process of selecting a GC column and developing a separation method for methyldiphenylmethane isomers can be visualized as a logical workflow.
Caption: Experimental workflow for GC column selection and method development.
Conclusion and Recommendations
The separation of methyldiphenylmethane isomers is a challenging analytical task that necessitates careful consideration of the GC column's stationary phase. Based on the analysis of analogous aromatic isomers, the following recommendations can be made:
-
For initial screening and when boiling point differences are expected to be the primary driver of separation, a non-polar column (e.g., DB-1) can be a good starting point due to its robustness.
-
To achieve better resolution, particularly between the meta and para isomers of methyldiphenylmethane, an intermediate-polarity column (e.g., HP-5) is highly recommended. The π-π interactions offered by the phenyl groups can provide the necessary selectivity.
-
In cases where standard columns fail to provide adequate separation, exploring polar columns (e.g., Wax type) or even specialty columns with unique selectivities (e.g., cyclodextrin-based) may be warranted.
-
Derivatization of the analytes, if applicable, should be considered as a strategy to improve chromatographic performance on various columns.
Ultimately, the optimal GC column will depend on the specific isomeric mixture and the required level of resolution. A systematic approach, starting with an intermediate-polarity column and followed by methodical optimization of the experimental parameters, will provide the highest probability of successfully separating methyldiphenylmethane isomers.
References
A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methyldiphenylmethane
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of methyldiphenylmethane isomers. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural isomers of methyldiphenylmethane—2-methyldiphenylmethane, 3-methyldiphenylmethane, and 4-methyldiphenylmethane—exhibit subtle yet distinct differences in their spectroscopic profiles. These variations, arising from the positional change of the methyl group on one of the phenyl rings, are critical for their unambiguous identification and characterization in various chemical and pharmaceutical applications. This guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and MS data to facilitate their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of the methyldiphenylmethane isomers are characterized by signals corresponding to the aromatic protons, the methylene bridge protons, and the methyl group protons. The chemical shifts of the aromatic protons are particularly informative for distinguishing between the isomers.
| Compound | ¹H NMR Data (CDCl₃) |
| This compound | δ (ppm): 7.29-7.10 (m, 9H, Ar-H), 4.05 (s, 2H, CH₂), 2.25 (s, 3H, CH₃) |
| 3-Methyldiphenylmethane | δ (ppm): 7.30-7.15 (m, 4H, Ar-H), 7.08-6.95 (m, 5H, Ar-H), 3.98 (s, 2H, CH₂), 2.35 (s, 3H, CH₃) |
| 4-Methyldiphenylmethane | δ (ppm): 7.26 (t, J = 7.5 Hz, 2H), 7.19-7.16 (m, 3H), 7.10-7.06 (m, 4H), 3.92 (s, 2H, CH₂), 2.30 (s, 3H, CH₃)[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide further structural confirmation, with distinct chemical shifts for the methyl, methylene, and various aromatic carbons. The position of the methyl-substituted carbon and the pattern of the other aromatic carbon signals are key differentiators.
| Compound | ¹³C NMR Data (CDCl₃) |
| This compound | δ (ppm): 141.9, 139.9, 136.4, 130.3, 129.0, 128.9, 128.4, 126.6, 126.0, 125.8, 39.5 (CH₂), 19.3 (CH₃) |
| 3-Methyldiphenylmethane | δ (ppm): 141.7, 141.5, 138.1, 129.7, 129.0, 128.5, 128.4, 127.0, 126.2, 126.1, 41.9 (CH₂), 21.4 (CH₃) |
| 4-Methyldiphenylmethane | δ (ppm): 141.6, 138.2, 135.7, 129.3, 129.0, 128.9, 128.6, 126.2, 41.4 (CH₂), 21.2 (CH₃)[1] |
Infrared (IR) Spectroscopy
The IR spectra of the three isomers are broadly similar, showing characteristic absorptions for aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C stretching. However, the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can be used to distinguish the substitution pattern of the methyl group on the phenyl ring.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3060, 3025 (aromatic C-H stretch), ~2920, 2860 (aliphatic C-H stretch), ~1605, 1495, 1450 (aromatic C=C stretch), ~740 (ortho-disubstituted C-H bend) |
| 3-Methyldiphenylmethane | ~3060, 3025 (aromatic C-H stretch), ~2920, 2860 (aliphatic C-H stretch), ~1605, 1485, 1450 (aromatic C=C stretch), ~780, 695 (meta-disubstituted C-H bend) |
| 4-Methyldiphenylmethane | ~3060, 3025 (aromatic C-H stretch), ~2920, 2860 (aliphatic C-H stretch), ~1605, 1515, 1450 (aromatic C=C stretch), ~810 (para-disubstituted C-H bend) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of the methyldiphenylmethane isomers yields a molecular ion peak at m/z 182. The fragmentation patterns are dominated by the formation of the stable tropylium ion (m/z 91) and substituted benzyl or tropylium ions, which can help in differentiating the isomers.
| Compound | Key Mass Spectral Fragments (m/z) |
| This compound | 182 (M⁺), 167 (M-CH₃)⁺, 105, 91 (tropylium ion) |
| 3-Methyldiphenylmethane | 182 (M⁺), 167 (M-CH₃)⁺, 105, 91 (tropylium ion) |
| 4-Methyldiphenylmethane | 182 (M⁺), 167 (M-CH₃)⁺, 105, 91 (tropylium ion) |
Note: While the major fragments are similar, the relative intensities of the fragment ions may show slight differences between the isomers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) was used.
-
Sample Preparation: Approximately 5-10 mg of the methyldiphenylmethane isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans and a relaxation delay were used to ensure accurate integration of signals, although quantitative analysis of peak areas is not typically performed in routine ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding a number of scans at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source was used, often coupled with a gas chromatograph (GC) for sample introduction.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC. The GC column separated the components of the sample before they entered the mass spectrometer.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass analyzer scanned a mass-to-charge (m/z) range (e.g., 40-300) to detect the molecular ion and fragment ions.
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of the methyldiphenylmethane isomers is depicted in the following diagram.
References
A Comparative Guide to Determining the Relative Response Factor for 2-Methyldiphenylmethane in GC-FID
This guide provides a detailed comparison of methodologies for determining the Relative Response Factor (RRF) of 2-Methyldiphenylmethane using Gas Chromatography with Flame Ionization Detection (GC-FID). The RRF is a critical parameter for the accurate quantification of impurities in pharmaceutical substances and other materials when using a reference standard for the main component. This document is intended for researchers, scientists, and professionals in drug development and quality control.
The two primary methods for RRF determination are compared: the experimental approach using a reference standard and the theoretical approach used when a standard is unavailable.
Experimental Protocol: RRF Determination
A robust experimental protocol is fundamental for the accurate determination of the RRF. This involves preparing standard solutions of both the primary substance (e.g., the Active Pharmaceutical Ingredient, API) and the impurity of interest, this compound.
Methodology
-
Standard Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., Toluene) of known concentration in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Prepare separate stock solutions of the primary substance and this compound with certified purity at known concentrations.
-
Create a series of calibration solutions by diluting the stock solutions to various concentration levels. Each calibration solution should contain the internal standard at a constant concentration.
-
-
GC-FID Analysis:
-
Inject the calibration solutions into the GC-FID system.
-
The analysis is performed under optimized chromatographic conditions to ensure adequate separation and peak shape for all components.
-
-
Calculation:
-
For each component in each chromatogram, calculate the Response Factor (RF) using the formula: RF = Peak Area / Concentration [1]
-
Calculate the Relative Response Factor (RRF) of this compound relative to the internal standard using the following equation: RRF = Response Factor of this compound / Response Factor of Internal Standard [1]
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ).[2][3][4]
Workflow for Experimental RRF Determination
Caption: Experimental workflow for RRF determination.
Comparison of RRF Determination Methods
The choice between experimental and theoretical RRF determination depends largely on the availability of a certified reference standard for this compound.
| Parameter | Experimental RRF Determination | Theoretical RRF Estimation |
| Principle | Based on the direct measurement of the detector response to a known quantity of the substance. | Based on empirical rules or theoretical calculations, such as the Effective Carbon Number (ECN) principle, which relates the FID response to the number of effective carbon atoms in the molecule.[5] |
| Accuracy | High. Considered the "gold standard" as it reflects the actual response of the specific instrument and method conditions. | Lower. It is an estimation and can have significant error (deviations of over 30% are possible).[6] It assumes an ideal FID response that may not be met in practice. |
| Prerequisites | Requires a certified reference standard of this compound with known purity. | Does not require a reference standard of the analyte. Requires knowledge of the chemical structure. |
| Application | Routine quality control, method validation, release testing. | Impurity profiling when standards are not available, early-stage development, preliminary investigations. |
| Validation | The determined RRF is validated as part of the overall analytical method validation.[4][7] | The estimation itself is not validated in the traditional sense, but its use should be justified. Some methods allow for a certain percentage of difference between experimental and theoretical RRFs.[8] |
Data Summary: RRF Calculation Example
The following tables illustrate the calculation of the RRF for this compound using both experimental data and theoretical estimation. Toluene is used as the internal standard (IS).
Table 1: Experimental RRF Calculation
This table presents hypothetical data from a 3-point calibration.
| Analyte | Concentration (mg/mL) | Peak Area | Response Factor (RF) | RRF (vs. Toluene) |
| Toluene (IS) | 0.100 | 150,000 | 1,500,000 | 1.00 |
| This compound | 0.050 | 105,000 | 2,100,000 | 1.40 |
| This compound | 0.100 | 211,000 | 2,110,000 | 1.41 |
| This compound | 0.150 | 315,000 | 2,100,000 | 1.40 |
| Average | 2,103,333 | 1.40 |
-
RRF Calculation: Average RF (this compound) / RF (Toluene) = 2,103,333 / 1,500,000 = 1.40
Table 2: Theoretical RRF Calculation (Weight Basis)
The theoretical RRF on a weight basis can be estimated using the molecular weights (MW) and carbon numbers (N) of the analyte and the reference compound.[8]
-
This compound (C₁₄H₁₄):
-
Molecular Weight: 182.26 g/mol [9]
-
Carbon Number: 14
-
-
Toluene (C₇H₈) - Internal Standard:
-
Molecular Weight: 92.14 g/mol
-
Carbon Number: 7
-
Formula: RRF = (MW of Analyte / MW of IS) * (Carbon Number of IS / Carbon Number of Analyte)[8]
| Parameter | This compound | Toluene (IS) |
| Molecular Formula | C₁₄H₁₄ | C₇H₈ |
| Molecular Weight (MW) | 182.26 | 92.14 |
| Carbon Number (N) | 14 | 7 |
-
Theoretical RRF Calculation:
-
RRF = (182.26 / 92.14) * (7 / 14)
-
RRF = 1.978 * 0.5
-
RRF ≈ 0.99
-
Logical Diagram: Method Selection
The decision to use an experimental or theoretical RRF is based primarily on the availability of a reference standard.
Caption: Decision tree for RRF method selection.
Conclusion
For the accurate quantification of this compound as an impurity in GC-FID analysis, the experimental determination of the Relative Response Factor is the preferred method, offering the highest degree of accuracy. When a certified reference standard is not obtainable, theoretical estimation provides a viable alternative for preliminary analysis, though the potential for inaccuracy must be acknowledged and its use justified. The significant difference between the hypothetical experimental RRF (1.40) and the theoretical RRF (0.99) in this guide's example underscores the importance of using an experimental approach whenever feasible to avoid significant quantification errors.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. agilent.com [agilent.com]
- 6. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Methyldiphenylmethane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical techniques for the quantification of 2-Methyldiphenylmethane: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods for this compound are crucial for quality control and research applications.[1] This document outlines detailed experimental protocols and summarizes key performance metrics to aid in method selection and cross-validation.
While direct cross-validation studies for this compound are not extensively documented, this guide leverages established methodologies for structurally analogous compounds to provide a practical framework for researchers.
Comparative Performance of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. The following table summarizes the typical performance characteristics of each method for the analysis of small aromatic hydrocarbons.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | Low ng/mL | ng/mL to µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | ng/mL to µg/mL |
| Specificity | High (based on retention time and mass spectrum) | Moderate to High (dependent on detector) |
| Sample Throughput | Lower | Higher |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing this compound in the chosen solvent to a concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.
-
Internal Standard: For enhanced precision, add a suitable internal standard (e.g., deuterated diphenylmethane) at a constant concentration to all standards and samples.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Expected Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 182.[3] Key fragment ions would likely include those resulting from benzylic cleavage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including aromatic hydrocarbons. For non-chromophoric compounds, derivatization may be necessary to enhance UV detection. However, for aromatic compounds like this compound, direct UV detection is feasible.
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards in the desired concentration range (e.g., 1 µg/mL to 200 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Waters Alliance HPLC System or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Method Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart illustrating the key stages of a cross-validation process between two analytical methods.
Signaling Pathway for Method Selection
The choice of an analytical method is often guided by the specific requirements of the study. This decision pathway highlights key considerations for selecting between GC-MS and HPLC for the analysis of this compound.
References
A Comparative Analysis of Synthetic Routes to 2-Methyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methyldiphenylmethane, a key structural motif in various organic compounds and a potential building block in medicinal chemistry, can be achieved through several strategic routes. This guide provides a comparative analysis of the most common and effective methods: Friedel-Crafts benzylation, Suzuki-Miyaura coupling, and the Grignard reaction. Each pathway is evaluated based on reaction mechanism, typical yields, reaction conditions, and substrate scope, with supporting experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on factors such as desired yield, purity, cost of starting materials and catalysts, and tolerance to various functional groups. The following table summarizes the key aspects of the three primary synthetic strategies.
| Parameter | Friedel-Crafts Benzylation | Suzuki-Miyaura Coupling | Grignard Reaction |
| Reactants | Toluene, Benzyl Halide/Alcohol | o-Tolylboronic Acid/Ester, Benzyl Halide | o-Tolylmagnesium Halide, Benzyl Halide |
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) or Solid Acid Catalysts | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | None (Stoichiometric Reagent) |
| Typical Yield | Moderate to High (often as a mixture of isomers) | High to Excellent | Moderate to High |
| Reaction Conditions | Varies from 0°C to reflux, often requires inert atmosphere | Mild to moderate temperatures, requires inert atmosphere | Low to ambient temperatures, requires strictly anhydrous conditions and inert atmosphere |
| Key Advantages | Inexpensive starting materials, simple procedure. | High functional group tolerance, high regioselectivity. | Utilizes readily available starting materials, strong C-C bond formation. |
| Key Disadvantages | Poor regioselectivity (formation of ortho, meta, and para isomers), potential for polyalkylation, harsh catalysts. | More expensive reagents and catalysts, requires pre-functionalized substrates. | Highly sensitive to moisture and protic solvents, potential for side reactions (e.g., Wurtz coupling). |
In-Depth Analysis and Experimental Protocols
Friedel-Crafts Benzylation of Toluene
The Friedel-Crafts reaction is a classic and direct method for the benzylation of aromatic rings. In this case, toluene is reacted with a benzylating agent, typically benzyl chloride, in the presence of a Lewis acid catalyst.
Reaction Pathway:
The reaction proceeds via the formation of a benzyl carbocation, which then undergoes electrophilic aromatic substitution on the toluene ring.
Caption: Friedel-Crafts benzylation of toluene.
Experimental Data:
| Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield of Benzyltoluenes (Isomer Mix) | Reference |
| FeCl₃ | Benzyl Chloride | Toluene | 100 | 1 | High (not specified) | [1] |
| AlCl₃ | Benzyl Chloride | Dichloromethane | 0 to RT | 2 | Moderate to High (isomer distribution depends on temp.) | [2] |
Experimental Protocol (General):
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add benzyl chloride (1.0 equivalent).
-
Stir the mixture for 15 minutes, then add toluene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of 2-, 3-, and 4-methyldiphenylmethane isomers can be separated by fractional distillation or chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a highly selective method for the formation of C(sp²)-C(sp³) bonds, providing a regioselective route to this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.
Reaction Pathway:
The catalytic cycle involves oxidative addition of the benzyl halide to the Pd(0) complex, followed by transmetalation with the o-tolylboronic acid and reductive elimination to yield the product.
Caption: Suzuki-Miyaura coupling pathway.
Experimental Data (for analogous reactions):
| Organoboron | Organohalide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Benzyl Bromide | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 90 | [3] |
| Arylboronic Acid | Benzyl Chloride | PdCl₂ | K₂CO₃ | DMF/H₂O | MW | 0.33 | 86-99 | [4] |
Experimental Protocol (Proposed):
-
In a Schlenk flask under an argon atmosphere, combine o-tolylboronic acid (1.2 equivalents), benzyl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Add a degassed mixture of toluene and water (4:1).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography on silica gel.
Grignard Reaction
The Grignard reaction provides a powerful tool for C-C bond formation. For the synthesis of this compound, this would involve the reaction of a Grignard reagent derived from an o-tolyl halide with a benzyl halide.
Reaction Pathway:
The nucleophilic o-tolyl Grignard reagent attacks the electrophilic carbon of the benzyl halide in an S(_N)2-type reaction.
Caption: Grignard reaction for this compound.
Experimental Data (for analogous reactions):
| Grignard Reagent | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Tolylmagnesium Bromide | Chlorobenzene | THF | 60 | 16 | 99 (for 2-methylbiphenyl) | [5] |
| Benzylmagnesium Chloride | Various | Diethyl Ether | Reflux | 2 | 87-98 (reagent formation) |
Experimental Protocol (Proposed):
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an argon atmosphere.
-
Add a solution of o-bromotoluene (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.
-
After the Grignard reagent has formed, cool the solution to 0 °C.
-
Add a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by vacuum distillation or column chromatography.
Important Note: A potential side reaction in Grignard reactions involving benzylmagnesium halides is a rearrangement to form o-tolyl derivatives.[6][7] While in this proposed synthesis the tolyl moiety is already in the ortho position, awareness of potential rearrangements is crucial when designing Grignard-based syntheses.
Conclusion
The synthesis of this compound can be approached through several established organic reactions, each with its own set of advantages and disadvantages.
-
Friedel-Crafts benzylation is the most direct and atom-economical route, but it is hampered by a lack of regioselectivity, often leading to a mixture of isomers that require separation.
-
The Suzuki-Miyaura coupling offers excellent regioselectivity and functional group tolerance, making it a preferred method for the synthesis of complex molecules where a specific isomer is required, albeit at a higher cost for starting materials and catalysts.
-
The Grignard reaction provides a strong C-C bond-forming method with readily available precursors, but its stringent reaction conditions and potential for side reactions necessitate careful execution.
The choice of the most suitable synthetic route will ultimately be determined by the specific requirements of the research or development project, including the desired purity of the final product, the scale of the synthesis, and economic considerations.
References
- 1. EP0435737A1 - Process for the synthesis of benzyltoluene and dibenzyltoluene with low chlorine content - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Benchmarking 2-Methyldiphenylmethane Purity in the Absence of Certified Reference Materials: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical prerequisite for reliable experimental results and regulatory compliance. While Certified Reference Materials (CRMs) serve as the gold standard for purity assessment, they are not available for every compound. This guide provides a comprehensive framework for benchmarking the purity of 2-Methyldiphenylmethane, a key intermediate in various synthetic processes, by leveraging a multi-pronged analytical approach in the absence of a specific CRM.
This comparison guide outlines the application of three powerful and orthogonal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By comparing the results from these independent methods, a high degree of confidence in the purity assessment of this compound can be achieved.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical method for purity determination is contingent on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and accuracy. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of this compound.
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| GC-FID | Separation based on volatility and interaction with a stationary phase. | 95.0 - 99.9 | ~0.001% | ~0.005% | High resolution for volatile impurities, robust, and sensitive to hydrocarbons. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Separation based on polarity and interaction with a stationary phase. | 95.0 - 99.9 | ~0.005% | ~0.02% | Versatile for a wide range of compounds, including non-volatile impurities. | Requires chromophoric impurities for UV detection; response factors can vary. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | 98.0 - 100.0 | ~0.1% | ~0.5% | Primary analytical method, does not require a specific reference standard for the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive method for analyzing volatile and semi-volatile compounds like this compound.
Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium or Hydrogen.
-
Solvent: Dichloromethane or acetone (HPLC grade).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent to achieve a concentration of 2 mg/mL.
-
Vortex the solution to ensure complete dissolution.
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for a wide range of aromatic compounds and their potential non-volatile impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (A) and water (B), both HPLC grade.
-
Solvent: Acetonitrile/water (50:50 v/v).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the solvent to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-20 min: 50% A to 95% A
-
20-25 min: Hold at 95% A
-
25-26 min: 95% A to 50% A
-
26-30 min: Hold at 50% A
-
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement and can be used to determine the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample and ~10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full signal relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships in the purity assessment of this compound.
Safety Operating Guide
Proper Disposal of 2-Methyldiphenylmethane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Methyldiphenylmethane, a compound that requires careful handling due to its potential hazards. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.
Hazard Identification and Assessment
This compound is classified with several hazards that necessitate specific disposal protocols. It is crucial to be aware of these risks before handling the chemical for disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[1]
Due to these hazards, this compound is considered a hazardous waste and must be disposed of following established protocols for chemical waste.[2][3] It should never be disposed of down the drain or in regular trash.[2][4]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risks.
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash risk. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit. |
| Respiratory Protection | If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge. |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5] The following steps outline the general procedure for preparing this chemical for disposal.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".[2][6]
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes should never be mixed.[7]
Step 2: Container Selection and Management
-
Use a compatible, leak-proof container with a secure screw-top cap.[2][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be in good condition, free from cracks or rust.[6]
-
Keep the container closed at all times except when adding waste.[6][8]
Step 3: Labeling the Waste Container
-
Attach a completed hazardous waste tag to the container.[2][5] This tag should include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The quantity of waste.
-
The date of waste generation.[2]
-
The location of origin (e.g., laboratory, building, room number).[2]
-
The name and contact information of the principal investigator or responsible person.[2]
-
Appropriate hazard pictograms (e.g., health hazard, irritant, environmental hazard).[2]
-
Step 4: Storage Pending Disposal
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The storage area should be secure, well-ventilated, and away from drains and sources of ignition.
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.[7]
Step 5: Arranging for Disposal
-
Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a waste pickup.[9]
-
Do not transport hazardous waste across public areas yourself. This should be done by trained EHS personnel.[5]
Decontamination of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent that can remove the residue.[6]
-
The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[6][7]
-
After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash, depending on institutional policies.[5][6]
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional EHS department.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contain: For minor spills, trained personnel wearing appropriate PPE may use an absorbent material to contain the spill. The absorbent material must then be treated as hazardous waste.
-
Clean-up: All materials used for clean-up must be disposed of as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2-Benzyltoluene | C14H14 | CID 69738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 2-Methyldiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2-Methyldiphenylmethane (also known as benzyltoluene or phenyl-o-tolylmethane). The following procedures are designed to minimize exposure risk and ensure proper environmental stewardship.
Hazard Summary
This compound is a combustible liquid that can cause skin and eye irritation.[1][2] It is harmful if swallowed, with a risk of being fatal if it enters the airways.[1][3] Inhalation of vapors, particularly from heated material, may lead to respiratory irritation and central nervous system depression.[1][2] It is also recognized as being potentially hazardous to aquatic life with long-lasting effects.[1][3]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Physical State | Clear, colorless liquid | [4] |
| Melting Point | < -80 °C | [4] |
| Boiling Point | 283 - 287 °C at 1013 hPa | [1] |
| Flash Point | 137 °C | [1] |
| Vapor Pressure | 0.66 Pa at 20°C | [1] |
| Water Solubility | 0.038 mg/L at 20°C | [1] |
| Dermal LD50 (rat) | > 2000 mg/kg bw | [4] |
| LC50 (Danio rerio, 96h) | 8.4 mg/L | [4] |
| EC50 (Daphnia magna, 48h) | 0.29 mg/L | [4] |
Operational Plan: Step-by-Step Guidance
Pre-Handling and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Fire extinguishing equipment suitable for flammable liquids (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) should be available.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields.[1]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or in situations with high vapor concentrations, use a suitable mask or respiratory protection.[1][5]
Handling and Experimental Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Dispensing: Carefully dispense the required amount, avoiding splashing or creating aerosols.
-
Heating: If heating is necessary, use a well-controlled heating mantle or oil bath within a fume hood. Avoid open flames.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces.
Spill Management
-
Evacuation: For large spills, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[4][6]
-
Absorption: Absorb the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[6]
-
Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for hazardous waste.[1] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: The primary disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4][6] Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations, which may include recycling or disposal in a sanitary landfill after being punctured to prevent reuse.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
